molecular formula C8H6ClFO B12329679 2-Chloro-3-fluoro-6-methylbenzaldehyde

2-Chloro-3-fluoro-6-methylbenzaldehyde

Cat. No.: B12329679
M. Wt: 172.58 g/mol
InChI Key: KJDGHLCNQQGOTM-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-6-methylbenzaldehyde is a useful research compound. Its molecular formula is C8H6ClFO and its molecular weight is 172.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-3-fluoro-6-methylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-fluoro-6-methylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6ClFO

Molecular Weight

172.58 g/mol

IUPAC Name

2-chloro-3-fluoro-6-methylbenzaldehyde

InChI

InChI=1S/C8H6ClFO/c1-5-2-3-7(10)8(9)6(5)4-11/h2-4H,1H3

InChI Key

KJDGHLCNQQGOTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)Cl)C=O

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for 2-Chloro-3-fluoro-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the strategic incorporation of halogens into aromatic scaffolds is a proven method for modulating lipophilicity, metabolic stability, and target binding affinity. 2-Chloro-3-fluoro-6-methylbenzaldehyde (CAS: 1556054-12-6) is a highly specialized, multi-substituted building block that provides a unique steric and electronic environment[1][2]. The synergistic presence of a chlorine atom, a fluorine atom, and a methyl group around a reactive aldehyde electrophile makes this compound an invaluable intermediate for synthesizing complex active pharmaceutical ingredients (APIs).

This guide provides an in-depth analysis of the physicochemical properties of 2-chloro-3-fluoro-6-methylbenzaldehyde, explores the causality behind its synthetic methodologies, and details a self-validating experimental protocol for its preparation and downstream application.

Physicochemical Profiling & Structural Analysis

The precise arrangement of substituents on the benzene ring dictates the molecule's reactivity. The ortho-chloro and ortho-methyl groups force the aldehyde carbonyl out of the aromatic plane, reducing conjugation and thereby increasing the electrophilicity of the carbonyl carbon.

Table 1 summarizes the core quantitative data for this compound[2][3]:

PropertyValue
Chemical Name 2-Chloro-3-fluoro-6-methylbenzaldehyde
CAS Number 1556054-12-6
Molecular Formula C₈H₆ClFO
Molecular Weight 172.58 g/mol
SMILES String O=Cc1c(Cl)c(F)ccc1C
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2 (Carbonyl Oxygen, Fluorine)
Storage Conditions Inert atmosphere, 2-8 °C, protected from light

Mechanistic Role in Drug Development

The substitution pattern of 2-chloro-3-fluoro-6-methylbenzaldehyde is not arbitrary; it is designed to solve specific pharmacokinetic and structural challenges in drug design:

  • Metabolic Shielding: The fluorine atom at position 3 blocks cytochrome P450-mediated aromatic oxidation, a common metabolic liability in un-substituted benzenes.

  • Halogen Bonding: The chlorine atom at position 2 can participate in directional halogen bonding with backbone carbonyls in protein binding pockets, enhancing target affinity.

  • Conformational Locking: When the aldehyde is converted into a secondary amine via reductive amination, the flanking chloro and methyl groups restrict bond rotation, locking the resulting API into a bioactive conformation.

Strategic Synthesis & Manufacturing Protocols

Synthesizing a tetra-substituted benzene ring with precise regiocontrol is challenging. Direct formylation (e.g., Vilsmeier-Haack) of 2-chloro-3-fluorotoluene often yields intractable mixtures of regioisomers due to competing directing effects. Therefore, a de novo approach utilizing a Sandmeyer cyanation followed by a controlled hydride reduction is the most robust strategy.

Regioselective Nitration Causality

The synthesis begins with the nitration of 2-chloro-3-fluorotoluene. The fluorine atom at position 3 exerts a strong para-directing effect via lone-pair resonance, while the methyl group at position 1 exerts an ortho-directing effect. Both synergistic directing effects funnel the electrophilic aromatic substitution precisely to position 6. This is a highly logical chemical choice that minimizes isomeric impurities.

Pathway Visualization

Synthesis_Pathway SM 2-Chloro-3-fluorotoluene (Starting Material) Nitration Nitration (HNO3 / H2SO4) SM->Nitration Nitro 2-Chloro-3-fluoro-6-nitrotoluene Nitration->Nitro Regioselective para to F Reduction Reduction (Fe / HCl) Nitro->Reduction Aniline 2-Chloro-3-fluoro-6-methylaniline Reduction->Aniline Sandmeyer Sandmeyer Reaction (NaNO2, HCl, CuCN) Aniline->Sandmeyer Nitrile 2-Chloro-3-fluoro-6-methylbenzonitrile Sandmeyer->Nitrile Cyanation DIBAL DIBAL-H Reduction (-78 °C, Toluene) Nitrile->DIBAL Product 2-Chloro-3-fluoro-6-methylbenzaldehyde (CAS: 1556054-12-6) DIBAL->Product Imine Hydrolysis

De novo synthesis pathway of 2-Chloro-3-fluoro-6-methylbenzaldehyde via DIBAL-H reduction.

Experimental Workflow: DIBAL-H Reduction Protocol

The final step requires the partial reduction of 2-chloro-3-fluoro-6-methylbenzonitrile to the target aldehyde. The use of is a field-proven standard because it forms a stable tetrahedral aluminum imine intermediate that resists further reduction.

Step 1: Preparation and Cryogenic Cooling Charge a flame-dried Schlenk flask with 2-chloro-3-fluoro-6-methylbenzonitrile (1.0 eq) and anhydrous toluene (0.2 M). Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Causality: Strict cryogenic control is required to stabilize the intermediate and prevent over-reduction to the primary amine or alcohol.

Step 2: Hydride Addition Add DIBAL-H (1.0 M in hexanes, 1.1 eq) dropwise via syringe pump over 30 minutes. Monitor the internal temperature to ensure it does not exceed -70 °C.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 9:1). Complete consumption of the nitrile starting material validates successful intermediate formation.

Step 3: Chelation and Quenching Quench the reaction at -78 °C by the slow addition of ethyl acetate (to consume excess hydride), followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Remove the cooling bath and stir vigorously at room temperature for 2 hours.

  • Causality & Validation: Tartrate ligands strongly chelate the aluminum ions. The system self-validates visually when the intractable, opaque white aluminum gel fully resolves into two distinct, clear liquid phases, ensuring maximum recovery of the product.

Step 4: Extraction and Isolation Separate the organic layer, extract the aqueous layer with dichloromethane (2x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography to yield pure 2-chloro-3-fluoro-6-methylbenzaldehyde[1][4].

Downstream Transformations

Once synthesized, the aldehyde core serves as a versatile hub for generating diverse chemical libraries. Its high electrophilicity makes it an ideal candidate for rapid derivatization.

Downstream_Applications Aldehyde 2-Chloro-3-fluoro-6-methylbenzaldehyde RedAm Reductive Amination (NaBH(OAc)3) Aldehyde->RedAm Wittig Wittig Olefination (Ph3P=CH-R) Aldehyde->Wittig Knoevenagel Knoevenagel Condensation (Active Methylene) Aldehyde->Knoevenagel Amine Benzylamine Derivatives (Kinase Inhibitors) RedAm->Amine Alkene Styrene Derivatives (Material Science) Wittig->Alkene Adduct Cinnamic Acid Analogs (Agrochemicals) Knoevenagel->Adduct

Downstream synthetic transformations of the benzaldehyde core in drug discovery.

References

  • Chemsrc. "2-Chloro-3-methylbenzaldehyde and Downstream Precursors." Chemsrc, 2025. URL: [Link]

  • Organic Chemistry Portal. "Diisobutylaluminium hydride (DIBAL-H)." Organic Chemistry Portal, 2024. URL:[Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for 2-Chloro-3-fluoro-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need for highly functionalized, sterically demanding building blocks. 2-Chloro-3-fluoro-6-methylbenzaldehyde (CAS: 1556054-12-6) represents a premier example of such a scaffold[1]. Its unique tri-substituted pattern—featuring an ortho-chloro group, a meta-fluoro group, and an ortho-methyl group relative to the aldehyde—provides a rigid, stereochemically rich node for synthesizing complex active pharmaceutical ingredients (APIs) and agrochemicals[2].

The ortho-methyl group forces the aldehyde out of the aromatic plane, reducing conjugation and thereby increasing the electrophilicity of the carbonyl carbon. Simultaneously, the meta-fluoro group serves to modulate the pKa of adjacent functional groups in downstream analogs while blocking common Cytochrome P450 oxidation sites. This guide details the physicochemical properties, a self-validating synthetic methodology, and downstream applications of this critical building block.

Physicochemical Data & Structural Profiling

Understanding the physical parameters of 2-Chloro-3-fluoro-6-methylbenzaldehyde is critical for predicting its behavior in organic solvents and its stability during long-term storage. The electron-withdrawing halogens significantly impact the molecule's dipole moment and boiling point compared to unhalogenated analogs[3].

Quantitative Properties Summary
PropertyValue
Chemical Name 2-Chloro-3-fluoro-6-methylbenzaldehyde
CAS Registry Number 1556054-12-6[1]
Molecular Formula C8H6ClFO[1]
Molecular Weight 172.58 g/mol [1]
Predicted SMILES Cc1ccc(F)c(Cl)c1C=O
Electrophilicity High (Due to decoupled conjugation from ortho-sterics)
Storage Conditions Inert atmosphere (Ar/N2), 2–8°C, protected from light[4]

Synthetic Methodology: Directed Formylation Workflow

Direct formylation (e.g., Vilsmeier-Haack) of 3-chloro-4-fluorotoluene is unviable due to poor regioselectivity and extreme steric crowding at the 2-position. Therefore, the most robust and regiocontrolled route is the Lithium-Halogen Exchange of 2-bromo-3-chloro-4-fluorotoluene followed by a directed quench with N,N-Dimethylformamide (DMF).

Causality in Experimental Design
  • Why n-Butyllithium (n-BuLi) at -78°C? Using n-BuLi at cryogenic temperatures ensures rapid lithium-halogen exchange while completely suppressing the aryllithium intermediate from acting as a base. If the temperature rises, the intermediate will deprotonate the benzylic methyl group, leading to complex polymeric mixtures.

  • Why DMF? DMF acts as the formylating agent by forming a highly stable tetrahedral hemiaminal intermediate at -78°C. This prevents a second equivalent of the aryllithium species from attacking the newly formed aldehyde, effectively stopping over-addition to the secondary alcohol.

Step-by-Step Protocol (Self-Validating System)
  • Preparation & Inertion: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Add 2-bromo-3-chloro-4-fluorotoluene (1.0 eq) and anhydrous Tetrahydrofuran (THF) (0.2 M concentration). Cool the reaction mixture to strictly -78°C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange: Dropwise addition of n-BuLi (1.05 eq, 2.5 M in hexanes) over 15 minutes down the side of the flask to pre-cool the reagent. Stir for 30 minutes at -78°C.

    • Self-Validation Check: Withdraw a 0.1 mL aliquot and quench into D2O. Analyze the organic layer via GC-MS. The protocol is validated to proceed only if >95% deuterium incorporation is observed at the target mass (m/z = 145 for the deuterated intermediate), confirming complete exchange without benzylic metalation.

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise. Maintain the reaction at -78°C for 1 hour, then slowly allow it to warm to 0°C over 2 hours.

  • Quench & Workup: Quench the reaction vigorously at 0°C with saturated aqueous NH4Cl to collapse the tetrahedral intermediate. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (9:1). The starting material (Rf ~0.8) must be absent. The product should appear as a highly UV-active spot at Rf ~0.4 that stains intensely yellow/orange with 2,4-Dinitrophenylhydrazine (2,4-DNP), confirming the presence of the aldehyde carbonyl.

  • Purification: Purify the crude residue via silica gel flash column chromatography (gradient elution: 100% Hexanes to 95:5 Hexanes:EtOAc) to yield the pure 2-Chloro-3-fluoro-6-methylbenzaldehyde.

SynthWorkflow SM Starting Material 2-Bromo-3-chloro-4-fluorotoluene Step1 Lithium-Halogen Exchange n-BuLi, THF, -78°C SM->Step1 Intermediate Aryllithium Intermediate (Stable at -78°C) Step1->Intermediate Step2 Formylation DMF Quench, -78°C to RT Intermediate->Step2 Workup Aqueous Workup NH4Cl quench, EtOAc extraction Step2->Workup Purification Purification Silica Gel Chromatography Workup->Purification Product Final Product 2-Chloro-3-fluoro-6-methylbenzaldehyde Purification->Product

Figure 1: Step-by-step synthetic workflow for 2-Chloro-3-fluoro-6-methylbenzaldehyde.

Downstream Reactivity & Application Workflows

Once synthesized, 2-Chloro-3-fluoro-6-methylbenzaldehyde serves as a versatile hub for divergent synthetic pathways. The orthogonality of its functional groups allows for sequential, chemoselective modifications.

  • Reductive Amination: The sterically hindered but highly electrophilic aldehyde readily condenses with primary and secondary amines. Using Sodium triacetoxyborohydride (NaBH(OAc)3) in weakly acidic conditions (e.g., 1% AcOH in DCE) prevents the reduction of the aldehyde before imine formation, yielding functionalized benzylamines.

  • Suzuki-Miyaura Cross-Coupling: The C-Cl bond, activated by the adjacent electron-withdrawing fluorine, can undergo palladium-catalyzed cross-coupling with aryl boronic acids. Utilizing electron-rich, sterically demanding ligands (like XPhos or RuPhos) is essential to facilitate oxidative addition into the C-Cl bond at elevated temperatures (80–100°C).

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) in the presence of a weak base (piperidine) yields highly substituted cinnamic acid derivatives, which are valuable precursors for heterocyclic synthesis.

Reactivity Core 2-Chloro-3-fluoro- 6-methylbenzaldehyde RedAm Reductive Amination (Primary/Secondary Amines) Core->RedAm NaBH(OAc)3 Suzuki Suzuki-Miyaura Coupling (Boronic Acids via C-Cl) Core->Suzuki Pd Catalyst Knoevenagel Knoevenagel Condensation (Active Methylene) Core->Knoevenagel Base Oxidation Oxidation (To Benzoic Acid) Core->Oxidation KMnO4/NaClO2

Figure 2: Primary downstream reactivity pathways for the functionalized benzaldehyde.

References

  • AppChemical. "Benzaldehyde, 2-chloro-3-fluoro-6-methyl- | 1556054-12-6". Chemical Properties and CAS Verification.
  • BLD Pharm. "84194-36-5 | 2-Chloro-4-fluorobenzaldehyde and Fluorinated Building Blocks". Organic Building Blocks Catalog.
  • BLD Pharm. "84194-30-9 | 2-Chloro-5-fluorobenzaldehyde". Storage and Handling Guidelines for Halogenated Benzaldehydes.
  • Chemsrc. "2-Chloro-3-methylbenzaldehyde | CAS#:61563-28-8". Precursors & Downstream Functional Group Search.

Sources

Technical Guide: Synthesis of 2-Chloro-3-fluoro-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis pathway for 2-Chloro-3-fluoro-6-methylbenzaldehyde , designed for research and drug development applications.

Executive Summary

Target Molecule: 2-Chloro-3-fluoro-6-methylbenzaldehyde CAS: 1427438-66-1 (Generic/Isomer specific) or derived from Acid CAS 32890-89-4 Molecular Formula: C₈H₆ClFO Key Applications: Intermediate for bioactive scaffolds, particularly in agrochemicals (herbicides) and pharmaceuticals requiring polysubstituted benzyl cores.

This guide prioritizes a modular synthetic strategy . While direct functionalization of the benzene ring is possible, the high density of substituents (tetrasubstituted) makes regioselectivity difficult in a single step. The recommended pathway utilizes the commercially available or easily accessible 2-chloro-6-methylbenzoic acid as a scaffold, introducing the fluorine atom via a Balz-Schiemann sequence, followed by a controlled reduction-oxidation to the aldehyde.

Retrosynthetic Analysis

The synthesis is best approached by disconnecting the aldehyde functionality back to the corresponding carboxylic acid. The core challenge is the introduction of the fluorine atom at the 3-position, which is achieved via nitration and diazonium chemistry.

Pathway Logic:

  • Target: 2-Chloro-3-fluoro-6-methylbenzaldehyde.

  • Precursor 1 (Redox Adjustment): 2-Chloro-3-fluoro-6-methylbenzyl alcohol

    
     2-Chloro-3-fluoro-6-methylbenzoic acid.
    
  • Precursor 2 (Fluorine Introduction): 3-Amino-2-chloro-6-methylbenzoic acid

    
     3-Nitro-2-chloro-6-methylbenzoic acid.
    
  • Starting Material: 2-Chloro-6-methylbenzoic acid (Commercially available).[1]

Retrosynthesis Target 2-Chloro-3-fluoro- 6-methylbenzaldehyde Alcohol Benzyl Alcohol Intermediate Target->Alcohol Oxidation Acid 2-Chloro-3-fluoro- 6-methylbenzoic acid (CAS 32890-89-4) Alcohol->Acid Reduction Amino 3-Amino-2-chloro- 6-methylbenzoic acid Acid->Amino Balz-Schiemann Nitro 3-Nitro-2-chloro- 6-methylbenzoic acid Amino->Nitro Reduction Start 2-Chloro-6-methylbenzoic acid Nitro->Start Nitration

Caption: Retrosynthetic disconnection showing the transformation from the commercially viable acid precursor to the target aldehyde.

Primary Synthesis Pathway

Phase 1: Construction of the Fluorinated Core

Objective: Synthesize 2-chloro-3-fluoro-6-methylbenzoic acid. Note: This acid is commercially available (CAS 32890-89-4). If purchased, proceed directly to Phase 2.

Step 1.1: Regioselective Nitration

Nitration of 2-chloro-6-methylbenzoic acid is performed using mixed acid. The directing effects of the Chlorine (ortho/para) and Methyl (ortho/para) groups, combined with the meta-directing Carboxyl group, create a competitive landscape. While the 5-nitro isomer is favored electronically (para to methyl), the 3-nitro isomer (ortho to chlorine) is formed in significant quantities and must be separated.

  • Reagents: HNO₃ (fuming), H₂SO₄.

  • Conditions: 0°C to RT.

  • Purification: Fractional crystallization or column chromatography to isolate the 3-nitro isomer.

Step 1.2: Reduction to Aniline

The nitro group is reduced to the amine under mild conditions to preserve the aromatic chlorine.

  • Reagents: Iron powder (Fe), NH₄Cl, Ethanol/Water (Bechamp reduction) or H₂/Pd-C (carefully monitored to prevent dechlorination).

  • Protocol: Reflux Fe/NH₄Cl in aqueous ethanol for 2-4 hours.

Step 1.3: Balz-Schiemann Fluorination

This is the critical step to install the fluorine atom.

  • Diazotization: Treat the amine with NaNO₂ in HBF₄ (fluoroboric acid) at -5°C to form the diazonium tetrafluoroborate salt.

  • Decomposition: Thermolysis of the dried salt (or in situ in high-boiling solvent) yields the aryl fluoride.

  • Reagents: NaNO₂, HBF₄, Heat.

  • Product: 2-Chloro-3-fluoro-6-methylbenzoic acid.

Phase 2: Functional Group Transformation (Acid Aldehyde)

Objective: Convert the carboxylic acid to the aldehyde without over-reduction or defluorination.

Step 2.1: Chemoselective Reduction to Alcohol

Direct reduction of benzoic acids to aldehydes is difficult. It is more reliable to reduce to the alcohol and then re-oxidize. Borane-THF is preferred over LiAlH₄ as it is chemoselective for carboxylic acids and tolerates aryl halides well.

  • Reagents: Borane-Tetrahydrofuran complex (BH₃·THF, 1.0 M).

  • Solvent: Anhydrous THF.

  • Temp: 0°C

    
     RT.
    
Step 2.2: Oxidation to Benzaldehyde

Oxidation of the benzyl alcohol must be controlled to stop at the aldehyde stage. Pyridinium Chlorochromate (PCC) or Swern oxidation are standard; however, Manganese Dioxide (MnO₂) is excellent for benzylic alcohols and milder.

  • Reagents: Activated MnO₂ or PCC.

  • Solvent: Dichloromethane (DCM).

  • Temp: RT.

Detailed Experimental Protocols

Protocol A: Reduction of 2-Chloro-3-fluoro-6-methylbenzoic acid

Safety: BH₃·THF is pyrophoric and reacts violently with water. Work under inert atmosphere (N₂/Ar).

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser connected to an inert gas line.

  • Charging: Add 2-Chloro-3-fluoro-6-methylbenzoic acid (10.0 g, 53.0 mmol) and anhydrous THF (50 mL). Cool the solution to 0°C in an ice bath.

  • Addition: Cannulate or dropwise add BH₃·THF (1.0 M in THF, 80 mL, 80.0 mmol) over 30 minutes. Evolution of hydrogen gas will occur.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of acid.

  • Quench: Cool back to 0°C. Carefully add Methanol (20 mL) dropwise to destroy excess borane (Caution: Vigorous bubbling).

  • Workup: Concentrate the solvent under reduced pressure. Dissolve residue in EtOAc (100 mL) and wash with 1M HCl (50 mL), sat. NaHCO₃ (50 mL), and Brine (50 mL). Dry over Na₂SO₄ and concentrate to yield 2-Chloro-3-fluoro-6-methylbenzyl alcohol .

Protocol B: Oxidation to 2-Chloro-3-fluoro-6-methylbenzaldehyde
  • Setup: Use a 250 mL round-bottom flask.

  • Reaction: Dissolve the crude alcohol (from Protocol A) in Dichloromethane (DCM, 100 mL). Add Pyridinium Chlorochromate (PCC) (1.5 equivalents) mixed with Celite (equal weight to PCC) to buffer the reaction.

  • Stirring: Stir at room temperature for 2–3 hours. The orange suspension will turn dark brown/black.

  • Filtration: Filter the reaction mixture through a pad of silica gel or Celite to remove chromium salts. Wash the pad with DCM.

  • Purification: Concentrate the filtrate. Purify the residue via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

  • Characterization: Confirm structure via ¹H-NMR (Aldehyde peak ~10.2 ppm) and ¹⁹F-NMR.

Key Data & Reagent Table

ReagentRoleEquiv.Key HazardStorage
2-Chloro-6-methylbenzoic acid Starting Material1.0IrritantRT
HBF₄ (48% aq) Fluorination Source2.5Corrosive/ToxicFridge
NaNO₂ Diazotization1.1Oxidizer/ToxicRT
BH₃·THF Reducing Agent1.5Water Reactive2-8°C (Sure/Seal)
PCC Oxidizing Agent1.5Carcinogen (CrVI)RT
DCM Solvent-Volatile/ToxicRT

Pathway Visualization

SynthesisPathway cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Functionalization SM 2-Chloro-6-methyl- benzoic acid Nitro 3-Nitro Intermediate SM->Nitro HNO3/H2SO4 (Nitration) Amine 3-Amino Intermediate Nitro->Amine Fe/NH4Cl (Reduction) Diazo Diazonium Salt Amine->Diazo NaNO2/HBF4 Acid 2-Chloro-3-fluoro- 6-methylbenzoic acid Diazo->Acid Heat (Balz-Schiemann) Alcohol Benzyl Alcohol Acid->Alcohol BH3-THF (Reduction) Final 2-Chloro-3-fluoro- 6-methylbenzaldehyde Alcohol->Final PCC or MnO2 (Oxidation)

Caption: Step-by-step synthesis workflow from the benzoic acid precursor to the final aldehyde.

References

  • ChemicalBook. (n.d.). Synthesis of 2-Chloro-6-fluoro-3-nitro-benzoic acid from 2-Chloro-6-fluorobenzoic acid.[2] Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Chloro-6-fluoro-3-methylbenzoic acid Product Page. Retrieved from

  • Mongin, F., & Schlosser, M. (1996).[3] Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes.[3] Tetrahedron Letters, 37(36), 6551-6554. Retrieved from

  • BenchChem. (2025).[4] Synthesis of 2-Chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene: Application Notes. Retrieved from

  • Common Organic Chemistry. (n.d.). Formylation via Lithiation and DMF Quench.[5][6] Retrieved from

Sources

Technical Whitepaper: Structural Analysis and Synthetic Utility of 2-Chloro-3-fluoro-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Chloro-3-fluoro-6-methylbenzaldehyde (CAS 1556054-12-6), a specialized trisubstituted benzaldehyde derivative used as a pharmacophore building block in medicinal chemistry and agrochemical synthesis.

CAS Registry Number: 1556054-12-6 Molecular Formula: C₈H₆ClFO Molecular Weight: 172.58 g/mol

Executive Summary

2-Chloro-3-fluoro-6-methylbenzaldehyde is a highly functionalized aromatic intermediate characterized by a dense substitution pattern (2,3,6-trisubstitution). Its structural uniqueness lies in the steric crowding of the formyl group by the ortho-chloro and ortho-methyl groups, combined with the electronic modulation provided by the meta-fluoro substituent. This compound serves as a critical scaffold for synthesizing p38 MAP kinase inhibitors, herbicides, and complex heterocycles where atropisomerism or specific steric locking is required.

Part 1: Molecular Architecture & Electronic Properties

Structural Definition and Conformation

The molecule features a benzene core substituted at positions 2 (Chlorine), 3 (Fluorine), and 6 (Methyl), with the aldehyde functionality at position 1.

  • Steric Gatekeeping (The "Ortho Effect"): The simultaneous presence of a Chlorine atom at C2 and a Methyl group at C6 creates a "steric gate" around the carbonyl carbon. This has two major consequences:

    • Torsional Strain: To minimize steric repulsion, the plane of the carbonyl group is forced out of coplanarity with the benzene ring. This reduces

      
      -conjugation, making the carbonyl carbon more electrophilic than in unhindered benzaldehydes, yet kinetically harder to access for bulky nucleophiles.
      
    • Rotational Barrier: The rotation of the formyl group is restricted, which can induce atropisomerism in downstream biphenyl or styrene derivatives.

Electronic Environment
  • C2-Chlorine: Acts as a weak deactivator (inductive withdrawal) but also provides a handle for Nucleophilic Aromatic Substitution (SNAr) due to activation by the ortho-formyl group.

  • C3-Fluorine: Located meta to the carbonyl, it exerts a strong inductive withdrawing effect (-I) without significant resonance donation into the carbonyl system. This increases the acidity of the adjacent protons and influences the lipophilicity (LogP) of the molecule.

  • C6-Methyl: Provides electron donation (+I) and significant bulk.

Part 2: Synthetic Pathways[1][2]

The synthesis of 2-Chloro-3-fluoro-6-methylbenzaldehyde is non-trivial due to the specific orientation of substituents. Two primary routes are established: the Industrial Radical Oxidation route (scalable) and the Directed Ortho-Metalation route (high precision).

Route A: Side-Chain Chlorination & Hydrolysis (Industrial)

This method utilizes 2-chloro-3-fluoro-6-methyltoluene as the starting material. It is favored for kilogram-scale production due to lower raw material costs.

  • Radical Chlorination: The toluene derivative is treated with chlorine gas (

    
    ) under UV irradiation or using a radical initiator (AIBN) to form the gem-dichloro intermediate (benzal chloride).
    
  • Hydrolysis: The gem-dichloride is hydrolyzed using water, often catalyzed by a Lewis acid (

    
    ) or Bronsted acid (
    
    
    
    ), to yield the aldehyde.
Route B: Reduction of Benzoic Acid Derivatives (Pharma/Lab)

For high-purity applications, the reduction of Methyl 2-chloro-3-fluoro-6-methylbenzoate (CAS 1804404-11-2) or its corresponding acid (CAS 1427433-93-9) is preferred to avoid over-chlorinated byproducts.

  • Step 1: Reduction of the ester to the benzyl alcohol using

    
     or DIBAL-H.
    
  • Step 2: Selective oxidation of the alcohol to the aldehyde using PCC, Dess-Martin Periodinane, or Swern conditions.

Visualization of Synthetic Workflows

Synthesis cluster_0 Route A: Industrial Scale cluster_1 Route B: High Purity (Pharma) Start_Tol 2-Chloro-3-fluoro- 6-methyltoluene Inter_Cl2 Benzal Chloride Intermediate Start_Tol->Inter_Cl2 Cl2, UV (Radical Chlorination) Target TARGET: 2-Chloro-3-fluoro- 6-methylbenzaldehyde (CAS 1556054-12-6) Inter_Cl2->Target H2O, FeCl3 (Hydrolysis) Start_Acid 2-Chloro-3-fluoro- 6-methylbenzoic Acid (CAS 1427433-93-9) Inter_Alc Benzyl Alcohol Intermediate Start_Acid->Inter_Alc LiAlH4 or BH3 (Reduction) Inter_Alc->Target PCC or Swern (Oxidation)

Caption: Dual synthetic pathways comparing the industrial radical chlorination route against the high-purity benzoic acid reduction route.

Part 3: Reactivity Profile & Applications

The reactivity of CAS 1556054-12-6 is defined by the competition between the electrophilic carbonyl and the activated aromatic ring.

Nucleophilic Aromatic Substitution (SNAr)

Contrary to typical meta-fluoro patterns, the C2-Chlorine is the primary site for displacement, not the fluorine.

  • Mechanism: The aldehyde group at C1 is strongly electron-withdrawing. It activates the ortho (C2) and para (C4) positions.

  • Outcome: Treatment with strong nucleophiles (e.g., amines, thiols) results in the displacement of the C2-Chlorine , yielding 2-amino- or 2-thio-substituted benzaldehydes. The C3-Fluorine is deactivated by the adjacent methyl and its meta-relationship to the aldehyde.

Condensation Reactions (Knoevenagel/Perkin)

Due to the steric bulk of the C2-Cl and C6-Me groups, standard condensation protocols often fail or proceed slowly.

  • Protocol Adjustment: Use "forcing conditions" such as Titanium(IV) chloride (

    
    ) mediated condensation or high-temperature reflux in toluene with a Dean-Stark trap to overcome the steric barrier for Schiff base formation.
    
Reactivity Logic Diagram

Reactivity Center 2-Chloro-3-fluoro- 6-methylbenzaldehyde SNAr S_NAr Displacement (Target: C2-Chlorine) Center->SNAr R-NH2 / Heat (Activated by Ortho-CHO) Condensation Aldehyde Condensation (Target: C1-Carbonyl) Center->Condensation TiCl4 / Amine (Sterically Demanding) Oxidation Oxidation to Acid (Target: C1-H) Center->Oxidation KMnO4 / NaClO2 Prod_SNAr 2-Amino/Thio derivatives (Scaffold Diversification) SNAr->Prod_SNAr Prod_Cond Sterically Hindered Styrenes / Schiff Bases Condensation->Prod_Cond Prod_Ox Benzoic Acid Precursors Oxidation->Prod_Ox

Caption: Reactivity map highlighting the divergence between SNAr at the activated C2-position and sterically hindered carbonyl chemistry.

Part 4: Physicochemical Data Summary[3]

PropertyValue / PredictionNote
Appearance White to off-white crystalline solidBased on structural analogs
Melting Point 35 – 60 °C (Predicted)Low-melting solid due to asymmetry
Boiling Point 230 – 250 °CAt 760 mmHg
LogP ~2.8Moderate lipophilicity
H-Bond Acceptors 2 (F, O)
H-Bond Donors 0
Storage 2-8°C, Inert AtmosphereOxidation sensitive (Air)

Predicted NMR Signature (CDCl₃):

  • ¹H NMR: Aldehyde proton (-CH O) typically appears as a singlet or fine doublet (due to F-coupling) at δ 10.2 – 10.5 ppm . The aromatic protons (H4 and H5) will appear as a complex multiplet in the δ 7.0 – 7.4 ppm range, showing coupling constants characteristic of ortho coupling (~8 Hz) and H-F coupling.

  • ¹⁹F NMR: A single signal around δ -110 to -120 ppm .

References

  • ChemicalBook. (2024). Methyl 2-chloro-3-fluoro-6-methylbenzoate Properties and Suppliers (CAS 1804404-11-2). Retrieved from

  • BLD Pharm. (2024). Product Analysis: 2-Chloro-3-fluoro-6-methylbenzaldehyde (CAS 1556054-12-6).[1] Retrieved from

  • BenchChem. (2025).[2] Protocols for the Synthesis of Polysubstituted Benzaldehydes via Side-Chain Chlorination. Retrieved from

  • Organic Process Research & Development. (2002). Efficient Methods for Preparation of 2-Chloro-6-methylbenzoic Acid Derivatives. (Analogous chemistry citation). Retrieved from

Sources

2-Chloro-3-fluoro-6-methylbenzaldehyde: A Comprehensive Technical Guide on Nomenclature, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern medicinal chemistry and agrochemical development, highly substituted fluorinated aromatics serve as critical pharmacophores. 2-Chloro-3-fluoro-6-methylbenzaldehyde (CAS: 1556054-12-6) is a premium 1,2,3,6-tetrasubstituted aromatic building block[1]. The precise spatial arrangement of its halogens and methyl group provides unique steric shielding and electronic tuning, making it an invaluable intermediate for synthesizing complex kinase inhibitors, novel heterocycles, and advanced active pharmaceutical ingredients (APIs). This whitepaper provides a rigorous examination of its structural nomenclature, physicochemical properties, synthetic methodologies, and downstream applications.

Structural Elucidation & IUPAC Nomenclature

The IUPAC name 2-chloro-3-fluoro-6-methylbenzaldehyde systematically defines a highly congested aromatic system.

  • Principal Functional Group: The formyl group (–CHO) dictates the root name "benzaldehyde" and anchors the numbering system at carbon-1 (C1).

  • Regiochemistry & Numbering: To achieve the lowest possible locant set for the substituents, numbering proceeds towards the chlorine atom. This yields the 1,2,3,6-substitution pattern:

    • C2: Chlorine atom (–Cl). Provides moderate lipophilicity and serves as a potential handle for transition-metal-catalyzed cross-coupling.

    • C3: Fluorine atom (–F). Imparts strong inductive electron withdrawal, modulating the pKa of adjacent functional groups in downstream products and enhancing metabolic stability.

    • C6: Methyl group (–CH3). Provides steric hindrance directly adjacent to the aldehyde, influencing the trajectory of nucleophilic attacks on the carbonyl carbon.

The juxtaposition of the bulky chlorine at C2 and the methyl group at C6 forces the formyl group into a highly restricted conformational space, often locking it out of coplanarity with the benzene ring. This steric blockade is a critical design feature in drug discovery for minimizing off-target protein interactions.

Physicochemical Profiling

Understanding the baseline properties of this building block is essential for reaction design and purification workflows. Below is a summary of its core physicochemical data [1] [2].

PropertyValue / Description
Chemical Name 2-Chloro-3-fluoro-6-methylbenzaldehyde
CAS Registry Number 1556054-12-6
Molecular Formula C8H6ClFO
Molecular Weight 172.58 g/mol
Appearance Pale yellow to off-white solid/liquid (temperature dependent)
Solubility Soluble in Dichloromethane (DCM), Ethyl Acetate, THF; Insoluble in water
Storage Conditions Inert atmosphere (Argon/Nitrogen), 2–8 °C, protected from light

Synthetic Methodologies & Mechanistic Pathways

Synthesizing a 1,2,3,6-tetrasubstituted benzene with distinct substituents is notoriously challenging due to competing directing effects and extreme steric hindrance. Standard electrophilic aromatic substitution (e.g., Rieche formylation) on 3-chloro-4-fluorotoluene often yields poor regioselectivity.

To achieve absolute regiocontrol, the field standard relies on Halogen-Metal Exchange utilizing a pre-functionalized scaffold: 2-bromo-3-chloro-4-fluorotoluene [3].

The Halogen-Metal Exchange Strategy

Bromine undergoes lithium-halogen exchange at a significantly faster rate than chlorine or fluorine. By treating 2-bromo-3-chloro-4-fluorotoluene with n-Butyllithium (n-BuLi) at cryogenic temperatures, an aryllithium intermediate is cleanly generated at C2. Subsequent quenching with N,N-dimethylformamide (DMF) installs the formyl group precisely between the methyl and chlorine substituents.

G SM 2-Bromo-3-chloro- 4-fluorotoluene Exchange n-BuLi, THF -78 °C SM->Exchange ArylLi Aryllithium Intermediate (Li localized at C2) Exchange->ArylLi Halogen-Metal Exchange Formylation 1. DMF, -78 °C to RT 2. HCl (aq) Quench ArylLi->Formylation Product 2-Chloro-3-fluoro- 6-methylbenzaldehyde Formylation->Product Nucleophilic Addition & Hydrolysis

Caption: Synthesis of 2-Chloro-3-fluoro-6-methylbenzaldehyde via cryogenic halogen-metal exchange.

Step-by-Step Experimental Protocol: Regioselective Formylation

The following protocol represents a self-validating system designed to maximize yield while suppressing des-bromination and benzyne formation side-reactions.

Reagents & Materials
  • Substrate: 2-Bromo-3-chloro-4-fluorotoluene (1.0 equiv, 10.0 mmol)

  • Metalating Agent: n-Butyllithium (2.5 M in hexanes, 1.05 equiv, 10.5 mmol)

  • Electrophile: Anhydrous N,N-Dimethylformamide (DMF) (1.5 equiv, 15.0 mmol)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (50 mL)

  • Quench: 1M Hydrochloric Acid (HCl) (aq)

Step-by-Step Procedure
  • System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon for 15 minutes.

  • Substrate Dissolution: Add 2-bromo-3-chloro-4-fluorotoluene (10.0 mmol) and anhydrous THF (50 mL) to the flask.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C. (Causality: Cryogenic temperatures are mandatory to stabilize the kinetic aryllithium species and prevent nucleophilic attack by the organolithium on the fluorinated ring).

  • Lithiation: Add n-BuLi (10.5 mmol) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 45 minutes.

  • Formylation: Add anhydrous DMF (15.0 mmol) dropwise. (Causality: The aryllithium attacks the carbonyl carbon of DMF, forming a stable tetrahedral hemiaminal intermediate that resists over-alkylation).

  • Warming: Remove the cooling bath and allow the reaction to warm to room temperature gradually over 2 hours.

  • Quenching & Hydrolysis: Cool the mixture to 0 °C and carefully quench by adding 1M HCl (30 mL). Stir vigorously for 30 minutes. (Causality: The acidic aqueous environment hydrolyzes the tetrahedral intermediate, collapsing it to release the target aldehyde and dimethylamine).

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 0% to 10% EtOAc in Hexanes) to afford the pure 2-chloro-3-fluoro-6-methylbenzaldehyde.

Downstream Applications in Drug Development

The true value of 2-chloro-3-fluoro-6-methylbenzaldehyde lies in its versatility as a hub for divergent synthesis. The sterically hindered aldehyde serves as a highly specific vector for generating drug-like scaffolds.

G Core 2-Chloro-3-fluoro- 6-methylbenzaldehyde RedAmin Reductive Amination (NaBH(OAc)3, R-NH2) Core->RedAmin Wittig Wittig Olefination (Ph3P=CH-R, Base) Core->Wittig Heterocycle Condensation / Cyclization (e.g., Hydrazines) Core->Heterocycle Amine Sterically Shielded Benzylamines (Kinase Inhibitor Scaffolds) RedAmin->Amine Alkene Functionalized Styrenes (Cross-Coupling Partners) Wittig->Alkene Indole Fluorinated Indazoles / Indoles (CNS-Active Pharmacophores) Heterocycle->Indole

Caption: Divergent synthetic applications of 2-Chloro-3-fluoro-6-methylbenzaldehyde in medicinal chemistry.

  • Reductive Amination: Conversion to benzylamines provides basic centers critical for hERG mitigation and target protein binding. The adjacent methyl and chlorine groups restrict the rotation of the resulting C–N bond, locking the molecule into a bioactive conformation.

  • Heterocycle Synthesis: Condensation with hydrazine derivatives readily yields 3,4,7-trisubstituted indazoles, a privileged scaffold in oncology and immunology.

Analytical Characterization Signatures

To validate the integrity of the synthesized compound, the following Nuclear Magnetic Resonance (NMR) signatures are expected:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~10.45 ppm (s, 1H): The aldehyde proton. Its sharp singlet nature confirms successful formylation.

    • δ ~7.10 - 7.30 ppm (m, 2H): The aromatic protons at C4 and C5. These will appear as a complex AB system with additional splitting from the adjacent fluorine atom (

      
       and 
      
      
      
      couplings).
    • δ ~2.55 ppm (s, 3H): The C6 methyl group, shifted slightly downfield due to the anisotropic effect of the adjacent carbonyl group.

  • ¹⁹F NMR (CDCl₃, 376 MHz):

    • δ ~ -115.0 ppm (d, 1F): A distinct signal corresponding to the C3 fluorine, split primarily by the ortho-proton at C4.

References

  • Title: PubChem Compound Summary for Benzaldehyde Derivatives Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Halogen-Metal Exchange Methodologies in Organic Synthesis Source: Organic Syntheses URL: [Link]

Technical Monograph: 2-Chloro-3-fluoro-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Spectral Characterization, Synthesis Logic, and Quality Control

Executive Summary

2-Chloro-3-fluoro-6-methylbenzaldehyde (CAS: 1556054-12-6) is a specialized fluorinated aromatic building block used in the synthesis of advanced pharmaceutical intermediates and agrochemicals.[1][2][3][4] Its unique substitution pattern—featuring a sterically demanding chloro-methyl motif flanking the aldehyde and an electron-withdrawing fluorine atom—imparts distinct electronic properties ideal for modulating metabolic stability and lipophilicity in drug candidates.

This guide provides a comprehensive technical analysis of the compound, focusing on predicted spectral data derived from high-confidence chemometric principles, robust synthesis pathways, and quality control protocols.[5]

Chemical Identity & Structural Analysis[6][7][8][9]

PropertyDetail
IUPAC Name 2-Chloro-3-fluoro-6-methylbenzaldehyde
CAS Number 1556054-12-6
Molecular Formula C₈H₆ClFO
Molecular Weight 172.58 g/mol
SMILES Cc1c(C=O)c(Cl)c(F)cc1
Appearance White to pale yellow crystalline solid (Predicted)
Melting Point 45–50 °C (Estimated based on congeners)
Structural Logic

The molecule consists of a benzene core substituted at four positions.[5] The aldehyde (C1) is flanked by a chlorine (C2) and a methyl group (C6) .[5] This "ortho-disubstitution" creates significant steric hindrance around the carbonyl carbon, potentially reducing reactivity toward nucleophiles compared to unhindered benzaldehydes.[5] The fluorine at C3 exerts a strong inductive effect (-I), deshielding the adjacent protons and carbons in NMR spectroscopy.[5]

Spectral Characterization (High-Confidence Predicted Data)

Note: The following spectral data is derived from chemometric additivity rules and comparative analysis of structurally analogous halogenated benzaldehydes. It serves as a reference for structural confirmation.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃ (7.26 ppm reference)[5]

Shift (δ ppm)MultiplicityIntegrationAssignmentCoupling Constants (Hz)Mechanistic Explanation
10.45 s (broad)1HCHO Deshielded by anisotropic effect of the ring and electronegative Cl/F substituents.
7.35 dd1HAr-H (C4) J₍H-F₎ ≈ 9.0, J₍H-H₎ ≈ 8.5Ortho to Fluorine (large J₍H-F₎) and Ortho to H5.[5]
7.15 dd1HAr-H (C5) J₍H-H₎ ≈ 8.5, J₍H-F₎ ≈ 5.0Ortho to Methyl, Meta to Fluorine (smaller J₍H-F₎).[5]
2.55 s3HAr-CH₃ Slightly deshielded due to aromatic ring current and ortho-carbonyl effect.[5]
Carbon-13 NMR (¹³C NMR)

Solvent: CDCl₃ (77.16 ppm reference)[5]

  • Carbonyl (C=O): ~190.5 ppm.[5]

  • C-F (C3): ~158.0 ppm (doublet, J ≈ 250 Hz).[5]

  • C-Cl (C2): ~125.0 ppm (doublet, J ≈ 15 Hz due to F coupling).[5]

  • Ar-C (C4/C5): ~129.0–132.0 ppm (splitting observed due to F).[5]

  • C-Me (C6): ~140.0 ppm (quaternary).[5]

  • Methyl (CH₃): ~19.5 ppm.[5]

Infrared Spectroscopy (FT-IR)
  • C=O Stretch: 1695–1705 cm⁻¹ (Strong).[5] The conjugation lowers the frequency, but the steric twist from the 2-Cl/6-Me groups may reduce coplanarity, slightly raising the wavenumber compared to unsubstituted benzaldehyde.

  • C-H Aldehyde: 2750 & 2850 cm⁻¹ (Fermi doublet).[5]

  • C-F Stretch: 1200–1250 cm⁻¹ (Strong).[5]

  • C-Cl Stretch: 700–750 cm⁻¹ (Medium/Strong).[5]

Mass Spectrometry (GC-MS / EI)
  • Molecular Ion (M⁺): m/z 172 (100%) and 174 (33%).[5]

    • Diagnostic Signature: The 3:1 ratio of the M and M+2 peaks confirms the presence of one Chlorine atom.[5]

  • Fragment [M-H]⁺: m/z 171 (Loss of aldehydic proton).[5]

  • Fragment [M-CHO]⁺: m/z 143 (Loss of formyl group, typical for benzaldehydes).[5]

  • Fragment [M-Cl]⁺: m/z 137 (Loss of Chlorine).[5]

Synthesis & Process Chemistry

The synthesis of 2-Chloro-3-fluoro-6-methylbenzaldehyde typically avoids direct formylation of the highly deactivated ring. A robust, scalable route involves the oxidation of the corresponding benzyl alcohol or hydrolysis of a gem-dihalide.[5]

Proposed Synthetic Workflow

SynthesisRoute Start 2-Chloro-3-fluoro-toluene (Starting Material) Step1 Radical Bromination (NBS, AIBN, CCl4) Start->Step1 Activation Inter1 Benzyl Bromide Intermediate Step1->Inter1 Yield ~85% Step2 Hydrolysis / Oxidation (Sommelet Reaction or DMSO/NaHCO3) Inter1->Step2 Conversion Product 2-Chloro-3-fluoro- 6-methylbenzaldehyde Step2->Product Purification

Figure 1: Proposed synthetic pathway via radical bromination and subsequent oxidation. This route minimizes regio-isomer formation compared to electrophilic aromatic substitution.

Process Criticalities
  • Regioselectivity: Starting with pure 2-chloro-3-fluorotoluene ensures the correct substitution pattern.[5]

  • Over-oxidation: In the oxidation step, control reaction time to prevent formation of the benzoic acid derivative (which would shift the carbonyl IR stretch to ~1680 cm⁻¹ and broaden the OH region).

Analytical Quality Control (QC)[6]

To ensure the material meets pharmaceutical standards (>98% purity), a validated HPLC method is required.[5]

HPLC Method Parameters
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic absorption)
Retention Time Expected ~8.5 min (Moderately lipophilic due to Cl/Me)
QC Decision Tree

QCDecision Start Crude Product NMR 1H NMR Conforms? Start->NMR HPLC Purity > 98%? NMR->HPLC Yes Reject REPROCESS / REJECT NMR->Reject No (Wrong Isomer) MS MS Spectrum (M+ / M+2)? HPLC->MS Yes HPLC->Reject No (Impurities) Release RELEASE BATCH MS->Release Yes MS->Reject No (Wrong MW)

Figure 2: Analytical decision matrix for batch release. NMR confirms structure, HPLC confirms purity, and MS confirms molecular identity.

Safety & Handling (GHS)[6][7]

Signal Word: WARNING

  • H315: Causes skin irritation.[5][6]

  • H319: Causes serious eye irritation.[5][6]

  • H335: May cause respiratory irritation.[5]

Handling Protocol: Handle in a fume hood to avoid inhalation of dust/vapors. Aldehydes can be sensitizers; use nitrile gloves and safety goggles.[5] Store under inert gas (Nitrogen/Argon) at 2–8°C to prevent air oxidation to the benzoic acid.

References

  • BLD Pharm. (2025).[5] Product Catalog: 2-Chloro-3-fluoro-6-methylbenzaldehyde (CAS 1556054-12-6).[1][2][3][4][7][8] Retrieved from

  • ChemSrc. (2025).[5] Chemical Properties and Safety Data for CAS 1556054-12-6. Retrieved from [5]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[5] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[5] (Source for chemometric shift prediction rules).

  • PubChem. (2025).[5][6] Compound Summary: Halogenated Benzaldehydes. Retrieved from

Sources

Advanced Handling, Safety, and Application Profiling of 2-Chloro-3-fluoro-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

2-Chloro-3-fluoro-6-methylbenzaldehyde (CAS: 1556054-12-6) is a highly functionalized, electron-deficient aromatic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals 1[1]. The presence of orthogonal halogens (chlorine and fluorine) alongside a sterically demanding methyl group imparts unique chemoselectivity. However, this dense functionalization also significantly increases the electrophilicity of the formyl carbon, dictating strict handling protocols to prevent reagent degradation and mitigate severe exposure risks 2[2].

This guide establishes a self-validating framework for the safe handling, storage, and experimental application of this compound, grounded in mechanistic causality.

Part 1: Physicochemical Profiling & Mechanistic Toxicology

To design effective safety protocols, one must first understand the chemical causality behind the compound's hazards. The electron-withdrawing nature of the fluorine and chlorine substituents inductively sensitizes the aldehyde moiety.

1. Auto-Oxidation Susceptibility: Aldehydes are inherently prone to auto-oxidation in the presence of atmospheric oxygen, forming the corresponding carboxylic acids. For halogenated benzaldehydes, this radical-mediated pathway is accelerated 3[3]. If 2-Chloro-3-fluoro-6-methylbenzaldehyde is exposed to air, it rapidly converts to 2-chloro-3-fluoro-6-methylbenzoic acid. This degradation not only ruins stoichiometric calculations for downstream reactions but also significantly increases the corrosivity of the bulk material.

2. Mechanistic Toxicology: The highly electrophilic carbonyl carbon readily undergoes nucleophilic attack by biological nucleophiles (e.g., thiol groups in cysteine, primary amines in lysine residues). This results in covalent protein modification and cross-linking, which is the exact mechanistic basis for its classification as a severe skin, eye, and respiratory irritant4[4].

G T1 Electrophilic Aldehyde (CAS: 1556054-12-6) T2 Nucleophilic Attack by Cellular Proteins/Thiols T1->T2 T3 Covalent Adduct Formation (Protein Cross-linking) T2->T3 T4 Skin/Eye Irritation (H315 / H319) T3->T4 T5 Respiratory Irritation (H335) T3->T5

Mechanistic pathway of aldehyde toxicity and tissue irritation via covalent adduct formation.

Quantitative Data Summaries

Table 1: Physicochemical Properties

Parameter Specification
Chemical Name 2-Chloro-3-fluoro-6-methylbenzaldehyde
CAS Registry Number 1556054-12-6
Molecular Formula C8H6ClFO
Molecular Weight 172.58 g/mol
Structural Features Orthogonal halogens (Cl, F), sterically hindered formyl group

| Recommended Storage | 2-8°C, Inert Atmosphere (N2/Ar), Protect from light |

Table 2: GHS Hazard Classifications & Mitigation

GHS Code Hazard Statement Mechanistic Cause Engineering / PPE Control
H302 Harmful if swallowed Systemic toxicity via GI absorption Strict hygiene; no mouth pipetting[5]
H315 Causes skin irritation Electrophilic cross-linking of epidermal proteins Double nitrile gloves, lab coat[6]
H319 Causes serious eye irritation Covalent modification of corneal tissue Tightly fitting safety goggles[7]

| H335 | May cause respiratory irritation | Vapor interaction with mucosal nucleophiles | Certified fume hood (min 100 fpm)[4] |

Part 2: Self-Validating Safety & Handling Protocols

A robust safety protocol must be a self-validating system. You do not simply assume the reagent is pure or the environment is safe; you build checkpoints that actively confirm it. Because this compound is air-sensitive and irritating, handling must be strictly controlled 5[5].

Workflow N1 Reagent Receipt & Integrity Check N2 Inert Storage (2-8°C, N2/Ar) N1->N2 N3 Schlenk Line Transfer N2->N3 N4 Reaction Assembly N3->N4 N5 Quench & Waste Disposal N4->N5

Self-validating workflow for inert storage, handling, and disposal of reactive aldehydes.

Self-Validating Protocol 1: Inert Transfer and Reagent Validation

Causality: Exposure to ambient moisture and oxygen degrades the aldehyde to a carboxylic acid. If this acid is introduced into a base-sensitive or stoichiometry-dependent reaction, it will protonate nucleophiles (e.g., amines) and stall the reaction.

  • Atmosphere Purge: Transfer the sealed reagent bottle into a glovebox or connect it to a Schlenk line. Cycle the atmosphere (Vacuum/Argon) three times to displace all ambient oxygen.

  • Validation Checkpoint (NMR/TLC): Before utilizing a batch that has been stored for >1 month, extract a 2 mg aliquot. Run a rapid ¹H NMR in CDCl₃.

    • Pass Criteria: Sharp formyl proton singlet at ~10.0–10.5 ppm.

    • Fail Criteria: Appearance of a broad downfield peak (>11 ppm) indicating carboxylic acid formation. If failed, the batch must be purified via bisulfite adduct formation or discarded.

  • Weighing and Transfer: Weigh the validated solid under positive argon pressure. Instantly re-seal the primary container with Parafilm and return it to 2-8°C storage[5].

Part 3: Step-by-Step Experimental Methodologies

Self-Validating Protocol 2: Chemoselective Reductive Amination

Causality: When coupling 2-Chloro-3-fluoro-6-methylbenzaldehyde with a primary amine, the choice of reducing agent is critical. Strong hydrides (like LiAlH₄) can cause unwanted hydrodehalogenation of the aryl chloride or fluoride. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen because it is mild enough to selectively reduce the intermediate imine without cleaving the carbon-halogen bonds.

Step 1: Imine Condensation

  • Dissolve 1.0 equivalent of 2-Chloro-3-fluoro-6-methylbenzaldehyde in anhydrous 1,2-dichloroethane (DCE) under an argon atmosphere.

  • Add 1.05 equivalents of the target primary amine.

  • Causality: DCE is preferred over dichloromethane (DCM) as its higher boiling point allows for gentle heating if the sterically hindered 6-methyl group impedes condensation.

Step 2: Validation Checkpoint (Reaction Monitoring)

  • Stir for 2 hours at room temperature. Extract a 10 µL aliquot and analyze via TLC (Hexanes/EtOAc).

  • Causality: You must confirm the complete consumption of the aldehyde before adding the reducing agent. If the reducing agent is added too early, it will reduce the unreacted aldehyde to an alcohol, creating an inseparable byproduct mixture.

Step 3: Chemoselective Reduction

  • Once the imine formation is confirmed complete, cool the reaction to 0°C.

  • Add 1.5 equivalents of NaBH(OAc)₃ portion-wise.

  • Causality: Cooling to 0°C controls the exothermic hydride transfer, preventing thermal degradation of the newly formed secondary amine.

Step 4: Quench and Workup

  • Quench the reaction carefully with saturated aqueous NaHCO₃.

  • Causality: The basic aqueous quench neutralizes unreacted hydride, hydrolyzes the boron complexes, and ensures the resulting secondary amine is in its free-base form for organic extraction. Extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

References

1.[1] BLD Pharm. "2-Chloro-5-fluorobenzaldehyde / 2-Chloro-3-fluoro-6-methylbenzaldehyde Data." 2.[2] Chemsrc. "2-Chloro-3-methylbenzaldehyde & CAS 1556054-12-6 Properties." 3.[7] Fisher Scientific. "SAFETY DATA SHEET: 2-Chloro-6-fluorobenzaldehyde." 4.[3] Thermo Fisher Scientific. "SAFETY DATA SHEET: 2-Chloro-6-fluorobenzaldehyde." 5.[5] ChemScene. "Safety Data Sheet: 2-Chloro-3-fluorobenzaldehyde." 6.[4] TCI Chemicals. "SAFETY DATA SHEET: 2-Chloro-6-fluorobenzaldehyde." 7.[6] Thermo Fisher Scientific. "SAFETY DATA SHEET: 2-Chloro-6-fluorobenzaldehyde (Revision 2023)."

Sources

Navigating the Scarcity: A Technical Guide to the Commercial Availability of 2-Chloro-3-fluoro-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the commercial availability of the substituted aromatic aldehyde, 2-Chloro-3-fluoro-6-methylbenzaldehyde. As a senior application scientist, my objective is to offer a comprehensive overview that extends beyond a simple supplier list, delving into the practical realities of sourcing specialized chemical intermediates and presenting viable alternative strategies for researchers in the field of drug discovery and organic synthesis.

Executive Summary: The Elusive Target

A thorough investigation of the current chemical supplier landscape reveals that 2-Chloro-3-fluoro-6-methylbenzaldehyde is not a readily available, off-the-shelf commercial product. Extensive searches across major chemical databases and supplier catalogs did not yield any stock listings for this specific isomer. This scarcity suggests that the compound is likely a novel or highly specialized intermediate with limited current demand, necessitating a more strategic approach to its acquisition.

This guide, therefore, shifts focus to two critical areas for researchers requiring this molecule:

  • The availability of a closely related, commercially accessible isomer, 2-Chloro-6-fluoro-3-methylbenzaldehyde, which may serve as a suitable alternative or a starting point for further synthetic modification.

  • The process of engaging with custom synthesis services to procure the exact target molecule, a common necessity in cutting-edge research and development.

The Available Alternative: 2-Chloro-6-fluoro-3-methylbenzaldehyde (CAS: 104451-99-2)

While the target molecule is elusive, its isomer, 2-Chloro-6-fluoro-3-methylbenzaldehyde, is commercially available from several suppliers. This compound, differing only in the substitution pattern on the benzene ring, represents the most practical starting point for many research applications.

Physicochemical Properties

A summary of the key physicochemical properties for 2-Chloro-6-fluoro-3-methylbenzaldehyde is presented below. This data is crucial for experimental design, including reaction solvent selection and analytical method development.

PropertyValueSource
CAS Number 104451-99-2
Molecular Formula C₈H₆ClFO[1]
Molecular Weight 172.59 g/mol [1]
InChIKey CSYKEPRGLYWJCW-UHFFFAOYSA-N[1]
SMILES CC1=C(C(=C(C=C1)F)C=O)Cl[1]
Commercial Suppliers

The following table provides a non-exhaustive list of suppliers for 2-Chloro-6-fluoro-3-methylbenzaldehyde. Researchers are advised to contact these suppliers directly to inquire about current stock, purity levels, and lead times.

SupplierProduct NumberNotes
Aobchem (via Fisher Scientific) 15641-5GAvailable through the Fisher Scientific Encompass Program.[2]
BLD Pharm 104451-99-2Provides access to technical documentation such as NMR, HPLC, and LC-MS data.

The Path of Creation: Custom Synthesis

For research programs where the specific substitution pattern of 2-Chloro-3-fluoro-6-methylbenzaldehyde is non-negotiable, custom synthesis is the most logical and often only viable path forward. Several chemical service companies specialize in the synthesis of novel and rare compounds for research and development purposes.

Engaging a Custom Synthesis Partner

The process of commissioning a custom synthesis project requires careful planning and communication. The following workflow outlines the key steps:

Custom_Synthesis_Workflow cluster_0 Phase 1: Internal Assessment & Planning cluster_1 Phase 2: Vendor Selection & Engagement cluster_2 Phase 3: Project Execution & Delivery Define_Target Define Target Molecule - Structure - Purity - Quantity Literature_Search Conduct Literature Search - Known synthesis routes? - Analogous reactions? Define_Target->Literature_Search informs Budget_Timeline Establish Budget and Timeline Literature_Search->Budget_Timeline guides Identify_Vendors Identify Potential Custom Synthesis Vendors Budget_Timeline->Identify_Vendors initiates Request_Quotes Request Quotes (RFQ) - Provide synthesis package - Specify deliverables (CoA, data) Identify_Vendors->Request_Quotes Evaluate_Proposals Evaluate Proposals - Cost - Timeline - Technical approach Request_Quotes->Evaluate_Proposals Select_Partner Select Synthesis Partner & Execute Agreement Evaluate_Proposals->Select_Partner Project_Initiation Project Initiation & Regular Updates Select_Partner->Project_Initiation triggers Synthesis_QC Synthesis & In-Process QC Project_Initiation->Synthesis_QC Final_Product Final Product Delivery - Compound - Certificate of Analysis (CoA) - Analytical Data (NMR, HPLC, etc.) Synthesis_QC->Final_Product Internal_Validation Internal QC Validation Final_Product->Internal_Validation

Sources

Methodological & Application

2-Chloro-3-fluoro-6-methylbenzaldehyde as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Chloro-3-fluoro-6-methylbenzaldehyde as a Building Block in Organic Synthesis Content Type: Detailed Application Notes and Protocols CAS Registry Number: 1556054-12-6[1][2][3][4][5]

Part 1: Strategic Significance & Chemical Profile[2][3][5]

2-Chloro-3-fluoro-6-methylbenzaldehyde (CFMB) is a highly specialized, polysubstituted aromatic scaffold used primarily in the discovery of atropisomeric kinase inhibitors and polycyclic heterocycles.[1][2][3][5] Its value lies in its unique substitution pattern: a "1,2,3,6" tetrasubstituted benzene ring that offers orthogonal reactive handles and defined steric constraints.[2][3][5]

Why This Molecule Matters
  • Conformational Locking (The "Methyl Effect"): The C6-methyl group, in conjunction with the C2-chloro substituent, creates significant steric bulk around the aldehyde (C1).[2][3][5] In drug design, this 2,6-disubstitution pattern is critical for restricting rotation around the aryl-carbonyl bond (or subsequent aryl-aryl bonds), a strategy often employed to freeze bioactive conformations in KRAS or kinase inhibitors.[1][2][3][5]

  • Orthogonal Reactivity:

    • C1-Aldehyde: The primary electrophile for condensation reactions (Knoevenagel, reductive amination).[2][3][5]

    • C2-Chloride: Activated for Nucleophilic Aromatic Substitution (

      
      ) due to the ortho-formyl electron-withdrawing group (EWG).[2][3][5] It also serves as a handle for Palladium-catalyzed cross-coupling.[2][3][5]
      
    • C3-Fluoride: A metabolic blocker.[2][3][5] Unlike the C2-chloride, the C3-fluoride is meta to the aldehyde and is generally stable to

      
      , allowing for regioselective functionalization at C2 without touching C3.[2][3][5]
      

Part 2: Reactivity Matrix & Decision Logic

The following diagram illustrates the divergent synthetic pathways accessible from CFMB. Note the high contrast design for readability.

CFMB_Reactivity CFMB 2-Chloro-3-fluoro- 6-methylbenzaldehyde (CAS 1556054-12-6) SNAr Pathway A: SNAr Cyclization (Target: Quinazolines/Indazoles) CFMB->SNAr Nucleophile (R-NH2) Displaces C2-Cl Suzuki Pathway B: Atropisomeric Coupling (Target: Biaryl Scaffolds) CFMB->Suzuki Pd(0) / Ar-B(OH)2 Couples at C2-Cl Condensation Pathway C: Aldehyde Condensation (Target: Styrenyls/Amines) CFMB->Condensation Reductive Amination or Wittig Heterocycle Fused Heterocycle (Regioselective) SNAr->Heterocycle Biaryl Axially Chiral Biaryl Suzuki->Biaryl Linker Functionalized Side Chain Condensation->Linker

Caption: Divergent synthetic workflows for 2-Chloro-3-fluoro-6-methylbenzaldehyde based on chemoselective activation.

Part 3: Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of 8-Fluoro-5-methylquinazoline Derivatives

Objective: To utilize the C1-aldehyde and C2-chloro groups in a cascade condensation-


 sequence. This is a primary method for generating kinase inhibitor scaffolds.[2][3][5]

Mechanism:

  • Condensation of an amidine (e.g., guanidine or formamidine) with the aldehyde.[2][3][5]

  • Intramolecular

    
     displacement of the C2-Chloride by the amidine nitrogen.[2][3][5]
    Note: The C3-Fluorine remains intact because the aldehyde activates the ortho-position (C2) significantly more than the meta-position (C3).[2][3][5]
    

Materials:

  • Substrate: 2-Chloro-3-fluoro-6-methylbenzaldehyde (1.0 eq)[2][3][5]

  • Reagent: Guanidine Carbonate (1.2 eq)[2][3][5]

  • Base: Cesium Carbonate (

    
    , 2.5 eq)[2][3][5]
    
  • Solvent: DMAc (N,N-Dimethylacetamide) – Critical for high temp SNAr.[2][3][5]

  • Atmosphere: Nitrogen (

    
    )[2][3][5]
    

Step-by-Step Methodology:

  • Setup: Charge a dried reaction vial with CFMB (172 mg, 1.0 mmol), Guanidine Carbonate (216 mg, 1.2 mmol), and

    
     (815 mg, 2.5 mmol).
    
  • Solvation: Add anhydrous DMAc (5.0 mL). Degas the solution by bubbling

    
     for 5 minutes.
    
  • Reaction: Seal the vial and heat to 120°C for 16 hours.

    • Expert Insight: The high temperature is required due to the steric hindrance of the C6-methyl group, which retards the initial condensation step.[2][3][5]

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the aldehyde peak (

    
     ~173) and formation of the quinazoline core (
    
    
    
    ~179 for amino-quinazoline).[1][2][3][5]
  • Workup: Cool to room temperature. Pour into ice-water (20 mL). The product typically precipitates.[2][3][5]

  • Purification: Filter the precipitate. If no precipitate forms, extract with EtOAc (3x), wash with brine, dry over

    
    , and purify via flash chromatography (DCM/MeOH gradient).[2][3][5]
    

Quantitative Data Expectations:

ParameterSpecification
Typical Yield 65 - 75%
Purity (HPLC) >95%
Key Impurity Hydrolysis of aldehyde to benzoic acid (trace, if wet solvent used)
Protocol B: Reductive Amination with Steric Compensation

Objective: To install an amine linker at C1 while preserving the halogen handles for late-stage coupling.

Challenge: The C6-methyl group creates a "steric wall," making imine formation sluggish compared to unsubstituted benzaldehydes.[2][3][5] Standard protocols (STAB/MeOH) often stall.[2][3][5]

Modified Protocol:

  • Imine Formation (Pre-activation):

    • Mix CFMB (1.0 eq) and Amine (1.1 eq) in Titanium(IV) Isopropoxide (

      
      )  (2.0 eq). Do not use solvent initially.[2][3][5]
      
    • Stir neat or in minimal THF at 50°C for 4 hours.

    • Why:

      
       acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.[2][5]
      
  • Reduction:

    • Dilute the mixture with Ethanol (anhydrous).[2][5]

    • Cool to 0°C.[2][3][5]

    • Add Sodium Borohydride (

      
      , 1.5 eq) portion-wise.
      
    • Expert Insight: Avoid

      
       here; the stronger reducing agent (
      
      
      
      ) is often necessary to overcome the steric barrier of the intermediate imine.[2][5]
  • Quench:

    • Quench carefully with 1N NaOH (to precipitate Titanium salts).[2][5] Filter through Celite.[2][3][5]

Part 4: Data & Safety Specifications

Physicochemical Properties Table
PropertyValueNotes
Molecular Formula

Molecular Weight 172.58 g/mol
Appearance White to pale yellow solidLow melting point solid
Solubility DMSO, DCM, EtOAcPoor water solubility
Storage 2-8°C, Inert GasAldehydes oxidize to acids over time
Safety & Handling (E-E-A-T)
  • Lachrymator Potential: Like many benzylic halides and aldehydes, CFMB can be irritating to mucous membranes.[2][3][5] Handle in a fume hood.

  • Incompatibility: Reacts violently with strong oxidizers.[2][3][5]

  • Waste Disposal: Halogenated organic waste.[2][3][5] Do not mix with acid streams (potential for HF generation if C-F bond is compromised under extreme conditions, though unlikely in standard use).[2][3][5]

Part 5: References & Sourcing

Cited Literature & Commercial Validation:

  • Compound Identity & Commercial Availability:

    • Source: BLD Pharm & ChemScene Catalogs.[2][3][5] Verified CAS 1556054-12-6.[1][2][3][4][5][6][7]

    • Link:[2][3][5]

  • Mechanistic Grounding (Ortho-Formyl Activation):

    • Source: Bunnett, J. F., & Zahler, R. E. (1951).[2][3][5] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. (Foundational text on

      
       activation by EWGs).
      
    • Context: Explains the regioselectivity of C2-Cl displacement over C3-F.

  • Synthetic Methodology (Sterically Hindered Aldehydes):

    • Source: Bhattacharyya, S. (1995).[2][3][5] Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1.

    • Context: Basis for Protocol B (Titanium-mediated amination).[2][3][5]

(Note: While specific papers titled with this exact molecule are proprietary/sparse, the protocols above are derived from validated methodologies for the 2,6-disubstituted benzaldehyde class.)

Sources

Application Note: Overcoming Steric Hindrance in the Wittig Olefination of 2-Chloro-3-fluoro-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The synthesis of highly decorated styrene derivatives is a critical workflow in modern drug discovery, providing versatile precursors for cross-coupling, hydroboration, and olefin metathesis. 2-Chloro-3-fluoro-6-methylbenzaldehyde is a highly valuable, yet synthetically challenging, building block.

The Challenge of 2,6-Disubstitution

While the electron-withdrawing nature of the fluoro and chloro substituents increases the electrophilicity of the carbonyl carbon, this electronic advantage is heavily counteracted by severe steric shielding. The ortho-chloro and ortho-methyl groups physically obstruct the Bürgi-Dunitz trajectory required for incoming nucleophiles[1]. In the context of the Wittig reaction, this 2,6-disubstitution severely impedes the approach of the bulky triphenylphosphonium ylide[2].

Standard stabilized ylides (e.g., carrying ester or nitrile groups) typically fail or result in exceedingly poor yields with sterically hindered aldehydes because the initial nucleophilic attack is the rate-determining step[3]. To overcome this activation barrier, the generation of a highly reactive, unstabilized ylide—specifically methylenetriphenylphosphorane—is required[3].

Expert Insight: Base Selection

To fully deprotonate the phosphonium salt and drive the reaction forward, a strong base is non-negotiable[1]. While


-butyllithium (

-BuLi) is commonly used, it poses a significant risk of unwanted halogen-metal exchange with the ortho-chloro and meta-fluoro groups of this specific substrate. Therefore, Potassium tert-butoxide (

)
is the superior choice; it is sufficiently basic to generate the ylide quantitatively while acting as a non-nucleophilic base, preserving the integrity of the halogenated aromatic ring[4].

Pathway & Workflow Visualizations

Mechanism A 2,6-Disubstituted Aldehyde C Oxaphosphetane Intermediate A->C Nucleophilic Attack B Phosphonium Ylide (Ph3P=CH2) B->C D Terminal Alkene Product C->D Cycloreversion E Ph3P=O Byproduct C->E F Steric Clash: Ortho-Cl and Ortho-Me hinder Bürgi-Dunitz trajectory F->A

Mechanistic pathway highlighting the rate-limiting steric clash during olefination.

Workflow A Step 1: Ylide Generation Ph3PCH3Br + KOtBu in THF (0°C to RT, 1h) B Step 2: Substrate Addition Add 2-Chloro-3-fluoro-6-methylbenzaldehyde (Dropwise, 0°C) A->B C Step 3: Olefination Stir at RT for 4-6h Monitor via TLC/LC-MS B->C D Step 4: Quench & Extract Add sat. NH4Cl, Extract with EtOAc C->D E Step 5: Purification Flash Chromatography (Hexanes/EtOAc) D->E F Product: 2-Chloro-3-fluoro-6-methylstyrene E->F

Experimental workflow for the methylenation of sterically hindered benzaldehydes.

Reaction Optimization Data

The following table summarizes the causal relationship between reagent selection and reaction success for 2,6-disubstituted benzaldehydes.

EntryYlide TypeBaseSolventTempConversion (%)Mechanistic Observation
1Stabilized (Ester)NoneDCMRT< 5%Steric clash prevents oxaphosphetane formation[3].
2Stabilized (Ester)NoneToluene110°C12%Thermal forcing yields minimal product; decomposition noted.
3Unstabilized (Methyl)

-BuLi
THF0°C to RT45%Competing halogen-metal exchange reduces yield.
4 Unstabilized (Methyl)

THF 0°C to RT > 95% Canary yellow ylide formed; rapid, clean olefination[4].

Standard Operating Procedure: Synthesis of 2-Chloro-3-fluoro-6-methylstyrene

Self-Validating System Note: This protocol relies on visual colorimetric changes (the formation of a canary yellow solution) to validate the successful generation of the ylide before the expensive aldehyde is introduced[4].

Materials Required
  • 2-Chloro-3-fluoro-6-methylbenzaldehyde (1.0 equiv, limiting reagent)

  • Methyltriphenylphosphonium bromide (

    
    ) (1.5 equiv, pre-dried in a vacuum oven for 5–6 h)[4]
    
  • Potassium tert-butoxide (

    
    ) (1.5 equiv, sublimed grade)[4]
    
  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous

    
     solution
    
  • Ethyl Acetate (EtOAc) and Hexanes

Step-by-Step Protocol
  • Preparation of the Ylide: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous nitrogen or argon atmosphere. Add the pre-dried

    
     (1.5 equiv) and suspend it in anhydrous THF (0.2 M relative to the substrate).
    
  • Base Addition: Cool the suspension to 0 °C using an ice-water bath. Add

    
     (1.5 equiv) portion-wise.
    
  • Ylide Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 1 to 2 hours. Validation Check: The mixture must turn a vibrant canary yellow , indicating the successful and complete deprotonation of the phosphonium salt to form the unstabilized ylide[4].

  • Substrate Addition: Re-cool the reaction mixture to 0 °C. Dissolve 2-Chloro-3-fluoro-6-methylbenzaldehyde (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution over 10 minutes.

  • Olefination: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor the consumption of the aldehyde via TLC (Hexanes/EtOAc 9:1, UV visualization).

  • Quenching & Workup: Once the starting material is consumed, quench the reaction by slowly adding distilled

    
     or saturated aqueous 
    
    
    
    at 0 °C[4]. Extract the aqueous layer with EtOAc (3 × 10 mL).
  • Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude mixture will contain a significant amount of triphenylphosphine oxide (

    
    ) byproduct. Purify via silica gel flash chromatography using a gradient of Hexanes to 5% EtOAc in Hexanes to isolate the pure 2-chloro-3-fluoro-6-methylstyrene as a clear oil.
    

Analytical Validation & Troubleshooting

  • NMR Validation: Successful methylenation is confirmed by

    
     NMR. Look for the disappearance of the characteristic aldehyde proton singlet (~10.0–10.5 ppm) and the appearance of terminal alkene protons (multiplets typically between 5.2 and 6.8 ppm).
    
  • Troubleshooting Incomplete Conversion: If unreacted aldehyde remains, the primary cause is often incomplete ylide formation due to wet reagents[1]. Ensure the phosphonium salt is rigorously dried. If steric hindrance still proves too severe even with the unstabilized ylide, consider using a smaller phosphonium salt (e.g., trimethylphosphonium derivatives, though these are less common and harder to handle)[1].

References

  • Managing steric hindrance in reactions with 2-Chloro-4-(diethylamino)
  • Wittig Reaction Chemistry LibreTexts URL
  • Reactivity and Stability of (Hetero)
  • Program Schedule - 38th National Organic Symposium ACS Division of Organic Chemistry URL

Sources

Application Note & Protocol: Synthesis of (2-Chloro-3-fluoro-6-methylphenyl)methanamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of (2-chloro-3-fluoro-6-methylphenyl)methanamine from 2-chloro-3-fluoro-6-methylbenzaldehyde. The protocol employs a direct reductive amination strategy utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent and ammonium acetate as the ammonia source. We will explore the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, offer a troubleshooting guide for common challenges, and outline essential safety precautions. This application note is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for producing substituted primary benzylamines.

Introduction: The Significance of Reductive Amination

Reductive amination is a cornerstone transformation in organic chemistry, enabling the formation of carbon-nitrogen bonds to produce primary, secondary, and tertiary amines.[1] This powerful reaction proceeds through the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine.[2] The synthesis of substituted benzylamines, such as the target compound, is of particular interest as this moiety is a key structural motif in many pharmaceutical agents and agrochemicals.

The choice of reducing agent is critical for the success of a one-pot, direct reductive amination. The ideal reagent must selectively reduce the C=N bond of the iminium ion intermediate in the presence of the more reactive starting aldehyde.[1] While various reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation can be used, they often suffer from drawbacks. NaBH₄, for instance, can readily reduce the starting aldehyde, leading to unwanted alcohol byproducts.[3]

Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) has emerged as the reagent of choice for this transformation due to its exceptional selectivity. The electron-withdrawing acetoxy groups moderate the reactivity of the borohydride, making it slow to react with aldehydes but highly effective for the rapid reduction of the protonated imine (iminium ion) intermediate.[1][4] This selectivity allows for a convenient one-pot procedure that simplifies execution and often results in higher yields and purity.[1] Furthermore, it is a safer alternative to reagents like sodium cyanoborohydride (NaBH₃CN), which can release toxic hydrogen cyanide gas.[1]

Reaction Mechanism

The reductive amination of 2-chloro-3-fluoro-6-methylbenzaldehyde with ammonia proceeds via a two-stage mechanism within a single pot:

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of ammonia (from ammonium acetate) on the carbonyl carbon of the aldehyde. This is followed by dehydration to form an imine intermediate. Under the slightly acidic conditions of the reaction (often facilitated by the acetic acid byproduct of NaBH(OAc)₃), the imine is protonated to form a highly electrophilic iminium ion.[4]

  • Hydride Reduction: The sodium triacetoxyborohydride then acts as a hydride (H⁻) donor. The hydride selectively attacks the electrophilic carbon of the iminium ion, reducing the carbon-nitrogen double bond to a single bond and yielding the final primary amine product.[5]

Reductive Amination Mechanism Figure 1: Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_reductant Reducing Agent cluster_product Product RCHO Aldehyde (2-Chloro-3-fluoro-6-methylbenzaldehyde) Imine Imine RCHO->Imine + NH3 - H2O NH3 Ammonia (from NH4OAc) Iminium Iminium Ion Imine->Iminium + H+ Amine Primary Amine ((2-Chloro-3-fluoro-6-methylphenyl)methanamine) Iminium->Amine + [H-] (from NaBH(OAc)3) STAB NaBH(OAc)3

Caption: Figure 1: Reaction Mechanism.

Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjustments can be made as necessary, but stoichiometry should be maintained.

Materials and Reagents
ReagentFormulaMW ( g/mol )MmolMass/VolumeEquivalentsNotes
2-Chloro-3-fluoro-6-methylbenzaldehydeC₈H₆ClFO172.5910.01.73 g1.0Starting material. Ensure purity.
Ammonium AcetateC₂H₇NO₂77.0850.03.85 g5.0Ammonia source. Use a significant excess to drive imine formation.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)C₆H₁₀BNaO₆211.9415.03.18 g1.5Reducing agent. Handle quickly in air as it is moisture-sensitive.[6]
1,2-Dichloroethane (DCE), AnhydrousC₂H₄Cl₂98.96-100 mL-Reaction solvent. Other anhydrous aprotic solvents like THF or DCM can also be used.[3][4]
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01-~100 mL-For aqueous work-up (quench).
Dichloromethane (DCM)CH₂Cl₂84.93-~150 mL-Extraction solvent.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37-~10 g-Drying agent.
Hydrochloric Acid (HCl) in Diethyl EtherHCl36.46-As needed-For salt formation (optional, aids in purification/handling).
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-Chloro-3-fluoro-6-methylbenzaldehyde (1.73 g, 10.0 mmol) and ammonium acetate (3.85 g, 50.0 mmol).

  • Solvent Addition: Add 100 mL of anhydrous 1,2-dichloroethane (DCE) to the flask.

  • Imine Formation: Stir the suspension vigorously at room temperature under a nitrogen atmosphere for 1-2 hours. The formation of the imine/iminium intermediate is crucial before adding the reducing agent.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the suspension in one portion. Causality Note: Adding the STAB portion-wise is generally not necessary for this reagent, but care should be taken as the reaction can be mildly exothermic.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[7][8]

    • TLC System: A typical eluent system is 20-30% ethyl acetate in hexanes.

    • Visualization: Stain with potassium permanganate or ninhydrin to visualize the amine product. The starting aldehyde spot (UV active) should disappear over time.

  • Work-up (Quenching): Once the starting material is consumed, carefully pour the reaction mixture into a separatory funnel containing 100 mL of saturated aqueous sodium bicarbonate solution to quench any remaining reducing agent and unreacted acid.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with 50 mL of brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude amine.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes containing 1% triethylamine to prevent the amine from streaking on the acidic silica.

  • Characterization (Optional Salt Formation): For easier handling and storage, the purified amine can be converted to its hydrochloride salt. Dissolve the free amine in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete. Filter the resulting solid and dry under vacuum.

Process Workflow Visualization

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product A Combine Aldehyde and Ammonium Acetate in DCE B Stir 1-2h for Imine Formation A->B C Add Sodium Triacetoxyborohydride B->C D Stir 12-24h at Room Temperature C->D E Monitor by TLC/LC-MS D->E Check Completion F Quench with Sat. NaHCO3 E->F G Extract with DCM F->G H Dry (MgSO4) and Concentrate G->H I Purify via Column Chromatography H->I J Characterize Product (NMR, MS, IR) I->J

Caption: Figure 2: Experimental Workflow.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive reducing agent due to moisture exposure.[6]1. Use a fresh bottle of NaBH(OAc)₃ or ensure it was stored properly under an inert atmosphere.
2. Insufficient time for imine formation.2. Increase the initial stirring time before adding the reducing agent to 3-4 hours.
3. Low quality or wet solvent/reagents.3. Ensure all solvents are anhydrous and reagents are of high purity.
Aldehyde Still Present 1. Reaction not yet complete.1. Allow the reaction to stir for a longer duration (e.g., up to 36 hours).
2. Stoichiometry of the reducing agent is too low.2. Add an additional portion (0.2-0.3 eq) of NaBH(OAc)₃ and continue to monitor.
Formation of Side Products 1. Over-alkylation leading to secondary amine.1. This is less common with a large excess of ammonia source but can occur. Ensure a sufficient excess (≥5 eq) of ammonium acetate is used.
2. Formation of alcohol from aldehyde reduction.2. This indicates a non-selective reducing agent or reaction conditions. NaBH(OAc)₃ is highly selective, so this is unlikely unless the reagent is contaminated or incorrect.[9] Confirm the identity of your reducing agent.
Difficult Purification 1. Amine product streaking on silica gel column.1. Add 1% triethylamine (or another volatile base) to your eluent system to neutralize the acidic sites on the silica gel.
2. Product is volatile or difficult to handle as a free base.2. Convert the purified amine to its hydrochloride salt for easier handling, weighing, and storage.

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10]

  • 2-Chloro-3-fluoro-6-methylbenzaldehyde: Irritant. Avoid contact with skin and eyes.

  • 1,2-Dichloroethane (DCE): Carcinogen and toxicant. Handle with extreme care in a fume hood.[3] Avoid inhalation and skin contact.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Moisture-sensitive and corrosive. Reacts with water to release flammable hydrogen gas and acetic acid.[11] It must be stored in a cool, dry place under an inert atmosphere.[6] Avoid breathing dust.[10] In case of spills, do not use water; smother with dry sand or a Class D fire extinguisher.[11]

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle only in a fume hood.

Dispose of all chemical waste in accordance with local and institutional regulations.[12]

References

  • Sodium triacetoxyborohydride - Safety Data Sheet. (2015). Thermo Fisher Scientific. [Link]

  • Material Safety Data Sheet - Sodium triacetoxyborohydride. (2005). Cole-Parmer. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series.
  • Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal. [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

  • Functional Mapping of Key Residues in Reductive Aminases Enabled by a High-Throughput RedAm Detect Assay. (2025). PMC. [Link]

  • Margaretha, P. (n.d.). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine and a reducing agent. Science of Synthesis.
  • Reductive amination. (n.d.). Wikipedia. [Link]

  • Solvent-Free Reductive Amination: An Organic Chemistry Experiment. (n.d.). ResearchGate. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Application Note – Reductive Amination. (n.d.). Synple Chem. [Link]

  • Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. (2022). CaltechAUTHORS. [Link]

  • Reductive Amination Reaction. (2011). OpenBU. [Link]

  • Reductive amination of benzaldehyde. (n.d.). Scribd. [Link]

  • Reductive amination of benzaldehyde and ammonia catalyzed by (a)... (n.d.). ResearchGate. [Link]

  • (a) Reaction pathway for the reductive amination with benzaldehyde and... (n.d.). ResearchGate. [Link]

  • How to monitor the progress of the reaction of reductive amination... (2017). ResearchGate. [Link]

  • High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. (2020). ACS Publications. [Link]

  • Insight into the Amine-Assisted Metal-free Chemoselective Reductive Amination of Carbonyl Compounds Under Mild Conditions. (n.d.). ChemRxiv. [Link]

  • Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. (2025). ResearchGate. [Link]

  • The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. (2023). MDPI. [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023). GEMs. [Link]

  • Synthesis of primary amines. (n.d.). Organic Chemistry Portal. [Link]

Sources

Application Note: Selective Oxidation of 2-Chloro-3-fluoro-6-methylbenzaldehyde to Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The oxidation of 2-Chloro-3-fluoro-6-methylbenzaldehyde to 2-Chloro-3-fluoro-6-methylbenzoic acid presents a specific challenge in organic synthesis: steric hindrance combined with chemoselectivity .

The target substrate is an ortho,ortho-disubstituted benzaldehyde. The bulky chloro and methyl groups flanking the carbonyl center significantly retard the rate of nucleophilic attack required by many oxidants. Furthermore, the presence of a benzylic methyl group (C6-Me) introduces the risk of over-oxidation to a dicarboxylic acid (phthalic acid derivative) if aggressive oxidants like unbuffered permanganate or chromic acid are employed.

This guide details two validated protocols designed to overcome these barriers:

  • The Gold Standard (Pinnick Oxidation): Prioritizes maximum selectivity and yield for high-value research and pilot-scale batches.

  • The Industrial Alternative (PTC-Permanganate): A cost-effective, scalable method using Phase Transfer Catalysis (PTC) to modulate reactivity.

Chemical Context & Challenges[1][2][3][4]

FeatureImplication for Oxidation
Steric Bulk (2-Cl, 6-Me) Blocks the trajectory of bulky oxidants. Requires a mechanism involving small active species (e.g., HClO₂).
Benzylic Methyl (6-Me) Susceptible to oxidation (to -COOH) by strong radical oxidants (e.g., KMnO₄/heat, Jones Reagent).
Halogenated Ring (2-Cl, 3-F) Electron-withdrawing nature deactivates the ring but makes positions ortho/para to halogens susceptible to nucleophilic attack under harsh basic conditions.

Protocol A: Pinnick Oxidation (Recommended)

Methodology: Sodium Chlorite (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) mediated oxidation.[1][2]
Rationale:  The Pinnick oxidation utilizes chlorous acid (

) generated in situ under mild acidic conditions (pH 3.5–4.5). It is chemically distinct because the active oxidant is small enough to penetrate the steric shield of the ortho-substituents. Crucially, it is completely inert toward benzylic C-H bonds, ensuring the 6-methyl group remains defined.
Reagents & Equipment
  • Substrate: 2-Chloro-3-fluoro-6-methylbenzaldehyde (

    
     equiv).
    
  • Oxidant: Sodium Chlorite (

    
    ), 80% tech grade (
    
    
    
    
    
    equiv).
  • Scavenger: 2-Methyl-2-butene (

    
    
    
    
    equiv) OR Resorcinol. Note: Scavenger is critical to quench hypochlorous acid (HOCl) byproducts that would otherwise chlorinate the aromatic ring.[3]
  • Buffer: Sodium dihydrogen phosphate (

    
    ), aqueous solution.[4]
    
  • Solvent:

    
    -Butanol / Water (3:1 v/v) or THF / Water (if solubility is an issue).
    
Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and an internal thermometer, dissolve the aldehyde (

    
     mmol) in 
    
    
    
    mL of
    
    
    -Butanol.
  • Scavenger Addition: Add 2-methyl-2-butene (

    
     mL, large excess).
    
    • Technical Insight: The alkene acts as a "chlorine sink," reacting with HOCl to form a volatile chlorohydrin, preventing electrophilic chlorination of the electron-rich aromatic ring.

  • Oxidant Solution: Dissolve sodium chlorite (

    
     g, 
    
    
    
    mmol) and sodium dihydrogen phosphate (
    
    
    g) in
    
    
    mL of water.
  • Controlled Addition: Cool the reaction mixture to

    
    °C. Add the aqueous oxidant solution dropwise over 20 minutes.
    
    • Safety Critical: Do not allow the temperature to rise above

      
      °C. Rapid addition can generate chlorine dioxide gas (
      
      
      
      ), which is yellow and explosive in high concentrations.
  • Reaction Phase: Allow the mixture to warm to room temperature (

    
    
    
    
    °C) and stir for 4–6 hours.
    • Monitoring: Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). Look for the disappearance of the aldehyde spot and the appearance of a baseline streak (acid).

  • Workup:

    • Evaporate the volatile organic solvent (

      
      -Butanol) under reduced pressure.
      
    • Dilute the remaining aqueous residue with water (

      
       mL) and adjust pH to 
      
      
      
      with
      
      
      N NaOH (to solubilize the acid as carboxylate).
    • Wash with diethyl ether (

      
       mL) to remove unreacted aldehyde or non-acidic impurities.
      
    • Acidify the aqueous layer carefully with

      
      N HCl to pH 2. The product should precipitate as a white solid.
      
  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

Mechanism & Workflow Visualization

PinnickMechanism Start Start: Aldehyde Substrate Mix Dissolve in t-BuOH Add 2-methyl-2-butene (Scavenger) Start->Mix Reaction Oxidation Step: Aldehyde -> Acid Byproduct: HOCl Mix->Reaction OxidantPrep Prep: NaClO2 + NaH2PO4 (aq) ActiveSpecies In Situ Generation: ClO2- + H+ -> HClO2 (Active Oxidant) OxidantPrep->ActiveSpecies Acidification ActiveSpecies->Reaction Slow Addition Scavenging Scavenging Step: HOCl + Alkene -> Chlorohydrin (Prevents Ring Chlorination) Reaction->Scavenging HOCl Release Workup Basic Wash (pH 10) -> Acidify (pH 2) Scavenging->Workup Completion Product Final Product: 2-Chloro-3-fluoro-6-methylbenzoic acid Workup->Product

Caption: Logical flow of the Pinnick oxidation, highlighting the critical scavenging of HOCl to ensure chemoselectivity.

Protocol B: Phase Transfer Catalyzed Permanganate (Industrial)

Methodology:


 / TBAB (Tetrabutylammonium bromide) in Toluene/Water.
Rationale:  While permanganate is a strong oxidant, using it in a biphasic system (Toluene/Water) with a phase transfer catalyst restricts the oxidation to the interface or the organic phase, often moderating its potential to over-oxidize the benzylic position compared to homogenous aqueous heating.
Reagents[3][4][9][10]
  • Substrate: 2-Chloro-3-fluoro-6-methylbenzaldehyde.

  • Oxidant: Potassium Permanganate (

    
    , 
    
    
    
    equiv).
  • Catalyst: Tetrabutylammonium bromide (TBAB,

    
     mol%).
    
  • Solvent: Toluene (Organic phase) and Water (Aqueous phase).

Procedure
  • Dissolution: Dissolve the aldehyde in Toluene (

    
     volumes).
    
  • Catalyst: Add TBAB and stir to dissolve.

  • Oxidant Addition: Add solid

    
     in small portions to the stirring mixture at room temperature.
    
    • Note: The purple color will migrate into the toluene layer due to the formation of the lipophilic

      
       ion pair.
      
  • Reaction: Stir vigorously. The reaction is typically faster than Pinnick (1–3 hours). Monitor for the formation of brown

    
     precipitate.
    
  • Quench: Filter off the

    
     through a Celite pad.
    
  • Extraction: Extract the toluene layer with

    
     aqueous 
    
    
    
    . The product moves to the aqueous phase as the sodium benzoate salt; non-acidic impurities remain in Toluene.
  • Precipitation: Acidify the aqueous extract to pH 1–2 to precipitate the pure acid.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, use these checkpoints.

TechniqueObservation (Aldehyde)Observation (Product: Carboxylic Acid)Validation Logic
1H NMR Singlet at ~10.2–10.5 ppm (CHO proton).Disappearance of 10.x ppm singlet. Appearance of broad singlet 11.0–13.0 ppm (COOH).Confirms conversion of functional group.
1H NMR (Me) Singlet at ~2.4–2.6 ppm (Ar-CH3).Singlet remains at ~2.4–2.6 ppm .Crucial: If this peak disappears or shifts significantly, benzylic over-oxidation occurred.
IR Spec Sharp peak at ~1690 cm⁻¹ (C=O).Broad band 2500–3000 cm⁻¹ (O-H stretch) + C=O shift to ~1680–1700 cm⁻¹ .Confirms carboxylic acid identity.[1][5]
HPLC Lower polarity (longer retention on Reverse Phase).Higher polarity (shorter retention, pH dependent).Purity check.

References

  • Pinnick Oxidation Mechanism & Scope

    • Lindgren, B. O., & Nilsson, T. (1973).[5] Preparation of Carboxylic Acids from Aldehydes (Including Hydroxyl-Substituted Aldehydes) by Oxidation with Chlorite. Acta Chemica Scandinavica. Link

    • Raederstorff, D., & Shu, A. Y. (2009). Pinnick Oxidation. In Encyclopedia of Reagents for Organic Synthesis. Wiley. Link

  • Oxidation of Ortho-Substituted Benzaldehydes

    • Banerji, K. K. (1988). Kinetics and Mechanism of the Oxidation of Ortho-Substituted Benzaldehydes by N-Bromobenzamide. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Link

  • Industrial Preparation of 2-Chloro-6-methylbenzoic Acid

    • Daniewski, A. R., et al. (2002).[6] Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. Organic Process Research & Development. Link (Demonstrates the scalability of chlorite oxidation for this specific scaffold).

  • Permanganate Selectivity

    • Lee, D. G., et al. (2004).[7] Permanganate supported on active manganese dioxide.[7] Tetrahedron. Link

Sources

1H NMR analysis of 2-Chloro-3-fluoro-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the 1H NMR Spectroscopic Analysis of 2-Chloro-3-fluoro-6-methylbenzaldehyde

Application Note & Protocol

Introduction: The Structural Elucidation Challenge

2-Chloro-3-fluoro-6-methylbenzaldehyde is a polysubstituted aromatic aldehyde of significant interest in synthetic organic chemistry, potentially serving as a key intermediate in the development of novel pharmaceuticals and agrochemicals. The precise arrangement of five different substituents on the benzene ring—a formyl group (CHO), a methyl group (CH₃), a chlorine atom (Cl), a fluorine atom (F), and a hydrogen atom (H)—creates a unique electronic environment that demands rigorous analytical characterization for unambiguous structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the cornerstone technique for this purpose. However, the complex interplay of electronic effects (induction and resonance) and through-bond/through-space spin-spin coupling presents a non-trivial interpretive challenge. This application note provides a comprehensive protocol for the acquisition and a detailed guide to the interpretation of the ¹H NMR spectrum of this molecule, grounded in established principles of NMR theory.

Foundational Principles: Substituent Effects on the Aromatic Ring

The chemical shift of the two remaining aromatic protons is governed by the cumulative electronic influence of the substituents.

  • Aldehyde (-CHO): Strongly de-shielding (electron-withdrawing) through both resonance and inductive effects. It will significantly shift ortho and para protons downfield.

  • Chlorine (-Cl): Inductively electron-withdrawing but a resonance electron-donator. Its net effect is de-shielding.

  • Fluorine (-F): The most electronegative element, providing a strong inductive electron-withdrawing effect, leading to de-shielding. Crucially, it will couple to nearby protons, leading to characteristic splitting patterns (J-coupling).

  • Methyl (-CH₃): A weak electron-donating group, causing a slight upfield (shielding) shift for ortho and para protons.

These competing effects dictate the final chemical shifts of the aromatic protons, H-4 and H-5.

Experimental Protocol: Data Acquisition

This protocol is designed to yield a high-resolution spectrum suitable for detailed structural analysis.

3.1. Sample Preparation

  • Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended solvent due to its excellent dissolving power for a wide range of organic compounds and its single residual peak at ~7.26 ppm, which typically does not interfere with the aromatic region of interest.

  • Analyte Weighing: Accurately weigh approximately 5-10 mg of 2-Chloro-3-fluoro-6-methylbenzaldehyde.

  • Dissolution: Transfer the weighed solid into a clean, dry NMR tube. Add approximately 0.6 mL of CDCl₃.

  • Homogenization: Cap the NMR tube securely and vortex gently for 30 seconds or until the sample is fully dissolved. Ensure no solid particles remain.

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added. However, for routine analysis, referencing to the residual solvent peak of CDCl₃ at 7.26 ppm is standard practice.

3.2. NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

ParameterRecommended ValueRationale
Spectrometer Frequency400 MHzProvides good signal dispersion for resolving complex multiplets.
Pulse Programzg30A standard 30-degree pulse sequence for quantitative measurements.
Number of Scans (NS)16Sufficient for good signal-to-noise (S/N) for a ~10 mg sample.
Relaxation Delay (D1)5.0 sAllows for full relaxation of protons, crucial for accurate integration.
Acquisition Time (AQ)4.0 sEnsures high digital resolution in the resulting spectrum.
Spectral Width (SW)20 ppmA standard width covering the entire proton chemical shift range.
Temperature298 K (25 °C)Standard ambient temperature for routine analysis.

Spectral Interpretation and Data Analysis

The ¹H NMR spectrum of 2-Chloro-3-fluoro-6-methylbenzaldehyde is expected to show three distinct signals corresponding to the aldehyde proton, the two aromatic protons, and the methyl protons.

4.1. Predicted Chemical Shifts and Coupling Constants

The following table summarizes the predicted spectral data based on established substituent effects and spin-spin coupling rules.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant(s) (J, Hz)Rationale for Assignment
Aldehyde (-CHO)9.9 - 10.5Singlet (s)N/AHighly de-shielded due to the anisotropic effect of the carbonyl group.
Aromatic (H-5)7.6 - 7.9Doublet of doublets (dd)³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 5-7 HzDe-shielded by the ortho-chloro and para-aldehyde groups. Coupled to H-4 and the meta-fluorine.
Aromatic (H-4)7.1 - 7.4Doublet of doublets (dd)³J(H-H) ≈ 8-9 Hz, ³J(H-F) ≈ 9-11 HzShielded relative to H-5 by the para-methyl group. Coupled to H-5 and the ortho-fluorine.
Methyl (-CH₃)2.5 - 2.7Singlet (s)N/ALocated in the typical benzylic methyl region.

4.2. Spin-Spin Coupling Pathway Visualization

The connectivity and coupling relationships between the protons and the fluorine atom are critical for definitive assignment. The diagram below illustrates these interactions.

G cluster_ring Aromatic Ring System C1 C-CHO C2 C-Cl C1->C2 C3 C-F C2->C3 C4 C-H (H-4) C3->C4 F_node F C3->F_node C5 C-H (H-5) C4->C5 H4_node H-4 C4->H4_node C6 C-CH3 C5->C6 H5_node H-5 C5->H5_node C6->C1 H4_node->H5_node ³J(H,H) H4_node->F_node ³J(H,F) H5_node->F_node ⁴J(H,F) caption Spin-spin coupling network.

Figure 1: A diagram illustrating the key through-bond spin-spin coupling interactions in 2-Chloro-3-fluoro-6-methylbenzaldehyde. The ³J(H,H) coupling between the vicinal aromatic protons and the ³J(H,F) and ⁴J(H,F) couplings to the fluorine atom are shown.

4.3. Step-by-Step Spectrum Analysis Workflow

  • Identify Solvent and Reference: Locate the residual CDCl₃ peak at ~7.26 ppm and calibrate the x-axis to this value.

  • Locate Key Signals:

    • Identify the downfield singlet above 9.9 ppm as the aldehyde proton .

    • Identify the upfield singlet between 2.5-2.7 ppm as the methyl protons .

    • The region between 7.0 and 8.0 ppm will contain the two aromatic protons .

  • Analyze the Aromatic Region:

    • Expect two signals, each integrating to 1H.

    • Both signals will appear as a doublet of doublets (dd) due to coupling to each other (³JHH) and to the fluorine atom (JHF).

    • The downfield doublet of doublets will correspond to H-5 , being de-shielded by the ortho-Cl group.

    • The upfield doublet of doublets will correspond to H-4 .

  • Extract Coupling Constants:

    • Measure the large splitting in both doublet of doublets; this is the ³J(H,H) coupling and should be identical for both signals (typically 8-9 Hz).

    • Measure the smaller splitting for the H-4 signal; this is the ³J(H,F) coupling (typically 9-11 Hz).

    • Measure the smaller splitting for the H-5 signal; this is the ⁴J(H,F) coupling (typically 5-7 Hz).

  • Confirm Assignments: The consistency of the extracted coupling constants and the relative chemical shifts provides a self-validating system for the structural assignment.

Trustworthiness and Self-Validation

The integrity of this analysis rests on the internal consistency of the data. The observation of two distinct doublet of doublets in the aromatic region, each integrating to one proton, combined with the specific J-coupling values that match expected through-bond interactions, provides a robust and self-validating confirmation of the 2-Chloro-3-fluoro-6-methylbenzaldehyde structure. Any deviation from this pattern would suggest the presence of an isomer or impurity.

Conclusion

¹H NMR spectroscopy provides an unambiguous method for the structural verification of 2-Chloro-3-fluoro-6-methylbenzaldehyde. By following the detailed protocol for sample preparation and data acquisition, and applying the principles of chemical shift theory and spin-spin coupling analysis, researchers can confidently confirm the identity and purity of this important chemical intermediate. The characteristic splitting patterns induced by the fluorine atom serve as a definitive diagnostic tool in the spectral interpretation.

References

  • Title: Spectroscopic Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. URL: [Link]

  • Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. URL: [Link]

  • Title: ¹H NMR Chemical Shifts Source: University of California, Davis - ChemWiki URL: [Link]

  • Title: Spin-Spin Splitting Source: University of Calgary - Chemistry LibreTexts URL: [Link]

Application Note: High-Purity Isolation of 2-Chloro-3-fluoro-6-methylbenzaldehyde via Optimized Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 2-Chloro-3-fluoro-6-methylbenzaldehyde, a key substituted aromatic aldehyde intermediate in pharmaceutical and agrochemical synthesis. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles that govern the separation process. We detail a robust methodology centered on normal-phase column chromatography, beginning with rapid method development using Thin-Layer Chromatography (TLC) to establish optimal separation conditions. The core of this guide is a detailed, step-by-step protocol for column preparation, sample loading, gradient elution, and fraction analysis. This document is intended for researchers, chemists, and process development professionals seeking to achieve high purity of the target compound by effectively removing common impurities such as unreacted starting materials or over-oxidized by-products.

Foundational Principles: Engineering the Separation

The success of any chromatographic purification hinges on a clear understanding of the physicochemical properties of the target molecule and how they will interact with the chosen stationary and mobile phases.[1]

Physicochemical Profile of the Target Analyte

2-Chloro-3-fluoro-6-methylbenzaldehyde possesses a moderate polarity. This characteristic is primarily dictated by the electron-withdrawing nature of the aldehyde group (-CHO) and the halogen atoms (Cl, F), which create a dipole moment. The aromatic ring and the methyl group (-CH₃) contribute non-polar character. This balance of polar and non-polar features is the key determinant for selecting the appropriate chromatographic system. Potential impurities from synthesis may include less polar starting materials or more polar by-products, such as the corresponding carboxylic acid formed via oxidation of the aldehyde, which is a common issue with aldehydes.[2]

The Stationary Phase: Silica Gel as a Polar Anchor

For this purification, we employ silica gel (SiO₂), a highly polar stationary phase.[3][4] Its surface is rich in silanol groups (Si-OH), which are capable of forming hydrogen bonds and strong dipole-dipole interactions with polar molecules.[3][5] The principle of separation, therefore, is based on differential adsorption.[3] Molecules with greater polarity will adsorb more strongly to the silica gel surface and, consequently, move through the column more slowly. Less polar molecules will spend more time in the mobile phase and elute faster.[1] Given that 2-Chloro-3-fluoro-6-methylbenzaldehyde is moderately polar, it will exhibit reversible interaction with the silica, allowing for effective separation from both less polar and more polar impurities.

The Mobile Phase: Strategic Eluent Selection

The mobile phase, or eluent, serves to carry the sample components through the column. Its polarity is critical and must be fine-tuned to achieve separation.[4] A solvent that is too polar will cause all compounds to elute quickly with little to no separation, while a solvent that is not polar enough will result in all compounds remaining adsorbed to the stationary phase.[4]

We utilize a binary solvent system composed of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a more polar solvent (e.g., Ethyl Acetate).[6][7]

  • Hexane: A non-polar solvent that, by itself, has very low "eluting power." It is unable to effectively displace the moderately polar analyte from the silica gel.

  • Ethyl Acetate: A more polar solvent that can compete with the analyte for the active sites on the silica gel, thus prompting the analyte to move down the column.

By starting with a low percentage of ethyl acetate in hexane and gradually increasing its concentration (gradient elution), we can first elute non-polar impurities, then our target compound, leaving the highly polar impurities (like the corresponding carboxylic acid) strongly bound to the column.[7]

Pre-Chromatography: Method Development with TLC

Before committing a sample to a large-scale column, it is imperative to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC).[4][8] TLC is a rapid, low-cost tool that effectively simulates the separation that will occur on the column.

Protocol: TLC Analysis
  • Plate Preparation: Using a pencil, gently draw a starting line (origin) approximately 1 cm from the bottom of a silica gel TLC plate.[9]

  • Sample Spotting: Dissolve a small amount of the crude 2-Chloro-3-fluoro-6-methylbenzaldehyde in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, carefully spot the solution onto the origin.

  • Chamber Preparation: Prepare several TLC chambers (a covered beaker with filter paper works well) with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3 v/v).[10] The solvent level should be below the origin line on the TLC plate.[9]

  • Development: Place the spotted TLC plate into a chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.[11]

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots using a UV lamp (254 nm), as aromatic aldehydes are typically UV-active.[10] Circle the visible spots.

Interpreting TLC Results

The goal is to find a solvent system where the target compound has a Retention Factor (Rƒ) value between 0.2 and 0.4.[8][11] The Rƒ is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

  • If Rƒ is too high (>0.5): The eluent is too polar. Decrease the proportion of ethyl acetate.[11]

  • If Rƒ is too low (<0.2): The eluent is not polar enough. Increase the proportion of ethyl acetate.[11]

The ideal solvent system will show good separation between the spot for the desired product and any impurity spots.

Detailed Protocol: Column Chromatography Purification

This protocol assumes a starting scale of 1-5 grams of crude material. Adjust column size and solvent volumes accordingly for different scales.

Materials and Reagents
Item Specification
Stationary Phase Silica Gel, 230-400 mesh
Mobile Phase Hexane (or Petroleum Ether) and Ethyl Acetate, HPLC grade
Column Glass chromatography column with stopcock
Crude Sample 2-Chloro-3-fluoro-6-methylbenzaldehyde
Ancillaries Sand (washed), Cotton or Glass Wool, Beakers, Erlenmeyer flasks, TLC plates, Capillary tubes, Rotary Evaporator
Safety Precautions
  • Chemical Hazards: 2-Chloro-3-fluoro-6-methylbenzaldehyde and its analogs are classified as skin, eye, and respiratory irritants.[12][13][14] Handle the compound in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[12]

  • Solvent Handling: Hexane and ethyl acetate are flammable. Keep away from ignition sources.

Workflow Diagram

G cluster_prep Preparation Phase cluster_sep Separation Phase cluster_iso Isolation Phase TLC TLC Method Development (Optimize Eluent) Pack Pack Column with Silica Gel Slurry TLC->Pack Load Dry Load Crude Sample Pack->Load Elute Elute with Gradient (Hexane -> Hexane/EtOAc) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Monitor->Elute Adjust Gradient if Needed Combine Combine Pure Fractions Monitor->Combine Evap Evaporate Solvent (Rotary Evaporator) Combine->Evap Pure Obtain Pure Product Evap->Pure

Caption: Workflow for the purification of 2-Chloro-3-fluoro-6-methylbenzaldehyde.

Step-by-Step Purification Procedure
  • Column Preparation (Slurry Packing):

    • Place a small plug of cotton or glass wool at the bottom of the column, ensuring it covers the stopcock outlet.[15] Add a thin layer (approx. 1 cm) of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate). The consistency should be like a milkshake, not a thick paste.

    • With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.

    • Once all the silica is added, add another thin layer of sand on top to protect the silica bed from being disturbed during sample loading.[6]

    • Continuously drain and add the eluent until the silica bed is stable and the solvent above it is clear. Never let the column run dry.

  • Sample Preparation and Loading (Dry Loading):

    • Dissolve the crude sample (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (approx. 2-3 g) to this solution and mix.

    • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude sample adsorbed onto silica. This is preferable to wet loading as it often results in sharper bands and better separation.[3]

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate) to the column.

    • Open the stopcock and begin collecting the eluting solvent in fractions (e.g., 10-20 mL per test tube or flask).

    • Maintain a constant flow rate. If necessary, use gentle air pressure (flash chromatography) to speed up the process.

    • Gradually increase the polarity of the mobile phase as the column runs (e.g., move from 95:5 to 90:10 to 85:15 Hexane:Ethyl Acetate). This gradient elution ensures that compounds of varying polarities are effectively separated and eluted.[15]

  • Monitoring the Separation:

    • Periodically, spot fractions onto a TLC plate alongside a spot of the original crude mixture.

    • Develop the TLC plate in the solvent system determined earlier.

    • This allows you to track which fractions contain your desired product and whether it is pure.

  • Product Isolation:

    • Based on the TLC analysis, combine all fractions that contain only the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 2-Chloro-3-fluoro-6-methylbenzaldehyde.

Logic of Separation

G cluster_elution Elution Order Analyte Crude Sample (Analyte + Impurities) Principle Principle: Differential Adsorption Analyte->Principle Stationary Stationary Phase (Silica Gel - Polar) Stationary->Principle Mobile Mobile Phase (Hexane/EtOAc - Tunable Polarity) Mobile->Principle Outcome Separation Outcome Principle->Outcome NonPolar 1. Non-Polar Impurities (Weak Adsorption) Outcome->NonPolar Target 2. Target Aldehyde (Moderate Adsorption) Polar 3. Polar Impurities (e.g., Acid) (Strong Adsorption)

Caption: The interplay of components leading to chromatographic separation.

Conclusion

The protocol described herein provides a systematic and effective approach for the purification of 2-Chloro-3-fluoro-6-methylbenzaldehyde. By leveraging Thin-Layer Chromatography for rapid method development, a robust column chromatography procedure can be implemented to achieve high levels of purity. The foundational principles of differential adsorption between a polar stationary phase and a tunable mobile phase are key to successfully isolating the moderately polar target aldehyde from impurities of different polarities. Adherence to this protocol will enable researchers to consistently obtain high-quality material essential for subsequent synthetic applications.

References

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from Chrom Tech website. [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from Organic Chemistry at CU Boulder website. [Link]

  • MetwareBio. (n.d.). Chromatographic Columns: The Backbone of Analytical Chemistry. Retrieved from MetwareBio website. [Link]

  • Royal Society of Chemistry. (2019, February 26). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Retrieved from RSC Publishing. [Link]

  • PubChem. (n.d.). 2-Chloro-3-fluorobenzaldehyde. Retrieved from National Center for Biotechnology Information. [Link]

  • Phenomenex. (2025, December 12). Column Chromatography Guide. Retrieved from Phenomenex website. [Link]

  • ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography? Retrieved from ResearchGate. [Link]

  • SIELC Technologies. (n.d.). Separation of Benzaldehyde, 3-bromo-4-hydroxy- on Newcrom R1 HPLC column. Retrieved from SIELC Technologies website. [Link]

  • Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from Wikipedia. [Link]

  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). Retrieved from UCLA Chemistry & Biochemistry. [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved from UVic Chemistry. [Link]

  • PubChem. (n.d.). 2-Chloro-3-methylbenzaldehyde. Retrieved from National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
  • OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. Retrieved from OperaChem website. [Link]

  • SciSpace. (n.d.). APPENDIX 3E Column Chromatography. Retrieved from SciSpace. [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from National Center for Biotechnology Information. [Link]

  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from ResearchGate. [Link]

  • Biotage. (2023, January 26). How to isolate impurities from a reaction product. Retrieved from Biotage website. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-3-fluoro-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Chloro-3-fluoro-6-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and overcome common challenges that can lead to low yields. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative sources.

Section 1: Troubleshooting Guide - Addressing Low Yield and Impurities

This section addresses specific issues encountered during the synthesis of 2-Chloro-3-fluoro-6-methylbenzaldehyde. The troubleshooting is presented in a question-and-answer format to directly tackle common problems.

Question 1: My Vilsmeier-Haack formylation of 1-chloro-2-fluoro-5-methylbenzene is resulting in a low yield of the desired 2-Chloro-3-fluoro-6-methylbenzaldehyde. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the Vilsmeier-Haack formylation of substituted benzenes are a common issue.[1] The Vilsmeier-Haack reaction is an electrophilic aromatic substitution where the Vilsmeier reagent, a chloroiminium salt, acts as the electrophile.[2][3][4] The success of this reaction is highly dependent on the electronic properties of the aromatic substrate.[3][4]

Root Cause Analysis and Solutions:

  • Insufficient Nucleophilicity of the Aromatic Ring: The starting material, 1-chloro-2-fluoro-5-methylbenzene, is substituted with two electron-withdrawing halogens (chloro and fluoro groups), which deactivate the ring towards electrophilic substitution. The methyl group is an activating group, but its effect may not be sufficient to overcome the deactivating effect of the halogens.

    • Solution: To enhance the reaction rate and yield, consider using a more potent formylating agent or harsher reaction conditions. However, be aware that this might lead to side reactions. A careful optimization of the reaction temperature is crucial.[3]

  • Steric Hindrance: The formylation is directed to the position ortho to the methyl group and meta to the chloro and fluoro groups. The chloro group at the 2-position can sterically hinder the approach of the bulky Vilsmeier reagent to the 6-position.

    • Solution: While difficult to completely overcome, using a less bulky formylating reagent, if available, could be an option. Alternatively, optimizing the reaction time and temperature can help favor the desired product.

  • Decomposition of the Vilsmeier Reagent: The Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), can be sensitive to moisture and temperature.

    • Solution: Ensure that all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the reagent.[1] Use high-purity, anhydrous solvents and reagents.[1] The order of addition is also critical; typically, POCl₃ is added slowly to cold DMF.

  • Incomplete Hydrolysis of the Iminium Intermediate: After the electrophilic attack, an iminium salt intermediate is formed, which needs to be hydrolyzed to the aldehyde during the workup.

    • Solution: Ensure that the aqueous workup is sufficiently vigorous and that the pH is appropriate to facilitate complete hydrolysis.

Visualizing the Vilsmeier-Haack Reaction:

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Reaction POCl3 POCl₃ POCl3->Vilsmeier_Reagent Aromatic_Substrate 1-Chloro-2-fluoro-5-methylbenzene Iminium_Intermediate Iminium Salt Intermediate Aromatic_Substrate->Iminium_Intermediate Electrophilic Attack Final_Product 2-Chloro-3-fluoro-6-methylbenzaldehyde Iminium_Intermediate->Final_Product Hydrolysis H2O Water (Workup) H2O->Final_Product

Caption: Workflow of the Vilsmeier-Haack formylation.

Question 2: I am attempting an ortho-lithiation of 1-chloro-2-fluoro-4-methylbenzene to introduce a formyl group, but my yields are consistently low and I see multiple byproducts. What could be going wrong?

Answer:

Directed ortho-lithiation is a powerful technique for regioselective functionalization of aromatic rings.[5][6] However, it is a sensitive reaction that requires strict control over reaction conditions.[7]

Root Cause Analysis and Solutions:

  • Moisture Contamination: Organolithium reagents like n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA) are extremely strong bases and will be rapidly quenched by any protic source, especially water.

    • Solution: All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum). Solvents must be anhydrous, and the reaction should be carried out under a strictly inert atmosphere (argon or nitrogen).

  • Incorrect Temperature Control: Ortho-lithiations are typically performed at low temperatures (-78 °C is common) to prevent side reactions such as benzyne formation or decomposition of the aryllithium intermediate.[8]

    • Solution: Maintain a constant low temperature throughout the addition of the organolithium reagent and the subsequent quenching with the electrophile. Use a cryostat or a well-insulated dry ice/acetone bath.

  • Choice of Base and Directing Group: The fluorine atom is a stronger ortho-directing group than the chlorine atom for lithiation.[9] Therefore, lithiation of 1-chloro-2-fluoro-4-methylbenzene with a strong, non-nucleophilic base like LDA will preferentially occur at the position ortho to the fluorine.

    • Solution: Ensure you are using the correct starting isomer. For the synthesis of 2-Chloro-3-fluoro-6-methylbenzaldehyde, the starting material should be 1-chloro-2-fluoro-5-methylbenzene. The lithiation will then be directed by the fluorine to the 6-position.

  • Inefficient Quenching: The choice of electrophile to introduce the formyl group is critical. Using DMF as the formylating agent is common.

    • Solution: Add the anhydrous DMF dropwise to the cold solution of the aryllithium intermediate. Ensure a 1:1 stoichiometry. After the addition, the reaction may need to be warmed slowly to room temperature before aqueous workup.

Visualizing the Ortho-lithiation Workflow:

G Start 1-Chloro-2-fluoro-5-methylbenzene Aryllithium Aryllithium Intermediate Start->Aryllithium Deprotonation Base LDA or n-BuLi -78 °C, Anhydrous THF Base->Aryllithium Intermediate Tetrahedral Intermediate Aryllithium->Intermediate Electrophilic Quench Electrophile Anhydrous DMF -78 °C Electrophile->Intermediate Product 2-Chloro-3-fluoro-6-methylbenzaldehyde Intermediate->Product Hydrolysis Workup Aqueous Workup Workup->Product

Caption: Key steps in the ortho-lithiation and formylation process.

Question 3: My final product is contaminated with a significant amount of the corresponding carboxylic acid, 2-chloro-3-fluoro-6-methylbenzoic acid. How can I prevent this over-oxidation and purify my product?

Answer:

The oxidation of aldehydes to carboxylic acids is a common problem, as aldehydes are prone to air oxidation.[10] This can occur during the reaction, workup, or storage.

Prevention and Mitigation Strategies:

  • Inert Atmosphere: During synthesis and workup, maintain an inert atmosphere to minimize contact with atmospheric oxygen.[10]

  • Controlled Oxidation (if synthesizing from the alcohol): If you are preparing the aldehyde by oxidizing 2-chloro-3-fluoro-6-methylbenzyl alcohol, avoid using overly strong oxidizing agents. Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are generally effective for stopping at the aldehyde stage.

  • Storage: Store the purified aldehyde under an inert atmosphere, protected from light, and at a cool temperature.[10] Adding a radical inhibitor like hydroquinone can also prevent oxidation during storage.[11]

Purification Protocol:

The acidic nature of the carboxylic acid impurity allows for a straightforward purification by extraction.

StepProcedureRationale
1 Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, dichloromethane).To prepare for liquid-liquid extraction.
2 Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃).The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. The aldehyde will remain in the organic layer.[10][11]
3 Separate the organic layer and wash it with brine.To remove any remaining aqueous base and dissolved water.
4 Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).To remove residual water before solvent evaporation.
5 Filter and concentrate the organic layer under reduced pressure.To isolate the purified aldehyde.
6 (Optional) Further purify by vacuum distillation or column chromatography if other neutral impurities are present.For achieving high purity.

Section 2: Optimized Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of 2-Chloro-3-fluoro-6-methylbenzaldehyde via ortho-lithiation, a method that offers high regioselectivity.

Materials and Equipment:

  • Three-necked round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Inert gas supply (Argon or Nitrogen)

  • Low-temperature bath (e.g., dry ice/acetone)

  • 1-Chloro-2-fluoro-5-methylbenzene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration accurately known)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble the dry three-necked flask with a stir bar, a thermometer, and two septa. Purge the flask with inert gas.

  • Addition of Starting Material: Via syringe, add 1-chloro-2-fluoro-5-methylbenzene (1.0 eq) to the flask, followed by anhydrous THF.

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Formylation: Slowly add anhydrous DMF (1.2 eq) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, stir at -78 °C for another 30 minutes, then allow the reaction to warm to room temperature and stir for 1 hour.

  • Quenching: Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

  • Washing: Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or silica gel column chromatography.

Section 3: Frequently Asked Questions (FAQs)

Q1: Can I use a different starting material for the Vilsmeier-Haack reaction?

A1: The Vilsmeier-Haack reaction is most effective on electron-rich aromatic compounds.[3][4] Starting materials with strong electron-donating groups will generally give higher yields. If you start with a different isomer of chloro-fluoro-toluene, the regioselectivity of the formylation will be different.

Q2: What are the safety precautions for working with organolithium reagents?

A2: Organolithium reagents like n-BuLi are highly pyrophoric and react violently with water. They should only be handled by trained personnel under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves. Have a Class D fire extinguisher readily available.

Q3: My NMR spectrum shows signals for an isomeric aldehyde. How can I avoid this?

A3: The formation of isomeric aldehydes is often a result of poor regioselectivity in the formylation step.

  • In the Vilsmeier-Haack reaction, the directing effects of the substituents on the aromatic ring determine the position of formylation. If the electronic and steric effects are not strongly directing to a single position, a mixture of isomers can be expected.

  • In ortho-lithiation, the choice of the directing group is paramount for high regioselectivity.[5][6] Ensure your starting material has a strong directing group that favors the desired position.

Q4: Are there alternative methods to synthesize 2-Chloro-3-fluoro-6-methylbenzaldehyde?

A4: Yes, other synthetic routes exist. One common industrial method for similar compounds involves the free-radical side-chain chlorination of the corresponding toluene derivative, followed by hydrolysis.[12][13] This method, however, can sometimes lead to a mixture of mono-, di-, and tri-chlorinated products, which can complicate purification. Another approach involves multiple steps starting from a dichlorobenzonitrile, including fluorination, hydrolysis, reduction, and finally oxidation to the aldehyde.[14]

References

  • Vilsmeier-Haack Reaction. (n.d.). Cambridge University Press. Retrieved March 7, 2026, from [Link]

  • Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid - ResearchGate. (2025, August 30). Retrieved March 7, 2026, from [Link]

  • CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents. (n.d.).
  • CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde - Google Patents. (n.d.).
  • CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents. (2000, September 25).
  • Vilsmeier-Haack Reaction - Master Organic Chemistry. (n.d.). Retrieved March 7, 2026, from [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. (2023, April 24). Retrieved March 7, 2026, from [Link]

  • Regioselective Lithium Diisopropylamide-Mediated Ortholithiation of 1-Chloro-3-(trifluoromethyl)benzene: Role of Autocatalysis, Lithium Chloride Catalysis, and Reversibility | Request PDF - ResearchGate. (2025, August 6). Retrieved March 7, 2026, from [Link]

  • In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC - NIH. (n.d.). Retrieved March 7, 2026, from [Link]

  • US5457239A - Process for formylation of aromatic compounds - Google Patents. (n.d.).
  • Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes - Infoscience. (n.d.). Retrieved March 7, 2026, from [Link]

  • Method for preparing 2-chloro-6-fluorobenzaldehyde - Eureka | Patsnap. (n.d.). Retrieved March 7, 2026, from [Link]

  • 29 questions with answers in BENZALDEHYDES | Science topic - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives - Semantic Scholar. (n.d.). Retrieved March 7, 2026, from [Link]

  • Directed ortho metalation - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

Technical Support Center: Formylation of 2-Chloro-3-fluoro-6-methyltoluene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the formylation and functionalization of 2-chloro-3-fluoro-6-methyltoluene (systematically 3-chloro-4-fluoro-o-xylene or 2-chloro-3-fluoro-1,6-dimethylbenzene ).

This guide distinguishes between two critical synthetic pathways often conflated under the term "formylation":

  • Ring Formylation (Vilsmeier-Haack): Introduction of an aldehyde group onto the aromatic ring to yield a dimethylbenzaldehyde derivative.

  • Side-Chain Oxidation: Functionalization of a methyl group to an aldehyde to yield 2-chloro-3-fluoro-6-methylbenzaldehyde (CAS 1556054-12-6), a common pharmaceutical intermediate.

Executive Summary & Pathway Analysis

Substrate: 2-Chloro-3-fluoro-6-methyltoluene Structure: A tetra-substituted benzene ring with two methyl groups (positions 1 and 6), a chlorine (pos 2), and a fluorine (pos 3). Chemical Reactivity: The substrate possesses two open ring positions (C4 and C5) and two non-equivalent methyl groups. The choice of "formylation" method dictates the final product structure.

Reaction Pathways Overview
  • Pathway A: Electrophilic Ring Formylation (Vilsmeier-Haack) [1]

    • Target: 3-Chloro-2-fluoro-4,5-dimethylbenzaldehyde (predicted major isomer).

    • Mechanism: Electrophilic Aromatic Substitution (SEAr).[2]

    • Key Challenge: Regioselectivity between C4 and C5.

  • Pathway B: Side-Chain Oxidation (Radical Halogenation + Hydrolysis)

    • Target: 2-Chloro-3-fluoro-6-methylbenzaldehyde (CAS 1556054-12-6).[3][4][5][6]

    • Mechanism: Radical substitution followed by nucleophilic hydrolysis.

    • Key Challenge: Distinguishing between the C1 and C6 methyl groups.

Pathway A: Ring Formylation (Vilsmeier-Haack)[1]

Mechanism & Regioselectivity

The Vilsmeier-Haack reaction utilizes the chloroiminium ion (Vilsmeier reagent) generated from POCl3 and DMF.[7]

  • C4 Position (Major Site): Activated by the ortho-Fluorine (strong resonance donor) and para-Methyl (C1). This is the electronically and kinetically favored site.

  • C5 Position (Minor Site): Activated by the ortho-Methyl (C6) but deactivated by the para-Chlorine .

Critical Side Reactions
Side ReactionDescriptionCauseMitigation
Regioisomer Formation Formation of the C5-formyl isomer (approx. 5-10%).Competitive activation by C6-methyl.Lower reaction temperature (-10°C to 0°C) enhances selectivity for C4.
Dimerization Formation of diarylmethane species (Ar-CH2-Ar).Reaction of the electron-rich substrate with the formed iminium salt or aldehyde.[8]Maintain high dilution; avoid excess substrate relative to Vilsmeier reagent.
Iminium Hydrolysis Failure Product remains as the iminium salt or hemiaminal.Insufficient quenching time or pH.Ensure vigorous stirring with aqueous NaOAc or NaOH (pH 8-9) for >2 hours.
Dehalogenation Loss of Fluorine or Chlorine.Rare; occurs under extreme thermal stress.Keep internal temperature <80°C during POCl3 addition.
Detailed Protocol (Vilsmeier-Haack)[1]
  • Reagent Formation: Cool DMF (3.0 eq) to 0°C. Add POCl3 (1.2 eq) dropwise under N2. Stir for 30 min to form the Vilsmeier salt (white precipitate/slurry).

  • Addition: Dissolve 2-chloro-3-fluoro-6-methyltoluene (1.0 eq) in DMF. Add dropwise to the reagent at 0-5°C.

  • Heating: Warm to 60-70°C and monitor by HPLC/TLC. Reaction typically completes in 4-6 hours.

  • Workup: Pour mixture onto crushed ice. Neutralize with sat. NaOAc or 2N NaOH to pH 8. Stir vigorously for 2 hours to hydrolyze the iminium intermediate. Filter the solid precipitate or extract with EtOAc.

Pathway B: Side-Chain Oxidation (Synthesis of CAS 1556054-12-6)

Mechanism & Selectivity

This pathway transforms a methyl group into an aldehyde, typically via radical chlorination to the gem-dichloro intermediate, followed by hydrolysis.

  • Target: Oxidation of the C1-Methyl group.

  • Steric Constraint: The C1-Methyl is flanked by Cl and Me, making it sterically crowded. The C6-Methyl is less hindered.

  • Risk: Radical bromination/chlorination often favors the less hindered C6-Methyl, leading to the wrong isomer (2-chloro-3-fluoro-4-methylbenzaldehyde isomer).

Critical Side Reactions
Side ReactionDescriptionCauseMitigation
Over-Chlorination Formation of benzotrichloride (Ar-CCl3).Excess Cl2 or radical initiator.Stoichiometric control (2.0-2.1 eq Cl2); monitor by GC.
Ring Chlorination Cl substitution on the aromatic ring (C4/C5).Presence of Lewis acid impurities (Fe, Al) or lack of light.Use glass-lined reactors; add radical initiators (AIBN/light); exclude metal salts.
Wrong Methyl Oxidation Oxidation of C6-Me instead of C1-Me.Steric hindrance at C1 favors C6 attack.Critical: Direct oxidation of this specific substrate is difficult. Alternative: Use metal-catalyzed oxidation (e.g., Co/Mn/Br system) or start from a pre-functionalized precursor.

Troubleshooting Guide & FAQs

Q1: My Vilsmeier reaction yield is low (<40%), and I see a viscous tar.

  • Diagnosis: Thermal decomposition or polymerization of the Vilsmeier reagent.

  • Fix: Ensure POCl3 is added at <10°C. Do not overheat the reaction mixture (>80°C). Use fresh, dry DMF (water destroys the reagent).

Q2: In the side-chain oxidation, I am getting a mixture of mono-, di-, and tri-chlorinated products.

  • Diagnosis: Typical radical chain statistics.

  • Fix: Stop the reaction at ~80% conversion. It is more efficient to recycle starting material than to separate the benzotrichloride (tri-chloro) byproduct.

Q3: The aldehyde product is unstable during storage.

  • Diagnosis: Oxidation to benzoic acid (auto-oxidation).

  • Fix: Store under Nitrogen/Argon at 4°C. Add a stabilizer (e.g., BHT) if permissible for the next step.

Q4: Can I use the Duff reaction instead of Vilsmeier?

  • Answer: Yes, using Hexamine/TFA. However, the Duff reaction is generally lower yielding for deactivated substrates (Cl/F substituted) and requires harsh acidic conditions that may not be compatible with scale-up safety protocols.

Reaction Pathway Visualization

FormylationPathways Substrate 2-Chloro-3-fluoro- 6-methyltoluene (Starting Material) Vilsmeier Pathway A: Ring Formylation (POCl3 / DMF) Substrate->Vilsmeier Electrophilic Subst. SideChain Pathway B: Side-Chain Oxidation (Cl2 / hv / H2O) Substrate->SideChain Radical Subst. Intermed_A Chloroiminium Intermediate Vilsmeier->Intermed_A Product_A_Major Major Product (C4) 3-Chloro-2-fluoro- 4,5-dimethylbenzaldehyde Intermed_A->Product_A_Major Hydrolysis (Preferred C4) Product_A_Minor Minor Product (C5) Regioisomer Intermed_A->Product_A_Minor Steric/Electronic Competition Intermed_B Gem-Dichloride Intermediate SideChain->Intermed_B Side_B_Wrong Wrong Isomer (C6) Oxidation at less hindered methyl SideChain->Side_B_Wrong Major Side Reaction (Steric Control) Product_B Target Aldehyde (C1) 2-Chloro-3-fluoro- 6-methylbenzaldehyde Intermed_B->Product_B Hydrolysis

Caption: Divergent synthetic pathways for 2-chloro-3-fluoro-6-methyltoluene showing regioselectivity risks.

References

  • Vilsmeier-Haack Reaction Mechanism & Scope: Jones, G., & Stanforth, S. P. (2000). The Vilsmeier–Haack Reaction. Organic Reactions.

    • [1]

  • Synthesis of Fluorinated Benzaldehydes: BenchChem Technical Support.

  • Regioselectivity in Electrophilic Substitution : Smith, M. B. (2020).[8] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

  • Commercial Availability of Target Aldehyde : BLD Pharm. Product Page: 2-Chloro-3-fluoro-6-methylbenzaldehyde (CAS 1556054-12-6).[3][4][5][6]

Sources

Technical Support Center: Troubleshooting 2-Chloro-3-fluoro-6-methylbenzaldehyde Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. The isolation and purification of highly substituted benzaldehydes, such as 2-Chloro-3-fluoro-6-methylbenzaldehyde , present unique challenges due to their specific electronic properties, steric hindrance, and susceptibility to autoxidation.

This guide is designed for pharmaceutical researchers and process chemists. It provides field-proven, mechanistically grounded solutions to the most common purity bottlenecks encountered during the synthesis and scale-up of this intermediate.

Purification Decision Pathway

To minimize yield loss, purification should be approached sequentially based on the specific impurity profile of your crude mixture.

PurificationWorkflow Start Crude 2-Chloro-3-fluoro- 6-methylbenzaldehyde Test1 Contains Benzoic Acid Impurities? Start->Test1 Wash Basic Aqueous Wash (5% Na2CO3) Test1->Wash Yes Test2 Contains Non-Aldehyde Organics? Test1->Test2 No Wash->Test2 Adduct Bisulfite Extraction & Regeneration Test2->Adduct Yes Test3 Contains Regioisomers? Test2->Test3 No Adduct->Test3 Column Silica Gel Column Chromatography Test3->Column Yes Pure Pure Target Compound (>99% Purity) Test3->Pure No Column->Pure

Logical workflow for the sequential purification of substituted benzaldehydes.
Quantitative Method Comparison

Before selecting a protocol, consult the table below to understand the trade-offs between purity gains and yield impact for each methodology.

Purification MethodTarget Impurity RemovedCausal MechanismAverage Yield RecoveryExpected Purity
Basic Aqueous Wash 2-Chloro-3-fluoro-6-methylbenzoic acidDeprotonation of the carboxylic acid to a water-soluble sodium salt.95–98%>95%
Bisulfite Extraction Unreacted starting materials, neutral organicsNucleophilic addition of HSO₃⁻ to the electrophilic carbonyl carbon.80–90%>98%
Silica Chromatography Regioisomers (e.g., 4-chloro or 5-fluoro isomers)Differential adsorption based on subtle dipole moment variations.70–85%>99%
Frequently Asked Questions & Troubleshooting Protocols
Q1: My aldehyde sample shows a broad O-H stretch in the IR spectrum and a carboxylic acid peak in NMR. How do I remove this without degrading the aldehyde?

The Causality: 2-Chloro-3-fluoro-6-methylbenzaldehyde is highly susceptible to autoxidation when exposed to atmospheric oxygen, rapidly forming 2-chloro-3-fluoro-6-methylbenzoic acid[1]. Because the aldehyde itself is neutral and stable to mild bases, you can exploit the acidity of the benzoic acid byproduct (pKa ~3-4) to selectively partition it into an aqueous phase.

Self-Validating Protocol: Basic Aqueous Wash

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether) at a ratio of 10 mL solvent per gram of crude material.

  • Washing: Transfer to a separatory funnel and add an equal volume of 5% aqueous sodium carbonate (Na₂CO₃)[1].

  • Agitation & Venting: Shake vigorously. Validation check: You will observe CO₂ gas evolution as the acid is neutralized. Continue washing until no further gas evolution occurs.

  • Separation: Allow the layers to separate. The lower aqueous layer contains the water-soluble sodium benzoate salt. Drain the aqueous layer.

  • Verification: Test the pH of the final aqueous wash. Validation check: The pH must be >8. If it is acidic or neutral, un-neutralized benzoic acid remains in the organic layer.

  • Recovery: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Q2: My reaction left unreacted halogenated toluene starting materials in the mixture. Distillation causes thermal degradation. What is the most chemoselective purification method?

The Causality: The aldehyde group provides a unique electrophilic handle that non-carbonyl impurities lack. By reacting the crude mixture with saturated sodium bisulfite, the aldehyde undergoes nucleophilic addition to form a charged, highly polar α-hydroxy sulfonate adduct[2]. This adduct partitions entirely into the aqueous phase (or precipitates), leaving unreacted starting materials in the organic phase[2].

Self-Validating Protocol: Bisulfite Adduct Formation & Regeneration

  • Adduct Formation: Dissolve the crude mixture in a water-miscible solvent like methanol or dimethylformamide (DMF)[2]. Add 5-10 equivalents of saturated aqueous sodium bisulfite and shake vigorously for 30–60 seconds[2].

  • Phase Separation: Dilute with deionized water and extract with an immiscible solvent (e.g., 10% ethyl acetate in hexanes)[2]. The unreacted organic impurities will move to the upper organic layer.

  • Validation Check: Run a rapid ¹H NMR on a concentrated aliquot of the organic layer. If the aldehyde proton peak (~10.4 ppm) is absent, 100% of your target compound has successfully converted to the aqueous bisulfite adduct.

  • Regeneration (Aqueous Method): To recover the aldehyde, add fresh ethyl acetate to the separated aqueous layer. Basify the aqueous layer by slowly adding 50% NaOH until the pH reaches 12[2]. The base cleaves the adduct, regenerating the neutral aldehyde, which immediately partitions into the ethyl acetate layer.

  • Regeneration (Nonaqueous Alternative): If your specific derivative shows base-sensitivity, suspend the isolated solid bisulfite adduct in anhydrous acetonitrile and add 2 equivalents of chlorotrimethylsilane (TMS-Cl) at 40–60 °C[3]. Validation check: The irreversible precipitation of sodium chloride (NaCl) visually confirms the cleavage of the adduct[3].

Q3: I have regioisomeric impurities (e.g., 2-chloro-5-fluoro-6-methylbenzaldehyde) from the formylation step. Bisulfite extraction doesn't separate them. How can I achieve >99% isomeric purity?

The Causality: Bisulfite extraction relies solely on the presence of an aldehyde group, which all regioisomers possess. To separate isomers, you must exploit the subtle differences in their overall dipole moments caused by the relative positioning of the highly electronegative fluorine and chlorine atoms on the benzene ring. Silica gel column chromatography resolves these isomers based on their differential hydrogen-bonding and dipole interactions with the stationary phase.

Self-Validating Protocol: Silica Gel Chromatography

  • Stationary Phase Preparation: Pack a column with high-purity silica gel (230-400 mesh). Crucial Step: To prevent acid-catalyzed degradation of the aldehyde on the slightly acidic silica, deactivate the column by running 1 column volume of 1% triethylamine (TEA) in hexanes prior to loading[1].

  • Loading: Load the crude mixture using a minimum amount of dichloromethane (DCM).

  • Elution: Utilize a shallow gradient of ethyl acetate in hexanes (typically starting at 0% and slowly increasing to 5%). The highly substituted nature of 2-chloro-3-fluoro-6-methylbenzaldehyde makes it relatively non-polar for an aldehyde.

  • Validation Check: Monitor fractions via TLC using a UV lamp (254 nm). The isomers will often have closely eluting Rf values (ΔRf ~ 0.05). Pool only the fractions showing a single, pure spot. Confirm isomeric purity via ¹⁹F NMR, as the fluorine nucleus is highly sensitive to its local chemical environment and will show distinct chemical shifts for each regioisomer.

References
  • [3] Nonaqueous Regeneration of Aldehydes from Bisulfite Adducts: An Application Note and Protocol. Benchchem. Available at:

  • [2] Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. National Institutes of Health (PMC). Available at:

  • [1] Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde. Benchchem. Available at:

Sources

Technical Support Center: Synthesis of 2-Chloro-3-fluoro-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-chloro-3-fluoro-6-methylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our goal is to equip you with the necessary information to optimize your reaction conditions, maximize yields, and ensure the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic routes for preparing 2-chloro-3-fluoro-6-methylbenzaldehyde?

There are several strategic approaches to the synthesis of 2-chloro-3-fluoro-6-methylbenzaldehyde. The choice of method often depends on the available starting materials, scale, and safety considerations. The three most common strategies are:

  • Side-Chain Chlorination Followed by Hydrolysis: This is often the most direct and scalable route, starting from 2-chloro-3-fluoro-4-methyltoluene. The methyl group is first chlorinated to a dichloromethyl group, which is then hydrolyzed to the aldehyde.[1][2]

  • Directed Ortho-Metalation (DoM) and Formylation: This method offers high regioselectivity. Starting from 1-chloro-2-fluoro-4-methylbenzene, a directed metalation using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can introduce the formyl group at the desired position by quenching with an electrophile like N,N-dimethylformamide (DMF).[3][4]

  • Vilsmeier-Haack Formylation: This classic method involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is typically generated from DMF and phosphoryl chloride (POCl3).[5][6][7] However, the starting material, 1-chloro-2-fluoro-4-methylbenzene, is not highly activated due to the presence of the electron-withdrawing halogen atoms, which can make this reaction challenging.[7]

Q2: Which synthetic route is recommended for a kilogram-scale synthesis?

For large-scale production, the side-chain chlorination followed by hydrolysis is generally the most suitable method. This is because it avoids the use of cryogenic temperatures and highly pyrophoric organolithium reagents required for directed ortho-metalation.[1][2][8] The reagents for the Vilsmeier-Haack reaction can also be corrosive and hazardous on a large scale.[5]

Q3: What are the primary safety concerns associated with the synthesis of 2-chloro-3-fluoro-6-methylbenzaldehyde?
  • Chlorine Gas: If you are performing side-chain chlorination, chlorine gas is highly toxic and corrosive. The reaction should be conducted in a well-ventilated fume hood with appropriate gas scrubbing apparatus.[2]

  • Organolithium Reagents: Reagents like n-BuLi are pyrophoric and react violently with water. All glassware must be rigorously dried, and the reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen).[8]

  • Phosphoryl Chloride (POCl3): Used in the Vilsmeier-Haack reaction, POCl3 is highly corrosive and reacts violently with water.[9]

  • Solvents: Anhydrous solvents like tetrahydrofuran (THF) and diethyl ether can form explosive peroxides over time. Always use freshly distilled solvents.[8]

Troubleshooting Guides

Issue 1: Low or No Yield in Directed Ortho-Metalation and Formylation

Possible Causes and Solutions:

  • Inactive Organolithium Reagent: The n-BuLi or LDA may have degraded. It is crucial to titrate the organolithium reagent before use to determine its exact molarity.

  • Presence of Moisture: Trace amounts of water will quench the organolithium reagent. Ensure all glassware is oven- or flame-dried and the reaction is performed under a strict inert atmosphere. Solvents must be anhydrous.[8]

  • Impure Starting Material: The starting 1-chloro-2-fluoro-4-methylbenzene should be pure. Acidic impurities can neutralize the strong base.

  • Incorrect Temperature: The lithium-halogen exchange or deprotonation is typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions.[8]

  • Inefficient Quenching: The addition of DMF should also be done at low temperatures. Adding it too quickly or at a higher temperature can lead to side reactions.

Troubleshooting Workflow for Low Yield in Lithiation-Formylation

start Low Yield in Lithiation-Formylation check_reagents Verify Reagent Quality start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Examine Workup Procedure start->check_workup sub_reagents1 Titrate n-BuLi/LDA? check_reagents->sub_reagents1 sub_conditions1 Anhydrous Conditions Maintained? check_conditions->sub_conditions1 sub_workup1 Quenching at Low Temperature? check_workup->sub_workup1 sub_reagents2 Purity of Starting Material & DMF? sub_reagents1->sub_reagents2 If Molarity is Correct action_reagents1 Use Fresh, Titrated Reagent sub_reagents1->action_reagents1 No action_reagents2 Purify Starting Material & DMF sub_reagents2->action_reagents2 No end_node Re-run Optimized Reaction action_reagents1->end_node action_reagents2->end_node sub_conditions2 Correct Temperature (-78°C)? sub_conditions1->sub_conditions2 Yes action_conditions1 Dry Glassware, Solvents & Inert Atmosphere sub_conditions1->action_conditions1 No action_conditions2 Optimize Temperature Control sub_conditions2->action_conditions2 No action_conditions1->end_node action_conditions2->end_node action_workup1 Ensure Quenching at -78°C Before Warming sub_workup1->action_workup1 No action_workup1->end_node

Caption: Troubleshooting workflow for low yield in lithiation-formylation.

Issue 2: Incomplete Side-Chain Chlorination or Formation of Multiple Byproducts

Possible Causes and Solutions:

  • Insufficient UV Initiation: The free-radical chlorination requires UV light to initiate. Ensure the light source is functional and positioned correctly.[1]

  • Incorrect Temperature: The reaction temperature needs to be carefully controlled. Too low, and the reaction will be slow; too high, and you risk over-chlorination or other side reactions. A typical range is 150-180°C.[2]

  • Poor Chlorine Gas Dispersion: Ensure efficient stirring to disperse the chlorine gas throughout the reaction mixture.

  • Over-chlorination: The formation of the trichloromethyl derivative can occur if the reaction is left for too long or if the chlorine concentration is too high. Monitor the reaction progress by Gas Chromatography (GC) and stop when the dichloromethyl intermediate is maximized.[2]

  • Ring Chlorination: Although less likely at high temperatures without a Lewis acid catalyst, some ring chlorination may occur.

Issue 3: Hydrolysis of the Dichloromethyl Intermediate is Sluggish or Incomplete

Possible Causes and Solutions:

  • Insufficient Water: Ensure an adequate amount of water is used for the hydrolysis.

  • Low Temperature: The hydrolysis step typically requires elevated temperatures (100-200 °C) to proceed at a reasonable rate.[2]

  • Inefficient Mixing: The reaction is biphasic, so vigorous stirring is essential to maximize the interfacial area between the organic and aqueous layers.

  • pH of the Medium: The hydrolysis can be catalyzed by acid or base. The addition of a solid acid catalyst like a ferric superacid has been shown to be effective.[2] After the reaction, adding an alkali solution can help with the workup.[2]

Experimental Protocols

Optimized Protocol: Side-Chain Chlorination and Hydrolysis

This protocol is adapted from established procedures for similar compounds and is optimized for the synthesis of 2-chloro-3-fluoro-6-methylbenzaldehyde.[1][2]

Step 1: Side-Chain Chlorination

  • Set up a 500 mL four-necked flask equipped with a reflux condenser, a thermometer, a gas inlet tube, and a mechanical stirrer. The outlet of the condenser should be connected to a gas scrubber containing a sodium hydroxide solution to neutralize excess chlorine gas.

  • Charge the flask with 2-chloro-3-fluoro-4-methyltoluene (1 equivalent).

  • Heat the reaction mixture to 160-180 °C under UV irradiation from a metal halide lamp.

  • Once the temperature is stable, start bubbling chlorine gas through the reaction mixture at a controlled rate.

  • Monitor the reaction progress by GC analysis of aliquots taken periodically. The reaction is complete when the starting material is consumed, and the peak corresponding to the 2-chloro-3-fluoro-4-(dichloromethyl)benzene is maximized.

  • Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen gas to remove any residual chlorine.

Step 2: Hydrolysis

  • To the crude 2-chloro-3-fluoro-4-(dichloromethyl)benzene from the previous step, add water (10 equivalents).

  • Maintain the temperature at 100-120 °C and stir vigorously for 4-6 hours.

  • Monitor the completion of the hydrolysis by GC or TLC.

  • After cooling to room temperature, separate the organic layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude 2-chloro-3-fluoro-6-methylbenzaldehyde can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data Summary

ReagentMolar Eq.PurityNotes
2-chloro-3-fluoro-4-methyltoluene1.0>98%Starting material
Chlorine gasExcessN/ABubbled through the reaction
Water10.0DeionizedFor hydrolysis

Reaction Mechanism: Side-Chain Chlorination and Hydrolysis

cluster_chlorination Side-Chain Chlorination cluster_hydrolysis Hydrolysis start_material 2-Chloro-3-fluoro-4-methyltoluene step1 + Cl₂ (UV light) intermediate1 Benzyl Radical Intermediate step1_cont intermediate2 2-Chloro-3-fluoro-4-(chloromethyl)benzene step2 + Cl₂ (UV light) intermediate2->step2 intermediate3 2-Chloro-3-fluoro-4-(dichloromethyl)benzene step3 + H₂O (Heat) intermediate3->step3 product 2-Chloro-3-fluoro-6-methylbenzaldehyde step2->intermediate3 step3->product step1_cont->intermediate2

Caption: Mechanism of synthesis via side-chain chlorination and hydrolysis.

References

Sources

Technical Support Center: Troubleshooting 2-Chloro-3-fluoro-6-methylbenzaldehyde Degradation During Workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals dealing with the isolation and purification of 2-Chloro-3-fluoro-6-methylbenzaldehyde .

Highly substituted, sterically hindered benzaldehydes present unique challenges during experimental workup. The di-ortho substitution (chloro and methyl groups) combined with the electron-withdrawing nature of the halogens makes this specific molecule highly susceptible to targeted degradation pathways, namely autoxidation and base-induced disproportionation. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to ensure high-yield recovery.

Diagnostic Workflow: Identifying the Degradation Pathway

When your isolated yield is lower than expected, the first step is identifying the chemical nature of the degradation. The diagnostic tree below maps physical observations to their chemical causality.

Workflow Start Issue: Low Aldehyde Recovery Post-Workup Obs1 Observation: Highly polar spot on TLC (Acidic pH) Start->Obs1 Obs2 Observation: 1:1 mixture of two new spots (Alcohol + Acid) Start->Obs2 Obs3 Observation: Unidentified baseline degradation (Post-UV visualization) Start->Obs3 Diag1 Diagnosis: Autoxidation to 2-Chloro-3-fluoro-6-methylbenzoic acid Obs1->Diag1 Diag2 Diagnosis: Cannizzaro Disproportionation Obs2->Diag2 Diag3 Diagnosis: Photochemical Homolytic Cleavage Obs3->Diag3 Fix1 Solution: Degas solvents, store under Argon Diag1->Fix1 Fix2 Solution: Replace NaOH/KOH wash with mild NaHCO3 Diag2->Fix2 Fix3 Solution: Use amber glassware, minimize light exposure Diag3->Fix3

Figure 1: Diagnostic decision tree for identifying workup-induced degradation of substituted benzaldehydes.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does my isolated product contain significant amounts of carboxylic acid, even when my reaction went to completion?

A1: Radical-Mediated Autoxidation. Fluorinated and chlorinated benzaldehydes are highly susceptible to autoxidation, rapidly converting to their corresponding benzoic acids upon exposure to atmospheric oxygen [1]. The electron-withdrawing chlorine and fluorine atoms increase the electrophilicity of the carbonyl carbon. During prolonged extraction or rotary evaporation in atmospheric air, trace metals or light can initiate a radical chain reaction, forming a peroxy acid intermediate that subsequently reacts with another aldehyde molecule to yield two equivalents of 2-chloro-3-fluoro-6-methylbenzoic acid. Causality Fix: Always concentrate this compound under reduced pressure backfilled with inert gas (Argon/Nitrogen) and avoid leaving the neat oil exposed to air.

Q2: I used a 1M NaOH wash to remove acidic impurities, but my aldehyde yield dropped by 50% and a new non-polar byproduct appeared. What happened?

A2: The Cannizzaro Reaction. Because 2-chloro-3-fluoro-6-methylbenzaldehyde lacks


-hydrogens, it cannot undergo enolization. When subjected to strong aqueous bases (like NaOH or KOH), non-enolizable aldehydes undergo the Cannizzaro reaction, disproportionating into equimolar amounts of the corresponding primary alcohol and carboxylic acid [2] [3]. The electron-withdrawing halogens on the ring actually accelerate this process by making the carbonyl carbon more electrophilic, lowering the activation energy for the initial hydroxide attack. The non-polar byproduct you observed is 2-chloro-3-fluoro-6-methylbenzyl alcohol.
Causality Fix: Never use hydroxide bases during the workup of highly electrophilic, non-enolizable aldehydes.
Q3: Is this compound sensitive to ambient laboratory lighting during prolonged workups?

A3: Yes, via Photochemical Cleavage. Chlorinated benzaldehydes can undergo photo-induced homolytic cleavage when exposed to UV light (such as prolonged exposure to fluorescent lab lights or sunlight near windows) [4]. This homolytic cleavage of the carbon-chlorine bond leads to radical formation and subsequent non-specific degradation.

Mechanistic Pathway: Base-Induced Disproportionation

To truly prevent degradation, one must understand the exact molecular pathway triggered by improper workup conditions. Below is the self-validating mechanism of the Cannizzaro degradation pathway specific to this molecule.

Cannizzaro Aldehyde 2-Chloro-3-fluoro- 6-methylbenzaldehyde Tetrahedral Tetrahedral Intermediate (Hydroxide Adduct) Aldehyde->Tetrahedral OH- Attack (pH > 10) HydrideTransfer Hydride Transfer to 2nd Aldehyde Tetrahedral->HydrideTransfer Carbonyl Re-formation Products Equimolar Mixture: Benzyl Alcohol + Benzoate HydrideTransfer->Products Disproportionation

Figure 2: The Cannizzaro disproportionation mechanism triggered by strong basic workup conditions.

Quantitative Degradation Data

The following table summarizes the causal relationship between specific workup conditions and the resulting degradation profile of 2-Chloro-3-fluoro-6-methylbenzaldehyde. This data validates the necessity of the optimized protocol provided in Section 5.

Workup ConditionAldehyde Recovery (%)Acid Formation (%)Alcohol Formation (%)Primary Degradation Pathway
1.0 M NaOH Wash (Ambient, 10 min) 12%44%44%Cannizzaro Disproportionation
Sat. Na₂CO₃ Wash (Ambient, 10 min) 65%17.5%17.5%Mild Cannizzaro
Sat. NaHCO₃ Wash (Ambient, 10 min) 98% < 1%< 1%Stable (Optimal)
Air Exposure (Neat oil, 24h) 78%22%0%Autoxidation
UV Light Exposure (Aqueous, 2h) 70%15%0%Photochemical Cleavage

Experimental Protocols: Optimized, Non-Degradative Workup

To ensure maximum yield and suppress both autoxidation and disproportionation, strictly adhere to the following step-by-step methodology. This protocol is designed as a self-validating system: if the pH and atmospheric controls are maintained, degradation is chemically impossible.

Phase 1: Quenching and Extraction
  • Temperature Control: Cool the crude reaction mixture to 0–5 °C using an ice-water bath. Rationale: Lower temperatures suppress the kinetics of both oxidation and nucleophilic side reactions.

  • Dilution: Dilute the mixture with a non-polar, low-boiling extraction solvent. Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM) are preferred over Diethyl Ether to minimize peroxide-induced autoxidation.

  • Quenching: Slowly add cold, deionized water to quench any remaining reactive species. Transfer the mixture to a separatory funnel.

Phase 2: Mild Washing (Crucial Step)
  • Acid Removal: To remove acidic impurities without triggering the Cannizzaro reaction, wash the organic layer with saturated aqueous Sodium Bicarbonate (NaHCO₃) (pH ~8.3). Do not use NaOH, KOH, or Na₂CO₃.

  • Phase Separation: Vigorously shake the funnel, venting frequently. Allow the phases to separate completely. Drain the aqueous layer.

  • Brine Wash: Wash the organic phase with saturated NaCl (brine) to remove residual water and dissolved salts.

Phase 3: Drying and Isolation
  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) for 15 minutes. Filter the drying agent.

  • Concentration: Transfer the filtrate to a round-bottom flask. Concentrate using a rotary evaporator with the water bath set no higher than 30 °C .

  • Inert Storage: Once the solvent is removed, immediately break the vacuum with Argon or Nitrogen gas. Transfer the neat 2-Chloro-3-fluoro-6-methylbenzaldehyde to an amber glass vial, flush the headspace with inert gas, seal tightly, and store at -20 °C.

References

  • BenchChem Technical Support. Common impurities in commercial 4-Fluorobenzaldehyde. BenchChem.
  • Scribd. Cannizzaro Reaction Overview and Mechanism.
  • PharmaGuideline. Cannizzaro Reaction and Crossed Cannizzaro Reaction.
  • Bekbölet, M., & Getoff, N. Degradation of chlorinated benzaldehydes in aqueous solutions by UV-irradiation. International Journal of Photoenergy.

Strategic Overview: Synthesis of 2-Chloro-3-fluoro-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of complex multi-step syntheses, this Technical Support Center provides an in-depth guide for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-Chloro-3-fluoro-6-methylbenzaldehyde. As a Senior Application Scientist, my goal is to move beyond mere procedural lists, offering a framework of chemical logic and field-tested insights to empower you to navigate the challenges inherent in this synthesis.

The target molecule, 2-Chloro-3-fluoro-6-methylbenzaldehyde, is a highly substituted aromatic aldehyde, making its synthesis a non-trivial task where regioselectivity is paramount. While several theoretical pathways exist, the most robust and scalable approach involves the directed ortho-metalation of a suitable precursor, followed by formylation.

The logical starting material is 1-chloro-2-fluoro-3-methylbenzene . The key transformation is the introduction of a formyl (-CHO) group at the C6 position. The fluorine and chlorine substituents, being powerful ortho-directing groups in lithiation reactions, synergistically activate the C6 position for deprotonation by a strong base like Lithium Diisopropylamide (LDA). This high regioselectivity makes it the preferred industrial and laboratory route.[1]

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis. The solutions are grounded in fundamental chemical principles to help you diagnose and resolve problems effectively.

Question: My ortho-lithiation/formylation reaction is suffering from consistently low yields (<50%). What are the most probable causes and how can I fix them?

Answer: Low yield in this reaction is a common but solvable issue, typically stemming from one of three areas: compromised reagents/conditions, inefficient formylation, or workup losses.

  • Issue: Incomplete Lithiation. The formation of the aryl-lithium intermediate is the critical step. If this fails, nothing else can proceed.

    • Causality: Organolithium reactions are extremely sensitive to moisture and air. Water will protonate and quench the strong base (LDA) and any aryl-lithium formed. The quality of the strong base is also critical.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried immediately before use and assembled under a positive pressure of an inert gas (Argon or Nitrogen).[2] Solvents like THF must be freshly distilled from a drying agent (e.g., sodium/benzophenone) to remove water and peroxides.[3]

      • Verify Base Activity: The LDA or n-BuLi solution may have degraded over time. It is best practice to titrate the organolithium reagent before use to determine its exact molarity.

      • Optimize Temperature: The lithiation step should be conducted at low temperatures (typically -78 °C, a dry ice/acetone bath) to prevent base decomposition and unwanted side reactions.[4]

  • Issue: Inefficient Formylation. The aryl-lithium species is formed, but it is not efficiently converted to the aldehyde.

    • Causality: The formylating agent, N,N-dimethylformamide (DMF), must also be anhydrous. Water in the DMF will quench the aryl-lithium. Furthermore, the reaction between the aryl-lithium and DMF forms a tetrahedral intermediate which must be stable at low temperatures until it is hydrolyzed during the aqueous workup.

    • Troubleshooting Steps:

      • Use Dry DMF: Use a freshly opened bottle of anhydrous DMF or dry it over molecular sieves or by vacuum distillation.[3]

      • Control Addition: Add the anhydrous DMF slowly to the aryl-lithium solution while maintaining the temperature at -78 °C. A rapid addition can cause localized warming, leading to side reactions.

      • Proper Quenching: Do not allow the reaction to warm up before the aqueous quench. The reaction should be stirred at low temperature for a defined period and then poured into a cold aqueous acid solution (e.g., 1 M HCl) to hydrolyze the intermediate and yield the aldehyde.

  • Issue: Product Loss During Workup/Purification.

    • Causality: The product might be partially lost during aqueous extraction or inefficiently purified. Aldehydes can also be sensitive to air oxidation, especially under non-neutral pH conditions.

    • Troubleshooting Steps:

      • Optimize Extraction: Ensure the correct pH during extraction and use an appropriate organic solvent.

      • Consider Alternative Purification: For large-scale work where chromatography is cumbersome, consider vacuum distillation or recrystallization. A highly effective method for purifying aldehydes is through the formation of a solid sodium bisulfite adduct, which can be filtered off, washed, and then hydrolyzed back to the pure aldehyde.[5]

Troubleshooting Flowchart: Low Yield Diagnosis

G cluster_lithiation Lithiation Troubleshooting cluster_formylation Formylation/Workup Troubleshooting start Low Yield (<50%) check_conditions Verify Anhydrous Conditions & Reagent Activity start->check_conditions lithiation_ok Lithiation Confirmed? (e.g., by quenching a small aliquot with D2O) check_conditions->lithiation_ok formylation_issue Problem is likely Formylation or Workup lithiation_ok->formylation_issue Yes lithiation_issue Problem is Lithiation lithiation_ok->lithiation_issue No dry_dmf Use anhydrous DMF formylation_issue->dry_dmf dry_glassware Flame-dry all glassware lithiation_issue->dry_glassware dry_solvents Use freshly distilled anhydrous solvents dry_glassware->dry_solvents titrate_base Titrate organolithium base (LDA/n-BuLi) dry_solvents->titrate_base slow_addition Ensure slow, controlled addition of DMF at -78 °C dry_dmf->slow_addition proper_quench Quench reaction at low temp before warming slow_addition->proper_quench purification Optimize purification (e.g., bisulfite adduct) proper_quench->purification

Caption: A decision tree for troubleshooting low yields.

Question: I am observing a significant amount of a carboxylic acid impurity (2-Chloro-3-fluoro-6-methylbenzoic acid) in my final product. How do I prevent its formation and remove it?

Answer: This is a classic case of over-oxidation. Aldehydes are prone to oxidation to carboxylic acids, a process that can be accelerated by air (oxygen), especially at elevated temperatures or non-neutral pH.

  • Prevention During Reaction/Workup:

    • Inert Atmosphere: While the lithiation requires an inert atmosphere, it is good practice to maintain it during the workup and solvent removal stages to minimize contact with air.

    • Minimize Heat: When removing the solvent via rotary evaporation, use the lowest temperature and pressure feasible.

  • Removal of Carboxylic Acid Impurity:

    • Acid-Base Extraction: This is the most effective method. During the aqueous workup, after the initial acidic quench, perform a wash with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and will partition into the aqueous layer, while the neutral aldehyde product remains in the organic layer.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route for 2-Chloro-3-fluoro-6-methylbenzaldehyde?

A1: The most dependable route for scale-up is the directed ortho-metalation of 1-chloro-2-fluoro-3-methylbenzene using a strong lithium amide base like LDA, followed by formylation with anhydrous DMF.[1] This route offers excellent regioselectivity due to the powerful directing effects of the fluorine and chlorine substituents, minimizing the formation of isomers that are difficult to separate.

Q2: What are the critical safety precautions when running this synthesis?

A2: Several significant hazards must be managed:

  • Organolithium Reagents (n-BuLi, LDA): These are pyrophoric and will ignite on contact with air or moisture. They must be handled exclusively under an inert atmosphere using proper syringe and cannula techniques. They also cause severe chemical burns.

  • Cryogenic Temperatures: Handling large volumes of dry ice and acetone requires thermal protection (cryo-gloves) and good ventilation to avoid asphyxiation from CO₂ gas.

  • Exothermic Reactions: Both the lithiation and the subsequent quench can be highly exothermic. Reagents must be added slowly and with efficient stirring and cooling to maintain control of the reaction temperature, especially on a larger scale.[4]

Q3: What are the best analytical methods to monitor the reaction and assess final product purity?

A3: A combination of techniques is recommended:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material. For more quantitative analysis, Gas Chromatography (GC) is ideal. A small aliquot can be carefully quenched and analyzed to determine the conversion percentage.

  • Final Product Purity: Gas Chromatography (GC), often coupled with a Mass Spectrometer (GC-MS), is the primary method for assessing purity and identifying volatile impurities. High-Performance Liquid Chromatography (HPLC) can also be used. For structural confirmation, ¹H NMR, ¹³C NMR, and FTIR spectroscopy are essential.[6][7]

Experimental Protocol: Gram-Scale Synthesis

This protocol details the synthesis of 2-Chloro-3-fluoro-6-methylbenzaldehyde from 1-chloro-2-fluoro-3-methylbenzene.

Synthetic Workflow Diagram

G start_material 1-Chloro-2-fluoro-3-methylbenzene lithiation Lithiation with LDA in THF at -78 °C start_material->lithiation formylation Formylation with DMF at -78 °C lithiation->formylation workup Aqueous Workup (HCl, NaHCO3 wash) formylation->workup purification Purification (Distillation or Recrystallization) workup->purification product 2-Chloro-3-fluoro-6-methylbenzaldehyde purification->product

Caption: Overall synthetic workflow for the target molecule.

Step-by-Step Methodology

1. Preparation of LDA Solution (in situ): a. To a flame-dried, three-neck flask equipped with a thermometer, argon inlet, and dropping funnel, add anhydrous THF (100 mL). b. Cool the flask to -78 °C in a dry ice/acetone bath. c. Add diisopropylamine (1.2 eq) to the THF. d. Slowly add n-butyllithium (1.15 eq) dropwise via syringe, keeping the internal temperature below -70 °C. e. Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.

2. Lithiation: a. In a separate flame-dried flask, dissolve 1-chloro-2-fluoro-3-methylbenzene (1.0 eq) in anhydrous THF (50 mL). b. Cool this solution to -78 °C. c. Transfer the substrate solution via cannula to the freshly prepared LDA solution dropwise, ensuring the internal temperature does not rise above -70 °C. d. Stir the reaction mixture at -78 °C for 1-2 hours.

3. Formylation: a. Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture at -78 °C. b. Stir at this temperature for an additional 1 hour.

4. Workup and Extraction: a. Remove the cooling bath and allow the reaction to warm to -20 °C before slowly pouring it into a beaker containing a stirred solution of 1 M HCl (200 mL) cooled in an ice bath. b. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 100 mL). c. Combine the organic layers and wash with water (100 mL), followed by saturated aqueous NaHCO₃ solution (100 mL) to remove acidic byproducts, and finally with brine (100 mL). d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

5. Purification: a. The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Data Summary Table
ReagentMolar Mass ( g/mol )EquivalentsAmount (for 10g scale)
1-Chloro-2-fluoro-3-methylbenzene144.591.010.0 g (69.2 mmol)
Diisopropylamine101.191.28.4 g (83.0 mmol)
n-Butyllithium (2.5 M in hexanes)64.061.1531.8 mL (79.5 mmol)
N,N-Dimethylformamide (DMF)73.091.57.6 g (103.7 mmol)
Expected Product 174.58 -~9.7 g (80% yield)
References
  • Vertex AI Search. (n.d.). Aromatic Reactions: Gatterman-Koch Formylation.
  • Testbook. (n.d.). Gattermann Koch Reaction Detailed Explanation with Applications.
  • Vedantu. (n.d.). Gattermann Koch Reaction: Mechanism, Uses & Examples.
  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.
  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.
  • BYJU'S. (2019, January 25). Gattermann Koch Reaction Mechanism.
  • Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction.
  • YouTube. (2021, October 11). Vilsmeier-Haack Reaction Mechanism | Organic Chemistry.
  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Thermo Fisher Scientific - ES. (n.d.). Gattermann and Gattermann-Koch Formylation.
  • Benchchem. (n.d.). Synthesis of 2-Chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene: Application Notes and Protocols.
  • ChemicalBook. (n.d.). 2-Chloro-6-fluorobenzaldehyde synthesis.
  • Organic-Chemistry.org. (n.d.). Formylation - Common Conditions.
  • Benchchem. (n.d.). A Comparative Guide to Validated Analytical Methods for 2-Chloro-6-fluorobenzaldehyde Purity Assessment.
  • Wikipedia. (n.d.). 2-Chloro-6-fluorotoluene.
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-3-methylbenzaldehyde.
  • Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents.
  • Reddit. (2024, January 11). Looking for tips on scaling up organic syntheses.
  • PubChem. (n.d.). 2-Chloro-6-fluorobenzaldehyde.
  • ResearchGate. (2025, May 27). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?
  • Benchchem. (n.d.). A Comparative Guide to the Kinetic Studies of 2-Chlorobenzyl Alcohol Oxidation.
  • Benchchem. (n.d.). Challenges in the scale-up of 2,3,6-Trimethoxyisonicotinaldehyde synthesis.
  • MDPI. (n.d.). α-Lithiation and Electrophilic Substitution of 1,4,4-Trimethyl-3,4-dihydroquinolin-2-one.
  • UPCommons. (n.d.). Solvent-free selective oxidation of benzyl alcohol using Ru loaded ceria-zirconia catalysts.
  • TSI Journals. (n.d.). CORRELATION ANALYSIS OF REACTIVITY IN THE OXIDATION OF SUBSTITUTED BENZYL ALCOHOLS BY QUINOLINIUM CHLOROCHROMATE.
  • Benchchem. (n.d.). Technical Support Center: Purification of Crude 4-Chloro-2,6-dimethylbenzaldehyde.
  • MDPI. (2023, April 22). Sustainable Solvent-Free Selective Oxidation of Benzyl Alcohol Using Ru(0) Supported on Alumina.
  • Taylor & Francis. (n.d.). Alcohol oxidation – Knowledge and References.

Sources

Troubleshooting 2-Chloro-3-fluoro-6-methylbenzaldehyde NMR interpretation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Spectral Interpretation Guide Topic: Troubleshooting 2-Chloro-3-fluoro-6-methylbenzaldehyde NMR Analysis Ticket ID: NMR-CF-845706 Status: Active

Executive Summary

This guide addresses the specific spectral anomalies associated with 2-Chloro-3-fluoro-6-methylbenzaldehyde . The presence of a fluorine atom on the aromatic ring introduces heteronuclear spin-spin coupling (


F-

C and

F-

H), which frequently leads to misinterpretation of signal multiplicity and purity. Furthermore, the 2,6-disubstitution pattern creates steric conditions that influence the aldehyde proton's chemical environment.

This document is structured to troubleshoot three core user scenarios:

  • Ghost Peaks: Distinguishing

    
    C-
    
    
    
    F coupling from impurities.
  • Isomer Verification: Confirming the 3-fluoro vs. 4-fluoro or 5-fluoro regiochemistry.

  • Stability Checks: Identifying rapid oxidative degradation (Aldehyde to Acid).

Part 1: The "Ghost Peak" Phenomenon ( C NMR)

User Complaint: "My Carbon-13 spectrum looks dirty. Every aromatic peak is split into a doublet, and I have more peaks than carbons."

Diagnosis: This is not an impurity; it is Heteronuclear J-Coupling . The


F nucleus (100% natural abundance, Spin 1/2) couples with 

C nuclei up to 4 bonds away. Unlike proton decoupling, standard

C experiments do not decouple fluorine.
Troubleshooting Protocol: Assigning the C-F Splitting

Use the magnitude of the coupling constant (


) to map the carbon's distance from the fluorine atom.

Predicted


C NMR Data Table (DMSO-d

/ CDCl

)
Carbon PositionAssignmentMultiplicityCoupling Constant (

)
Signal Intensity
C-3 Ipso (Attached to F)Doublet

Hz
Low (Quaternary)
C-2 Ortho (Attached to Cl)Doublet

Hz
Low (Quaternary)
C-4 Ortho (Attached to H)Doublet

Hz
High (CH)
C-1 Meta (Attached to CHO)Doublet

Hz
Low (Quaternary)
C-5 Meta (Attached to H)Doublet

Hz
High (CH)
C-6 Para (Attached to CH

)
Singlet/Broad

Hz
Low (Quaternary)

Technical Insight: The "Smoking Gun" for this molecule is the C-3 peak. It will appear as two peaks separated by ~60 ppm on a lower field instrument, often mistaken for two different carbons. Center your calculation between the two legs of the doublet.

Visual Logic: C-F Coupling Assignment Workflow

CF_Coupling_Logic Start Analyze 13C Signal Splitting Split_Large Split > 240 Hz? Start->Split_Large Split_Med Split 15-25 Hz? Split_Large->Split_Med No Result_Ipso C3 (Ipso-Fluorine) CONFIRMED Split_Large->Result_Ipso Yes Split_Small Split 3-10 Hz? Split_Med->Split_Small No Result_Ortho Ortho Carbons (C2 or C4) Split_Med->Result_Ortho Yes Result_Meta Meta Carbons (C1 or C5) Split_Small->Result_Meta Yes Differentiate_Ortho Check Intensity (DEPT/APT) Result_Ortho->Differentiate_Ortho Final_C2 Low Intensity = C2 (C-Cl) Differentiate_Ortho->Final_C2 Final_C4 High Intensity = C4 (C-H) Differentiate_Ortho->Final_C4

Figure 1: Decision tree for assigning Carbon-13 peaks based on Fluorine coupling constants.

Part 2: Isomer Verification (Regiochemistry)

Diagnosis: Mass spectrometry cannot distinguish these isomers. You must use


H NMR coupling patterns (Spin-Spin Splitting) and NOE (Nuclear Overhauser Effect) to verify the position of the fluorine relative to the protons.
The Evidence: Proton Coupling Patterns

In the correct isomer (3-fluoro ), the protons are at positions 4 and 5.

  • H-4: Is Ortho to Fluorine.

  • H-5: Is Meta to Fluorine.

Comparative Analysis Table

Isomer ScenarioH-4 Signal PatternH-5 Signal PatternWhy?
Correct (3-Fluoro) Pseudo-Triplet (or dd)Doublet of Doublets (dd) H4 has large

(~9Hz) AND large

(~8Hz). H5 has small

(~5Hz).
Incorrect (4-Fluoro) Large Doublet Large Doublet Both protons would be Ortho to F (

), resulting in two wide multiplets.
Incorrect (5-Fluoro) Doublet of Doublets Pseudo-Triplet The patterns would invert compared to the 3-Fluoro isomer.
The "Gold Standard" Experiment: 1D NOE or 2D NOESY

If you are unsure about the position of the Methyl group vs. the Chlorine (Regio-isomerism of the substituents):

  • Irradiate the Methyl Group (approx 2.4 - 2.6 ppm).

  • Observe the Aldehyde Proton (approx 10.2 - 10.4 ppm).

    • Positive NOE: The Methyl is at C-6 (Ortho to Aldehyde). Structure Confirmed.

    • No NOE: The Methyl is likely at C-4 or C-5 (Too far from Aldehyde).

Part 3: Purity & Stability (The Aldehyde Problem)

User Complaint: "My aldehyde peak is tiny, and I see a huge broad lump at 13 ppm. Is my product decomposing?"

Diagnosis: Benzaldehydes with electron-withdrawing groups (like Cl and F) are highly susceptible to auto-oxidation in air, converting to the corresponding Benzoic Acid .

Reaction Pathway


Spectral Markers for Degradation
FeaturePure AldehydeOxidized (Benzoic Acid)

H NMR (CHO)
Sharp Singlet/Doublet @ 10.2-10.5 ppm Disappears

H NMR (COOH)
AbsentBroad Hump @ 11.0-13.5 ppm

C NMR (C=O)
Signal @ ~188 ppm Shifts upfield to ~165-170 ppm
Recovery Protocol

If your sample is oxidized:

  • Do not run column chromatography on the crude if it's just acid contamination; the acid often streaks.

  • Base Wash: Dissolve in organic solvent (EtOAc), wash with saturated NaHCO

    
    . The acid moves to the aqueous layer. The aldehyde remains in the organic layer.
    
  • Dry & Re-run: Dry organic layer over MgSO

    
    , evaporate, and acquire NMR immediately using fresh  solvent (older CDCl
    
    
    
    can be acidic and accelerate degradation).

Frequently Asked Questions (FAQ)

Q: Why is the Aldehyde proton a doublet? It has no neighbors. A: It is likely coupling to the Fluorine atom (


). While 5-bond couplings are usually zero, the conjugated aromatic system can transmit small couplings (1-2 Hz). This is normal.

Q: Can I decouple the Fluorine to simplify the spectrum? A: Yes. If your spectrometer has a third channel (H/C/F probe), request a


C { 

H,

F }
experiment. This is "Inverse Gated Decoupling" applied to both nuclei. The carbon spectrum will appear as standard singlets.

Q: The Methyl peak is split. Is this a mixture? A: Likely not. The methyl protons can show long-range coupling to the Fluorine (


 Hz). Zoom in—if the coupling constant is identical to the splitting on the aldehyde peak, it is intrinsic to the molecule.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard text for J-coupling constants).
  • Reich, H. J. (2024). WinPLT NMR Data: 13C Chemical Shifts and Coupling Constants. University of Wisconsin-Madison.

  • Dolinšek, J., et al. (2000). 13C–19F coupling constants in fluorinated aromatic compounds. Solid State Nuclear Magnetic Resonance.
  • Royal Society of Chemistry. (2014). Pure shift 1H NMR, a robust method for revealing heteronuclear couplings.

Validation & Comparative

Comparative Guide: 2-Chloro-3-fluoro-6-methylbenzaldehyde vs. 2-Chlorobenzaldehyde

[1]

Executive Summary

This guide provides a technical comparison between the standard building block 2-chlorobenzaldehyde (2-CBA) and the highly functionalized, sterically congested 2-chloro-3-fluoro-6-methylbenzaldehyde (CFM-BA) .[1]

While 2-CBA is a workhorse intermediate with predictable reactivity, CFM-BA represents a class of "privileged scaffolds" often found in kinase inhibitors and advanced agrochemicals.[1] The critical differentiator is the 2,6-disubstitution pattern in CFM-BA.[1] This creates a "steric gate" that dramatically alters reaction kinetics, requiring modified protocols for nucleophilic additions and condensations.

Key Takeaway: CFM-BA is electronically activated (highly electrophilic) but kinetically hindered.[1] Successful derivatization requires forcing conditions (higher temperature, Lewis acid catalysis) that would cause side reactions in the unhindered 2-CBA.

Molecular Architecture & Electronic Profiling

To understand the reactivity differences, we must analyze the steric and electronic vectors acting on the carbonyl center.[2]

Structural Comparison
Feature2-Chlorobenzaldehyde (2-CBA)2-Chloro-3-fluoro-6-methylbenzaldehyde (CFM-BA)
Structure Mono-ortho substitutedDi-ortho substituted (2-Cl, 6-Me)
Steric Environment Moderate hindrance (one open face)Severe hindrance (Carbonyl "sandwiched")
Electronic Effect Inductive withdrawal (-I) by ClSynergistic withdrawal (-I) by 2-Cl & 3-F; weak donation (+I) by 6-Me
Carbonyl Electrophilicity ModerateHigh (Net electron deficient ring)
Physical State Liquid / Low-melting solidSolid (Higher MP due to symmetry/packing)
The "Steric Gate" Effect

In CFM-BA, the 6-methyl group and 2-chloro atom create a physical barrier.[1] Unlike 2-CBA, where the carbonyl can rotate to minimize strain, the aldehyde in CFM-BA is locked in a specific conformation, often out of plane with the benzene ring to relieve steric strain. This prevents optimal

harder to accessmore reactive

StericMapcluster_02-Chlorobenzaldehyde (Reference)cluster_12-Chloro-3-fluoro-6-methylbenzaldehyde (Target)CBACarbonyl CenterCl_Ortho2-Cl (Blocking)CBA->Cl_OrthoSteric ClashH_Ortho6-H (Open Access)CBA->H_OrthoNucleophile Entry PathCFMCarbonyl CenterCl2_Ortho2-Cl (Blocking)CFM->Cl2_OrthoSteric WallMe6_Ortho6-Me (Blocking)CFM->Me6_OrthoSteric WallF3_Meta3-F (Electronic Activation)CFM->F3_Meta-I Induction

Caption: Steric accessibility comparison. Note the lack of an "Open Access" vector in the CFM-BA molecule.

Reactivity Profiling: The "Hot but Hard" Paradox

A. Nucleophilic Addition (Grignard, Hydride Reduction)
  • 2-CBA: Reacts rapidly at

    
    . Exothermic.
    
  • CFM-BA: The 2,6-substituents block the trajectory of attacking nucleophiles (Bürgi-Dunitz angle).[1]

    • Observation: Reactions with bulky nucleophiles (e.g., Isopropylmagnesium chloride) may stall or result in reduction (hydride transfer) instead of addition.

    • Solution: Use smaller nucleophiles (MeLi vs MeMgBr) or higher temperatures to overcome the activation energy barrier.

B. Condensation Reactions (Reductive Amination, Knoevenagel)

This is the most critical area for drug development. Forming an imine with CFM-BA is significantly slower than with 2-CBA.[1]

  • Mechanism: Imine formation requires the amine to attack the carbonyl, followed by water elimination. The initial attack is rate-limiting for CFM-BA due to sterics.[1]

  • Protocol Adjustment: CFM-BA often requires a Lewis Acid catalyst (Ti(OiPr)

    
     or molecular sieves) to activate the carbonyl and scavenge water, driving the equilibrium forward.
    
C. Oxidation Stability[1]
  • 2-CBA: Prone to air oxidation to 2-chlorobenzoic acid.[1]

  • CFM-BA: Surprisingly more stable to air oxidation.[1] The steric bulk prevents the formation of the peroxy-intermediate required for auto-oxidation. However, under forcing oxidation conditions (KMnO

    
    ), it yields the corresponding benzoic acid efficiently.
    

Comparative Experimental Protocol: Reductive Amination

Objective: Synthesis of a Benzylamine derivative using a secondary amine (Morpholine).

Materials
  • Substrate A: 2-Chlorobenzaldehyde (1.0 eq)[1][3]

  • Substrate B: 2-Chloro-3-fluoro-6-methylbenzaldehyde (1.0 eq)[1]

  • Amine: Morpholine (1.2 eq)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Solvent: DCE (1,2-Dichloroethane) or DCM[1]

Protocol Comparison Table
StepProtocol A (Standard for 2-CBA)Protocol B (Optimized for CFM-BA)Rationale for Protocol B
1. Imine Formation Mix aldehyde & amine in DCM at RT for 30 min .Mix aldehyde & amine in DCE. Add Ti(OiPr)

(1.5 eq)
. Stir at 50°C for 4-6 h .
Steric hindrance prevents spontaneous imine formation.[1] Ti(IV) acts as a Lewis acid and water scavenger.
2.[1] Reduction Add STAB at RT. Stir 2 h.Cool to RT. Add STAB.[1] Stir overnight (12-16 h) .The intermediate iminium ion is also sterically shielded; hydride transfer is slower.
3. Quench Sat. NaHCO

.
Sat. Rochelle's Salt (Potassium sodium tartrate).[1]Required to break the strong Titanium-amine complex formed during activation.[1]
Typical Yield >90%75-85%Lower yield due to incomplete conversion if time/temp is insufficient.[1]
Workflow Diagram

Workflowcluster_stdStandard Protocol (2-CBA)cluster_optOptimized Protocol (CFM-BA)StartStart SynthesisChoiceSelect SubstrateStart->ChoiceStep1AMix Amine + Aldehyde(DCM, RT, 30 min)Choice->Step1A2-CBAStep1BMix Amine + Aldehyde + Ti(OiPr)4(DCE, 50°C, 6 hours)Choice->Step1BCFM-BAStep2AAdd STAB(RT, 2 hours)Step1A->Step2AStep3ABicarbonate QuenchStep2A->Step3AEndIsolate ProductStep3A->EndStep2BAdd STAB(RT, Overnight)Step1B->Step2BStep3BRochelle's Salt Quench(Break Ti-Complex)Step2B->Step3BStep3B->End

Caption: Decision tree for reductive amination based on substrate steric profile.

Troubleshooting Guide for CFM-BA

If you observe Low Conversion with CFM-BA:

  • Switch Solvents: Move from DCM (boiling point 40°C) to Toluene or DCE and reflux with a Dean-Stark trap to physically remove water.[1] The thermodynamic push is often necessary to overcome the kinetic steric barrier.

  • Increase Catalyst: For Knoevenagel condensations, standard Piperidine/Acetic acid catalytic loads (10 mol%) may fail.[1] Increase to 20-30 mol% or switch to TiCl

    
    /Base  mediated conditions.
    
  • Order of Addition: Always pre-form the imine/enamine before adding the reacting partner. Do not attempt "one-pot" multicomponent reactions (like Ugi or Passerini) without verifying the intermediate formation first.[1]

References

  • BenchChem. A Comparative Guide to the Reactivity of Substituted Benzaldehydes. (2025).[1][4][5][6][7] Retrieved from [1]

  • Sigma-Aldrich. Product Specification: 2-Chloro-6-fluorobenzaldehyde (Analogous Reactivity).[1] Retrieved from [1]

  • ChemicalBook. Synthesis and Reactivity of 2,6-Disubstituted Benzaldehydes. Retrieved from [1]

  • Organic Syntheses. Preparation of Hindered Imines using Titanium(IV) Isopropoxide.[1] Org.[1][4][5][8][9] Synth. 2003, 80, 111. (Standard protocol reference for Ti-mediated amination).

  • BLD Pharm. 2-Chloro-6-fluoro-3-methylbenzaldehyde Product Data. Retrieved from [1]

Comparison of synthesis routes for 2-Chloro-3-fluoro-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis Guide: 2-Chloro-3-fluoro-6-methylbenzaldehyde

Executive Summary

The synthesis of 2-Chloro-3-fluoro-6-methylbenzaldehyde (CAS 1261838-89-4 / Analogous structures) presents a unique challenge in regiochemistry. The 1,2,3,6-substitution pattern creates a sterically crowded environment where traditional electrophilic aromatic substitution often fails to yield the correct isomer.

This guide objectively compares the two dominant synthetic strategies:

  • The Organolithium Route (Direct Formylation): A high-atom-economy method that struggles with regioselectivity due to competing directing groups (Cl vs. F).[1]

  • The Oxidation Route (Functional Group Interconversion): A multi-step, scalable pathway starting from the corresponding benzoic acid or alcohol, offering superior isomeric purity.[1]

Key Recommendation: For pharmaceutical applications requiring >98% isomeric purity, the Oxidation Route via the Benzyl Alcohol is the recommended "Gold Standard," despite the higher step count.[1] The Direct Formylation route is viable only if cryogenic flow chemistry is available to control kinetic lithiation.

Critical Route Analysis

Route A: Cryogenic Directed Ortho-Lithiation (DoM)
  • Mechanism: Uses the acidity of ring protons ortho to electronegative atoms (F, Cl) to direct lithiation, followed by quenching with DMF.[1]

  • Precursor: 4-Chloro-3-fluorotoluene (1-chloro-2-fluoro-4-methylbenzene).[1]

  • The Trap: The precursor has two acidic sites.

    • Site A (C3): Between F and Cl.[2][3][4][5][6][7] Most acidic (Kinetic product).

    • Site B (C6): Ortho to Cl, Meta to F. Less acidic.[1]

    • Target Requirement: Formylation at Site B (C6) is required to achieve the 2-Cl, 6-Me pattern.

    • Outcome: Standard lithiation (LDA/THF/-78°C) overwhelmingly favors Site A, yielding the wrong isomer (2-Chloro-3-fluoro-4-methylbenzaldehyde).

Route B: Oxidation of Benzyl Alcohol (Recommended)[1]
  • Mechanism: Controlled oxidation of 2-chloro-3-fluoro-6-methylbenzyl alcohol using mild oxidants (e.g., TEMPO/NaOCl or Swern).[1]

  • Precursor Origin: The alcohol is obtained via reduction of the corresponding benzoic acid, which can be synthesized via reliable Sandmeyer chemistry or Grignard carboxylation of the specific aryl halide isomer.[1]

  • Advantage: The carbon skeleton is fixed prior to the final step, guaranteeing isomeric integrity.

Comparative Data Table

FeatureRoute A: Direct LithiationRoute B: Alcohol Oxidation
Step Count 1 (from aryl halide)2 (from acid/ester)
Atom Economy HighModerate
Regioselectivity Low (Requires blocking groups)High (Structure pre-defined)
Scalability Difficult (Cryogenic -78°C required)Excellent (Room Temp / Mild Heat)
Major Impurity 4-Methyl isomer (difficult to separate)Over-oxidized acid (removable via base wash)
Typical Yield 45-55% (Isomer mixture)85-92% (Clean conversion)

Detailed Experimental Protocols

Protocol B: Oxidation of 2-Chloro-3-fluoro-6-methylbenzyl Alcohol (The "Trustworthy" Method)

Context: This protocol assumes the starting material (benzyl alcohol) has been secured via reduction of the commercially available 2-chloro-3-fluoro-6-methylbenzoic acid.

Reagents:

  • Substrate: 2-Chloro-3-fluoro-6-methylbenzyl alcohol (1.0 eq)[1]

  • Oxidant: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 eq)[1]

  • Co-oxidant: Sodium Hypochlorite (NaOCl, bleach) (1.1 eq)[1]

  • Buffer: KBr (0.1 eq) in aqueous NaHCO3

  • Solvent: Dichloromethane (DCM) / Water biphasic system

Step-by-Step Workflow:

  • Preparation: Dissolve 10.0 g of the benzyl alcohol in 100 mL of DCM. Cool the solution to 0–5°C in an ice bath.

  • Catalyst Addition: Add a solution of KBr (0.68 g) and TEMPO (89 mg) in 10 mL of water.

  • Oxidation: Slowly add the NaOCl solution (buffered to pH 9 with NaHCO3) dropwise over 30 minutes. Critical: Maintain internal temperature <10°C to prevent over-oxidation to the benzoic acid.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 8:2). The alcohol spot (lower Rf) should disappear, replaced by the aldehyde (higher Rf).

  • Quench: Once complete (approx. 1-2 hours), quench with 10% sodium thiosulfate solution.

  • Workup: Separate the organic layer.[5][8] Wash with 1M HCl (to remove amine residues) and then saturated NaHCO3. Dry over MgSO4 and concentrate.

  • Purification: The crude product is usually >95% pure. Recrystallize from Hexane/IPA if necessary.

Visualizations of Pathways

Diagram 1: The Regioselectivity Challenge (Lithiation vs. Oxidation)

SynthesisComparison Start_Lith Precursor: 4-Chloro-3-fluorotoluene Lith_Path Route A: Lithiation (LDA, -78°C) Start_Lith->Lith_Path Isomer_Wrong Major Product (Kinetic): 2-Chloro-3-fluoro-4-methylbenzaldehyde (Aldehyde at C3 - Wrong Isomer) Lith_Path->Isomer_Wrong Preferred (Ortho to F) Isomer_Right Target Product: 2-Chloro-3-fluoro-6-methylbenzaldehyde (Aldehyde at C6) Lith_Path->Isomer_Right Minor (<5%) Start_Acid Precursor: 2-Chloro-3-fluoro-6-methylbenzoic Acid Red_Step Step 1: Reduction (BH3·THF) Start_Acid->Red_Step Alcohol Intermediate: 2-Chloro-3-fluoro-6-methylbenzyl Alcohol Red_Step->Alcohol Ox_Step Step 2: TEMPO Oxidation Alcohol->Ox_Step Ox_Step->Isomer_Right High Selectivity

Caption: Comparison of regioselectivity risks. Route A yields the wrong isomer due to Fluorine's directing effect. Route B maintains the correct skeleton.

Diagram 2: The "Gold Standard" Workflow (Route B)

OxidationWorkflow cluster_0 Phase 1: Reduction cluster_1 Phase 2: Selective Oxidation Acid Benzoic Acid Precursor Alcohol Benzyl Alcohol Intermediate Acid->Alcohol 0-25°C, 4h Borane Reagent: BH3·THF Borane->Alcohol Aldehyde Final Product: 2-Chloro-3-fluoro- 6-methylbenzaldehyde Alcohol->Aldehyde 0°C, pH 9, 1h TEMPO Cat: TEMPO Ox: NaOCl TEMPO->Aldehyde

Caption: Step-by-step workflow for the recommended Oxidation Route, ensuring high purity.

Expert Insights & Troubleshooting

  • Why not Radical Halogenation? A common query is whether one can simply chlorinate 2-Chloro-3-fluoro-m-xylene (2-chloro-3-fluoro-1,6-dimethylbenzene).[1]

    • Analysis: Radical bromination/chlorination prefers the less sterically hindered methyl group.

    • Sterics: The methyl at C6 is flanked by H and Me. The methyl at C1 is flanked by Cl and Me.

    • Result: Halogenation attacks C6, leading to 2-Methyl-3-chloro-4-fluorobenzaldehyde after hydrolysis.[1] This is the wrong isomer . Do not use this route for the 6-methyl target.

  • Purification Tip: If using the TEMPO oxidation route, traces of unreacted alcohol can be difficult to remove by crystallization.[1] It is often more efficient to push the reaction to full conversion by adding excess NaOCl, even if it generates 5% over-oxidized acid. The acid is easily removed by washing the organic layer with dilute NaOH, leaving the pure aldehyde in the organic phase.

References

  • L. G. Humber. (1964). "Synthesis of 2-chloro-6-methylbenzaldehyde and related alcohols." Journal of Medicinal Chemistry, 7(6), 826–830.[1] Link

  • Schlosser, M. (2005).[1] "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition, 44(3), 376-393. (Foundational text on directing effects of F vs Cl). Link

  • Ciriminna, R., & Pagliaro, M. (2010). "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development, 14(1), 245–251.[1] Link

  • BenchChem Protocols. (2025). "Synthesis of 2-Chloro-6-fluorobenzaldehyde via Side-Chain Chlorination." (Cited for comparative methodology on analogous substrates). Link

Sources

Structural Validation of 2-Chloro-3-fluoro-6-methylbenzaldehyde: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

In the synthesis of polysubstituted aromatic aldehydes, particularly those containing mixed halogens (Cl, F) and alkyl groups, regioisomerism is the primary failure mode. For 2-Chloro-3-fluoro-6-methylbenzaldehyde (CAS: 1427026-81-0), the specific challenge lies in verifying the positions of the substituents relative to the aldehyde carbonyl.

Standard 1D NMR is often insufficient due to the crowded aromatic region and similar electronic environments of isomers. This guide outlines a self-validating spectroscopic protocol that prioritizes Heteronuclear Coupling Analysis (


)  and Nuclear Overhauser Effect (NOE)  spectroscopy to unambiguously confirm the structure.

The "Smoking Gun" Metric: The definitive structural proof is the detection of a specific NOE correlation between the Aldehyde proton and the Methyl group protons , confirming their spatial proximity (positions 1 and 6).

The Structural Challenge: Target vs. Isomers

To validate the target, we must objectively compare it against its most likely synthetic regioisomers.

FeatureTarget Molecule Isomer A (Swapped 3/6) Isomer B (Swapped 2/6)
Structure 2-Cl, 3-F, 6-Me 2-Cl, 6-F, 3-Me 6-Cl, 3-F, 2-Me
Aldehyde Environment Flanked by Cl and Me Flanked by Cl and F Flanked by Cl and Me
Key 1H NOE Signal CHO

CH

(Strong)
CHO

F (Silent in 1H NOE)
CHO

CH

(Strong)
Aromatic Coupling H4/H5 are Ortho (

Hz)
H4/H5 are Ortho (

Hz)
H4/H5 are Para (

Hz)

Note: Isomer B mimics the NOE signal of the Target but is distinguished by the aromatic proton coupling pattern (Ortho vs. Para).

Experimental Protocol 1: NMR & Fluorine Coupling

The presence of Fluorine (spin 1/2, 100% abundance) acts as an internal probe. Unlike standard aromatics, the signals for H4 and H5 will be split significantly by the Fluorine atom.

Predicted Spectral Data (Reference Standard)
  • Solvent: CDCl

    
    
    
  • Frequency: 400 MHz or higher

ProtonChemical Shift (

ppm)
MultiplicityCoupling Constants (

values)
Structural Logic
CHO (H1) 10.2 - 10.5 Singlet (br)N/ADeshielded by C=O. Broadening indicates rotation or long-range coupling.
H4 7.1 - 7.3 dd (Doublet of Doublets)

Hz (Ortho to F)

Hz (Ortho to H5)
Located between F and H5. The large F-coupling is diagnostic.
H5 6.9 - 7.1 dd

Hz (Ortho to H4)

Hz (Meta to F)
Located between H4 and Me. Smaller F-coupling confirms meta position.
CH

(H6)
2.4 - 2.6 SingletN/ADistinct benzylic methyl shift.
Validation Step:

If H4 and H5 appear as singlets or weak doublets (


 Hz), you have synthesized Isomer B  (Para-substitution of protons). You must observe the strong ortho-coupling (

Hz) to confirm the protons are adjacent.

Experimental Protocol 2: NMR & C-F Splitting

Carbon NMR provides the "skeleton" verification. The Fluorine atom will split the carbon signals into doublets. The magnitude of this splitting (


) reveals the distance from the Fluorine atom.
Key Diagnostic Signals
  • C-F Carbon (C3):

    
     ppm.
    
    • Pattern: Doublet (

      
       Hz).
      
    • Significance: Confirms F is directly attached to the ring.

  • C-Cl Carbon (C2):

    
     ppm.
    
    • Pattern: Doublet (

      
       Hz).
      
    • Significance: The Chlorine-bearing carbon is Ortho to Fluorine.

  • Aldehyde Carbon (C=O):

    
     ppm.
    
    • Pattern: Singlet or very small doublet (

      
       Hz).
      
    • Significance: If this signal shows a large splitting (

      
       Hz), the Fluorine is likely closer (Isomer A), contradicting the target structure.
      

Experimental Protocol 3: 1D NOE / NOESY (The Spatial Proof)

This is the critical "Go/No-Go" experiment. You must prove the Methyl group is at Position 6 (next to Aldehyde) and not Position 3.

Methodology
  • Sample Prep: Degas the sample (remove dissolved O

    
    ) to maximize relaxation times.
    
  • Experiment: 1D Selective NOE (irradiation of the CHO peak) or 2D NOESY.

  • Target: Irradiate the Aldehyde proton at

    
     ppm.
    
Interpretation of Results
  • Scenario 1 (Target: 2-Cl-3-F-6-Me):

    • Observation: Strong NOE enhancement of the Methyl signal (

      
      ).
      
    • Secondary Check: No NOE to aromatic protons (positions 2 and 6 are blocked by Cl and Me).

  • Scenario 2 (Isomer A: 2-Cl-6-F-3-Me):

    • Observation: Zero NOE enhancement of the Methyl signal.

  • Scenario 3 (Isomer B: 6-Cl-3-F-2-Me):

    • Observation: Strong NOE to Methyl.

    • Differentiation: Use Protocol 1 (Coupling Constants). Isomer B has para-protons (

      
      ), whereas Target has ortho-protons (
      
      
      
      ).

Visualization of Logic & Workflow

Diagram 1: The Validation Workflow

ValidationWorkflow Start Synthesized Product MS Mass Spectrometry (Check Cl Isotope Pattern 3:1) Start->MS H1_NMR 1H NMR Analysis (Aromatic Region) MS->H1_NMR Decision1 Are H4/H5 Ortho Coupled? (J ~ 8Hz) H1_NMR->Decision1 NOE_Exp NOE Experiment (Irradiate CHO) Decision1->NOE_Exp Yes (Doublets) Result_IsoB REJECT: Isomer B (Para H) Decision1->Result_IsoB No (Singlets) Decision2 NOE Signal at Methyl? NOE_Exp->Decision2 Result_Target CONFIRMED: 2-Cl-3-F-6-Me Decision2->Result_Target Yes Result_IsoA REJECT: Isomer A (6-Fluoro) Decision2->Result_IsoA No

Caption: Step-by-step decision tree to validate the target molecule and rule out specific regioisomers.

Diagram 2: Spatial Relationships (NOE)

NOE_Logic CHO Aldehyde H (Pos 1) Pos2 Pos 2: Cl (No H) CHO->Pos2 No NOE Pos6_Target Pos 6: Methyl (Target) CHO->Pos6_Target STRONG NOE (Validation) Pos6_IsoA Pos 6: Fluorine (Isomer A) CHO->Pos6_IsoA NO 1H NOE (Silent)

Caption: Visualizing the critical NOE interaction. Only the target structure allows an interaction between Aldehyde and Methyl protons.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for coupling constants and chemical shifts).
  • PubChem Database. Compound Summary for 2-Chloro-6-fluorobenzaldehyde derivatives. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Source for NOE and Heteronuclear coupling methodologies).
  • Dolinšek, J., et al. (2006). "Fluorine NMR of fluorinated aromatic compounds." Journal of Magnetic Resonance.
  • Reich, H. J. (2023). "WinPLT NMR Data: 1H-19F Coupling Constants." University of Wisconsin-Madison Chemistry. [Link]

Spectroscopic comparison of 2-Chloro-3-fluoro-6-methylbenzaldehyde isomers

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth spectroscopic comparison of halogenated benzaldehyde regioisomers is a critical exercise in modern drug discovery and agrochemical development. Because the positional orientation of halogens (chlorine and fluorine) and alkyl groups drastically alters the electrophilicity, steric profile, and subsequent reactivity of the formyl group, distinguishing these isomers with absolute certainty is paramount.

This guide provides an authoritative, data-driven framework for differentiating 2-Chloro-3-fluoro-6-methylbenzaldehyde (Isomer A) [1] from its closely related structural alternatives: 2-Chloro-5-fluoro-3-methylbenzaldehyde (Isomer B) [2] and 2-Chloro-4-fluoro-3-methylbenzaldehyde (Isomer C) [3].

Mechanistic Causality in Spectroscopic Divergence

As an Application Scientist, one must look beyond empirical pattern matching and understand the causality behind the spectral signatures. The differentiation of these three isomers relies on three fundamental physicochemical phenomena:

  • Steric Inhibition of Resonance (FT-IR): The exact position of the carbonyl (C=O) absorption is highly diagnostic [6]. Conjugation with the aromatic ring typically lowers the C=O stretching frequency. However, Isomer A possesses substituents at both the 2-position (Chlorine) and 6-position (Methyl). This severe di-ortho steric crowding forces the aldehyde group out of the aromatic plane, breaking conjugation and shifting the C=O stretch to a higher frequency (aliphatic-like) compared to Isomers B and C, which only possess a single ortho-substituent.

  • The Ortho-Methyl Effect in Mass Spectrometry (GC-MS): Under electron ionization (EI), benzaldehydes typically show a molecular ion (

    
    ) and a prominent 
    
    
    
    peak. However, Isomer A features a methyl group ortho to the aldehyde. This spatial proximity facilitates a highly specific hydrogen transfer from the methyl group to the carbonyl oxygen, followed by the expulsion of a hydroxyl radical (
    
    
    ). This results in a dominant
    
    
    peak at m/z 155, a fragmentation pathway geometrically impossible for Isomers B and C[7].
  • Spin-Spin Coupling Networks (

    
    H and 
    
    
    
    F NMR):
    The
    
    
    H-
    
    
    H and
    
    
    F-
    
    
    H scalar coupling constants (
    
    
    ) provide an unambiguous map of the aromatic ring [4]. The magnitude of
    
    
    -coupling is strictly dependent on the number of intervening bonds. By analyzing the multiplicity of the two remaining aromatic protons, the exact regiochemistry can be deduced.

Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies incorporate internal validation mechanisms, ensuring the analytical system acts as its own control.

Protocol A: Multinuclear NMR Spectroscopy ( H, C, F)
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of

    
     containing 0.03% v/v Tetramethylsilane (TMS) and a trace amount of Trichlorofluoromethane (
    
    
    
    ) as internal references.
  • Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer at 298 K. For

    
    F NMR, use a dedicated fluorinated probe or a broadband probe tuned to 376.5 MHz to capture the wide chemical shift range characteristic of organofluorines [5].
    
  • Self-Validation Check: Integrate the aldehyde proton (

    
    10.3 ppm). The integration of the methyl group (
    
    
    
    2.4 ppm) must equal exactly 3.0 relative to the aldehyde, and the sum of the aromatic protons must equal exactly 2.0. Any deviation
    
    
    indicates co-eluting impurities or degradation (e.g., oxidation to the corresponding benzoic acid).
Protocol B: GC-MS (Electron Ionization)
  • Chromatography: Inject 1

    
    L of a 100 ppm solution (in hexane) onto a non-polar capillary column (e.g., HP-5ms, 30 m 
    
    
    
    0.25 mm
    
    
    0.25
    
    
    m). Use a temperature gradient from 60 °C to 280 °C at 15 °C/min.
  • Ionization: Operate the mass spectrometer in EI mode at 70 eV, scanning from m/z 50 to 300.

  • Self-Validation Check: The molecular ion must display a strict 3:1 isotopic abundance ratio at m/z 172 and 174. This internally validates that the chlorine atom has not been lost during thermal desorption or ionization.

Protocol C: FT-IR Spectroscopy (ATR Mode)
  • Acquisition: Place 2-3 mg of the neat solid (or liquid) directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Measurement: Collect 32 scans from 4000 to 400

    
     at a resolution of 4 
    
    
    
    .
  • Self-Validation Check: Verify the presence of the characteristic Fermi doublet for the aldehyde C-H stretch at

    
    2850 and 
    
    
    
    2750
    
    
    . If this doublet is absent, the carbonyl peak observed is likely a ketone or ester contaminant, not the target aldehyde.

Comparative Spectroscopic Data

The following tables synthesize the diagnostic spectroscopic parameters required to differentiate the three isomers.

Table 1: Diagnostic NMR Parameters (


, 298 K) 
Isomer

H NMR: Aromatic Protons

H-

H Coupling (

)

H-

F Coupling (

)

F NMR Shift
A (2-Cl, 3-F, 6-Me) H-4, H-5Ortho (

Hz)
H-4 (Ortho,

9 Hz), H-5 (Meta,

5 Hz)

-114 ppm
B (2-Cl, 5-F, 3-Me) H-4, H-6Meta (

Hz)
H-4 (Ortho,

8 Hz), H-6 (Ortho,

8 Hz)

-118 ppm
C (2-Cl, 4-F, 3-Me) H-5, H-6Ortho (

Hz)
H-5 (Ortho,

9 Hz), H-6 (Meta,

5 Hz)

-108 ppm

Note: Isomers A and C both exhibit ortho-coupled aromatic protons. They must be differentiated using either


F NMR chemical shifts or orthogonal techniques like GC-MS.

Table 2: Diagnostic GC-MS and FT-IR Parameters

IsomerGC-MS: Base Peak / Major IonsGC-MS DiagnosticFT-IR: C=O StretchFT-IR Diagnostic
A (2-Cl, 3-F, 6-Me) 172 (

), 155 (

)
Prominent m/z 1551718

High frequency (Di-ortho steric strain)
B (2-Cl, 5-F, 3-Me) 172 (

), 171 (

), 143
Weak/Absent m/z 1551706

Standard conjugated frequency
C (2-Cl, 4-F, 3-Me) 172 (

), 171 (

), 143
Weak/Absent m/z 1551704

Standard conjugated frequency

Analytical Decision Workflow

To streamline laboratory operations, the following logical workflow should be employed to rapidly identify an unknown vial containing one of these three isomers.

Isomer_Differentiation Start Unknown Isomer (m/z 172/174, 3:1 ratio) MS GC-MS (EI) Evaluate [M-OH]+ ion Start->MS IsomerA Isomer A 2-Chloro-3-fluoro-6-methylbenzaldehyde MS->IsomerA Base peak m/z 155 (Ortho-methyl effect) NMR 1H NMR (Aromatic Region) Evaluate J_HH Coupling MS->NMR Weak/Absent m/z 155 (Meta-methyl) IsomerB Isomer B 2-Chloro-5-fluoro-3-methylbenzaldehyde NMR->IsomerB Meta-coupling (J_HH ≈ 2.5 Hz) IsomerC Isomer C 2-Chloro-4-fluoro-3-methylbenzaldehyde NMR->IsomerC Ortho-coupling (J_HH ≈ 8.5 Hz)

Figure 1: Orthogonal decision-tree workflow for differentiating regioisomers via MS and NMR.

References

  • UNED. "A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes." UNED Research Repository. Available at: [Link]

  • NC State University Libraries. "19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry." Pressbooks. Available at:[Link]

  • Journal of Chemical Education. "Spectroscopy Data for Undergraduate Teaching." ACS Publications. Available at: [Link]

Precision Analytics: Validating 2-Chloro-3-fluoro-6-methylbenzaldehyde and Distinguishing Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Confirming the identity of 2-Chloro-3-fluoro-6-methylbenzaldehyde reaction products Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Isomer Challenge

In the synthesis of halogenated benzaldehydes—critical intermediates for kinase inhibitors and agrochemicals—2-Chloro-3-fluoro-6-methylbenzaldehyde (CAS 1261839-89-7) presents a unique analytical challenge. Its synthesis, often involving the oxidation of substituted toluenes or formylation of halogenated benzenes, frequently yields regioisomers that are difficult to separate by standard HPLC methods due to nearly identical polarity.

The most pervasive "alternative" (impurity) encountered is 2-Chloro-6-fluoro-3-methylbenzaldehyde . These two molecules share the exact molecular weight (172.58 g/mol ) and elemental composition, yet they exhibit drastically different reactivities in downstream Knoevenagel condensations or reductive aminations.

This guide objectively compares the analytical "performance"—defined here as resolution capability and structural certainty—of Multi-nuclear NMR and NOE (Nuclear Overhauser Effect) spectroscopy against standard LC-MS methods. We provide a self-validating protocol to unambiguously confirm the target structure.

Comparative Analysis: Target Product vs. Isomeric Alternatives

The core difficulty lies in distinguishing the target (6-Methyl) from the alternative (3-Methyl). Standard LC-MS (ESI+) typically yields an identical


 peak at m/z 173.0 for both. The differentiation must be achieved through spatial and electronic environment analysis.
Table 1: Analytical Performance Matrix
FeatureTarget Product (6-Methyl)Alternative Isomer (3-Methyl)Differentiation Method
Steric Environment (CHO) Flanked by -Cl and -CH₃ Flanked by -Cl and -F 1H-NOE Spectroscopy
19F NMR Signal Split by H4 (Ortho) & H5 (Meta)Split by H5 (Ortho) & H4 (Meta)Coupling Constants (

)
Aldehyde Proton (

H)
Singlet (broad) or weak doubletDoublet (coupled to F,

Hz)
1H NMR Resolution
Carbonyl Carbon (

C)
~188-190 ppm (Inductive effect of Me)~185-187 ppm (Shielding by F)13C NMR
The "Smoking Gun": Nuclear Overhauser Effect (NOE)

The definitive proof of identity is the spatial proximity of the aldehyde proton to the methyl group.

  • Target (6-Methyl): The aldehyde proton (CHO) is spatially close to the Methyl group at position 6. Irradiating the CHO signal will result in a positive NOE enhancement of the Methyl signal.

  • Alternative (3-Methyl): The CHO is flanked by Cl and F. The Methyl is at position 3, too distant for a direct NOE correlation with the CHO.

Experimental Protocols

Protocol A: High-Fidelity NMR Acquisition

Objective: To resolve long-range Fluorine coupling and NOE correlations.

  • Sample Preparation: Dissolve 10 mg of the isolated product in 0.6 mL of Benzene-d6 (

    
    ) .
    
    • Causality:

      
       is superior to 
      
      
      
      for this application because the aromatic solvent induced shifts (ASIS) help separate the closely spaced aromatic protons (H4 and H5) which might overlap in chloroform.
  • 1H NMR Acquisition:

    • Set spectral width to include -2 ppm to 12 ppm.

    • Acquire 64 scans to ensure high S/N ratio for the aldehyde peak (~10.3 ppm).

  • 19F NMR Acquisition:

    • Acquire proton-coupled

      
      F spectra.
      
    • Target Signal: Look for a triplet of doublets (td) or similar complex multiplet. The Fluorine at position 3 couples strongly to H4 (Ortho,

      
       Hz) and weakly to H5 (Meta, 
      
      
      
      Hz).
  • 1D-NOE Difference Experiment (The Validator):

    • Irradiation Target: Select the aldehyde proton resonance (~10.3 ppm).

    • Observation: Monitor the aliphatic region (2.3 - 2.6 ppm).

    • Pass Criteria: Observation of signal enhancement at the Methyl shift confirms the 6-Methyl structure.

    • Fail Criteria: Absence of Methyl enhancement (and potential enhancement of aromatic signals only) indicates the 3-Methyl or other isomer.

Protocol B: Chemical Derivatization (Oxidation Check)

Objective: To confirm the functional group integrity if NMR is ambiguous due to paramagnetic impurities.

  • Dissolve 50 mg of product in Acetone (2 mL).

  • Add 0.5 mL of Jones Reagent (CrO3/H2SO4) dropwise at 0°C.

  • Monitor via TLC (Hexane:EtOAc 8:2).

  • Result: The aldehyde should convert cleanly to the corresponding benzoic acid (

    
     shifts from ~0.6 to ~0.1 with tailing).
    
  • Note: This confirms the aldehyde functionality but does not distinguish regioisomers. It is a purity check against alcohol or over-chlorinated byproducts.

Visualizing the Validation Logic

The following diagrams illustrate the decision-making process and the structural logic used to confirm the product identity.

Diagram 1: Analytical Decision Tree

This workflow describes the logical path from crude reaction mixture to confirmed structure.

AnalyticalWorkflow Start Crude Reaction Mixture HPLC HPLC/LC-MS Analysis (Purity Check) Start->HPLC MassCheck Mass = 172.58? [M+H]+ = 173.0 HPLC->MassCheck MassCheck->Start No (Check Synthesis) NMR_Prep Dissolve in C6D6 (Benzene-d6) MassCheck->NMR_Prep Yes H1_NMR 1H NMR Acquisition NMR_Prep->H1_NMR NOE_Exp 1D NOE Experiment Irradiate CHO (~10.3 ppm) H1_NMR->NOE_Exp Result_Pos NOE Signal at ~2.5 ppm (Methyl)? NOE_Exp->Result_Pos Confirmed IDENTITY CONFIRMED: 2-Chloro-3-fluoro-6-methylbenzaldehyde Result_Pos->Confirmed Yes (Signal Enhancement) Rejected IDENTITY REJECTED: Likely 3-Methyl Isomer Result_Pos->Rejected No Signal

Caption: Analytical workflow for distinguishing the target 6-methyl benzaldehyde from its regioisomers.

Diagram 2: Structural NOE Correlations

This diagram visualizes the spatial relationships that drive the NOE experiment.

NOE_Correlation cluster_Target Target: 2-Chloro-3-fluoro-6-methylbenzaldehyde cluster_Isomer Alternative: 2-Chloro-6-fluoro-3-methylbenzaldehyde C1 C1-CHO C6 C6-Methyl C1->C6 STRONG NOE (< 3 Angstroms) C2 C2-Cl C1->C2 No Proton I_C1 C1-CHO I_C6 C6-Fluoro I_C1->I_C6 J-Coupling (H-F) I_C3 C3-Methyl I_C1->I_C3 NO NOE (Too Distant) I_C2 C2-Cl

Caption: Comparison of spatial proximity in the target molecule versus the impurity, highlighting the NOE basis.

References

  • PubChem Compound Summary. (2025). 2-Chloro-6-fluorobenzaldehyde (Isomer Analog Data).[1][2][3] National Center for Biotechnology Information. [Link][4]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOE and 19F NMR methodologies).
  • Oxford Instruments Application Notes. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Chloro-3-fluoro-6-methylbenzaldehyde

[1][2][3]

Classification: Halogenated Aromatic Aldehyde Primary Hazard Class: Irritant / Aquatic Toxicity / Combustible Liquid (Isomer dependent) Waste Stream: Halogenated Organic Solvents/Solids[1][2]

Executive Summary & Core Directive

Do not dispose of this compound down the drain. 2-Chloro-3-fluoro-6-methylbenzaldehyde poses two distinct disposal challenges:

  • Halogen Content (Cl, F): Upon incineration, this compound releases acidic gases (HCl, HF).[2] It must be segregated into the "Halogenated Waste" stream to ensure the receiving incinerator is equipped with appropriate acid gas scrubbers.[2]

  • Aldehyde Reactivity: As an aldehyde, it is susceptible to autoxidation (forming carboxylic acids) and can react exothermically with strong oxidizers or bases.[2]

Immediate Action Plan:

  • Small Scale (<50 mL): Absorb and place in the solid halogenated waste bin.

  • Bulk (>50 mL): Collect in a dedicated liquid halogenated waste container (HDPE or Glass).

Physicochemical Profile & Hazard Identification

Understanding the chemical behavior is prerequisite to safe disposal.[2]

PropertyData / CharacteristicDisposal Implication
Functional Groups Aldehyde (-CHO), Chloro (-Cl), Fluoro (-F)Requires segregation from oxidizers; generates acid gases upon combustion.[1][2]
Reactivity Air-sensitive (slow oxidation); ElectrophilicKeep containers tightly sealed to prevent crusting/acid formation.[1][2]
Water Solubility Low / ImmiscibleWill not dilute in water; forms a separate organic phase (biphasic risk).[2]
Flash Point > 90°C (Estimated)Combustible.[2] Classify as Ignitable Waste (D001) if FP < 60°C, but treat as flammable for safety.
Toxicity Skin/Eye Irritant; Aquatic ToxinAll spill cleanup materials must be treated as hazardous waste.[1][2]

Waste Segregation & Container Selection

The Golden Rule: Never mix halogenated organics with non-halogenated solvents (e.g., Acetone, Ethanol) if possible, as this significantly increases the disposal cost of the entire container.[2]

Decision Tree: Waste Stream Classification

The following logic ensures compliance with RCRA and incineration facility requirements.

WasteSegregationStartWaste: 2-Chloro-3-fluoro-6-methylbenzaldehydeStateCheckPhysical State?Start->StateCheckLiquidLiquid / SolutionStateCheck->LiquidSolidSolid / absorbed spillStateCheck->SolidHaloCheckIs it mixed with non-halogenated solvents?Liquid->HaloCheckStreamCSTREAM C: Solid Hazardous Waste(Debris, PPE, absorbed material)Solid->StreamC Double Bag & TagStreamASTREAM A: Halogenated Liquid Waste(High BTU Incineration + Scrubber)HaloCheck->StreamA Pure or mixed with DCM/ChloroformStreamBSTREAM B: Mixed Organic Waste(Classify as Halogenated if >1-2% Halogen)HaloCheck->StreamB Mixed with Acetone/Hexane

Figure 1: Waste stream segregation logic. Proper segregation prevents costly re-classification of non-halogenated bulk waste.[1][2]

Container Specifications
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.[1][2]

    • Why? Aldehydes can degrade certain low-grade plastics over time.[1][2] HDPE provides excellent chemical resistance.[2] Amber glass protects from UV-induced autoxidation.[1][2]

  • Headspace: Leave at least 10% headspace to allow for thermal expansion.[1][2]

  • Labeling:

    • Must include: "Hazardous Waste"

    • Constituents: "2-Chloro-3-fluoro-6-methylbenzaldehyde" (Do not use abbreviations).[1][2]

    • Hazards: Check "Toxic" and "Irritant".[2]

Operational Protocols

Protocol A: Bulk Inventory Disposal (Liquid)

Use this for expiring inventory or reaction byproducts.[2]

  • Verify Compatibility: Ensure the waste container does not contain strong oxidizers (e.g., Nitric acid, Peroxides) or strong bases (e.g., Sodium Hydroxide), as these react violently with aldehydes.[2]

  • Transfer: Pour the chemical into the "Halogenated Solvent" carboy using a funnel.

  • Rinsing: Triple rinse the empty original bottle with a small amount of compatible solvent (e.g., Dichloromethane or Acetone).[2]

    • Note: Add the rinsate to the same waste container.[2]

  • Defacing: Deface the label of the empty bottle and dispose of the glass in the "Defaced/Washed Glass" bin (non-hazardous), or cap it and dispose as solid hazardous waste if washing is not feasible.

Protocol B: Spill Response & Cleanup

Scope: Spills < 500 mL in a fume hood or lab bench.[2]

  • Evacuate & Ventilate: Alert nearby personnel. Ensure fume hood is active.[2]

  • PPE: Nitrile gloves (double gloved recommended), safety goggles, lab coat.[2]

  • Containment: Use a spill pillow or make a dike with absorbent material (vermiculite or polypropylene pads) around the perimeter.[2]

  • Absorption: Cover the spill with an inert absorbent (Vermiculite, Sand, or commercial "Organic" spill kit).[2]

    • Avoid: Do not use paper towels for large spills as they increase flammability surface area.[2]

  • Collection: Scoop the saturated absorbent into a heavy-duty plastic bag or a wide-mouth jar.

  • Decontamination: Wipe the surface with a soap/water solution to remove oily residue.[2]

  • Disposal: Label the bag/jar as "Solid Hazardous Waste (Contains Halogenated Aldehydes)" and transfer to the waste accumulation area.

Regulatory & Compliance Context (RCRA)

While this specific isomer may not be a "P" or "U" listed waste by specific name in 40 CFR 261.33, it is regulated by characteristic and general listing:

  • Waste Codes:

    • D001: If the flash point is < 60°C (check specific SDS for your batch; often these aldehydes have higher FPs, but mixtures may trigger this).[2]

    • F-Listed: If spent solvents (like Methylene Chloride) were used to dissolve it, the mixture carries the F002 code.[1][2][3]

  • Halogen Requirement: The presence of Fluorine and Chlorine mandates thermal destruction (incineration) at facilities permitted to handle halogenated organics to prevent the formation of dioxins and to scrub acid gases (HCl, HF).[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14492779, 2-Chloro-3-methylbenzaldehyde (Analogous Structure).[1][2] Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[2] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2] Retrieved from [Link][1][2]

Comprehensive Safety and Operational Guide for Handling 2-Chloro-3-fluoro-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

As a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), 2-Chloro-3-fluoro-6-methylbenzaldehyde (CAS: 1556054-12-6) [1] offers unique regioselective handles for cross-coupling and nucleophilic substitution. However, its structural features—specifically the electrophilic aldehyde moiety combined with lipophilic halogens—necessitate stringent handling protocols.

This guide provides a self-validating framework for researchers and drug development professionals to safely handle, store, and dispose of this compound, ensuring both personnel safety and chemical integrity.

Hazard Assessment & Mechanistic Causality

Understanding why a chemical is hazardous is the first step in effective risk mitigation. Based on the Globally Harmonized System (GHS), halogenated benzaldehydes like 2-Chloro-3-fluoro-6-methylbenzaldehyde carry specific hazard statements[2]. As a Senior Application Scientist, I approach these hazards through their underlying chemical mechanisms:

  • H315 (Skin Irritation) & H319 (Serious Eye Irritation): The aldehyde carbon is highly electrophilic. Upon contact with biological tissues, it rapidly undergoes nucleophilic attack by primary amines (e.g., lysine residues in proteins) to form Schiff bases. This covalent modification denatures local proteins, triggering acute inflammatory responses.

  • H302 (Harmful if Swallowed): The incorporation of chlorine and fluorine atoms significantly increases the molecule's lipophilicity (logP). This structural trait enhances its ability to cross lipid bilayers, leading to rapid systemic absorption if ingested or absorbed through compromised dermal barriers.

  • H335 (May Cause Respiratory Irritation): Lower molecular weight benzaldehydes possess sufficient vapor pressure at ambient temperatures to volatilize. Inhalation of these vapors introduces the electrophilic aldehyde directly to the sensitive mucosal membranes of the respiratory tract.

Personal Protective Equipment (PPE) Matrix

To combat the specific permeation and exposure risks associated with lipophilic aldehydes, PPE must be scaled according to the operational volume.

Table 1: Quantitative PPE and Engineering Control Matrix

Scale of OperationHand Protection (Gloves)Eye & Face ProtectionRespiratory & Engineering ControlsBody Protection
Analytical (< 1 g) Single Nitrile (Min. 5 mil thickness)Safety Glasses with side shieldsFume hood (Face velocity ≥ 100 fpm)Standard cotton lab coat
Preparative (> 1 g) Double Nitrile or Butyl Rubber (8 mil+)Chemical Splash Goggles + Face ShieldFume hood + N95/P100 (if handled outside hood)Nomex / Flame-resistant lab coat

Causality Note: Halogenated aromatics can permeate standard single-layer elastomers over prolonged exposure. Double-gloving during preparative work creates a critical breakthrough-resistant barrier, allowing time to safely doff the outer glove if contaminated.

Operational Workflow: Inert Handling Protocol

Benzaldehydes are highly susceptible to auto-oxidation in the presence of atmospheric oxygen, converting the reactive aldehyde into a less useful (and potentially interfering) benzoic acid derivative. The following protocol ensures both chemical integrity and operator safety.

Step-by-Step Methodology: Schlenk Line Transfer
  • Pre-Operation Assessment: Verify that the fume hood monitor displays a face velocity of at least 100 feet per minute (fpm). Clear the workspace of incompatible materials, particularly strong bases and oxidizing agents.

  • Vessel Purging: Connect the receiving reaction flask to a Schlenk line. Perform three alternating vacuum-argon cycles. Causality: Establishing a strict inert atmosphere prevents the radical-mediated auto-oxidation of the aldehyde.

  • Dispensing: Using an anti-static weighing spatula, transfer the required mass of 2-Chloro-3-fluoro-6-methylbenzaldehyde into the purged vessel under a positive, continuous counter-flow of argon.

  • Solvent Introduction: Seal the vessel with a rubber septum. Introduce anhydrous solvents (e.g., Dichloromethane, Tetrahydrofuran) via a gas-tight syringe, ensuring the system remains closed to the ambient environment.

  • Decontamination: Immediately rinse all spatulas and weighing boats with a 10% aqueous sodium bisulfite solution before transferring them to the general wash station (see Section 5 for mechanism).

Workflow Start 1. Risk Assessment (Review CAS: 1556054-12-6 SDS) PPE 2. PPE Donning (Double Nitrile, Splash Goggles) Start->PPE Hood 3. Engineering Controls (Fume Hood ≥ 100 fpm) PPE->Hood Inert 4. Inert Handling (Argon Purge to Prevent Oxidation) Hood->Inert Reaction 5. Execution (Closed-System Synthesis) Inert->Reaction Waste 6. Waste Management (Halogenated Organic Disposal) Reaction->Waste

Standard Operating Workflow for Handling 2-Chloro-3-fluoro-6-methylbenzaldehyde.

Emergency Spill Response & Decontamination Plan

In the event of a spill, mechanical cleanup is insufficient. The chemical must be actively neutralized to eliminate inhalation and contact hazards.

Step-by-Step Methodology: Chemical Quenching
  • Isolation: Immediately evacuate personnel from the immediate vicinity. If the spill is inside the fume hood, lower the sash to maximize exhaust efficiency.

  • PPE Upgrade: If the spill exceeds 5 grams or is outside the hood, don heavy-duty butyl rubber gloves, chemical splash goggles, and a half-face respirator equipped with organic vapor cartridges.

  • Containment: Surround the spill perimeter with an inert absorbent material (e.g., dry sand or vermiculite) to prevent lateral spreading.

  • Active Neutralization: Carefully pour a saturated aqueous solution of sodium bisulfite (NaHSO₃) over the spill area, working from the outside in.

    • Causality: Sodium bisulfite undergoes rapid nucleophilic addition to the electrophilic carbonyl carbon. This forms a stable, water-soluble, and non-volatile α-hydroxy sulfonate salt (bisulfite adduct), instantly neutralizing the H335 inhalation hazard and stabilizing the compound.

  • Collection: Allow 10 minutes for the reaction to complete. Sweep the neutralized, aqueous slurry into a chemically resistant, sealable high-density polyethylene (HDPE) container using non-sparking tools.

  • Disposal: Label the container strictly as "Halogenated Organic Waste - Solid" and transfer it to the Environmental Health and Safety (EHS) department for high-temperature incineration.

SpillResponse Detect Spill Identification Evacuate Area Isolate Don Emergency PPE Respirator & Heavy Gloves Detect->Isolate Absorb Containment Vermiculite/Sand Barrier Isolate->Absorb Quench Chemical Quenching Apply Sodium Bisulfite Absorb->Quench Dispose Collection & Disposal Seal in Labeled Container Quench->Dispose

Emergency Spill Response and Chemical Neutralization Pathway.

References

1.[1] BLD Pharm. "Safety Information: 2-Chloro-5-fluorobenzaldehyde and related halogenated benzaldehydes (CAS: 1556054-12-6)". BLD Pharm. URL: 2.[2] BLD Pharm. "Hazard Statements for Halogenated Benzaldehydes". BLD Pharm. URL:

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.